molecular formula C13H15NO4 B1267518 Z-DL-Pro-OH CAS No. 3160-46-1

Z-DL-Pro-OH

Número de catálogo: B1267518
Número CAS: 3160-46-1
Peso molecular: 249.26 g/mol
Clave InChI: JXGVXCZADZNAMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-DL-Pro-OH is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76053. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-46-1
Record name NSC29728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH). It includes quantitative data, detailed experimental protocols for property determination, and a visualization of its role in synthetic chemistry. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Core Chemical Properties

This compound, with the CAS Number 5618-96-2, is a racemic mixture of the N-terminally protected amino acid proline. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group in peptide synthesis, preventing the amino group from undergoing unwanted reactions.[1][2][3] Its physical and chemical properties are fundamental to its application in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₄[]
Molecular Weight 249.26 g/mol []
Melting Point 71-76 °C[]
Boiling Point 432.3 ± 45.0 °C (Predicted)[]
Solubility Soluble in DMSO and other organic solvents; sparingly soluble in water.[5][6]
pKa Data for the DL-racemic mixture is not readily available. The pKa of the carboxylic acid group for the L-isomer is approximately 3.82.[7]
Appearance White to off-white powder or crystalline solid.[]

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the benzyloxycarbonyl (Cbz) protecting group.

Stability: The Cbz group is stable under a variety of conditions, including basic and mildly acidic treatments.[1] This stability makes it a robust protecting group for the amino functionality during multi-step syntheses.

Reactivity and Deprotection: The primary reactivity of interest for this compound in a synthetic context is the deprotection of the Cbz group to liberate the free amine of the proline residue. Common methods for the removal of the Cbz group include:

  • Catalytic Hydrogenolysis: This is the most common and mildest method, involving the use of hydrogen gas and a palladium catalyst (e.g., Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[2][3]

  • Strong Acids: The Cbz group can also be cleaved by treatment with strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH).[2][8]

  • Lewis Acids: Certain Lewis acids, like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also effect the removal of the Cbz group.[9]

Experimental Protocols

The following sections detail generalized methodologies for the determination of the key chemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[10][11][12] A sharp melting range is indicative of high purity.

Solubility Determination

The solubility of this compound in various solvents can be determined through a standardized procedure.

Methodology:

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a vial.

  • Solvent Addition: A specific volume of the solvent to be tested (e.g., 1 mL of water, DMSO, methanol, etc.) is added to the vial.

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing or stirring) for a set period at a controlled temperature.

  • Observation: The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the substance is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.[13][14][15]

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group of this compound can be determined by acid-base titration.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

  • Titration: The base is added to the this compound solution in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of base added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[16][17][18]

Role in Peptide Synthesis

This compound is a fundamental building block in peptide synthesis. The Cbz group on the nitrogen atom prevents the proline from self-polymerizing or reacting undesirably during the coupling of the next amino acid in the sequence.

Below is a diagram illustrating the logical workflow of using a Z-protected amino acid in peptide synthesis.

Peptide_Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection Amino_Acid DL-Proline Protected_AA This compound Amino_Acid->Protected_AA Protection Protecting_Agent Benzyl Chloroformate (Cbz-Cl) Protecting_Agent->Protected_AA Protected_AA_2 This compound Coupled_Peptide Extended Peptide Chain (Z-Pro-Peptide) Protected_AA_2->Coupled_Peptide Coupling Reaction Peptide_Chain Growing Peptide Chain (with free amino group) Peptide_Chain->Coupled_Peptide Coupled_Peptide_2 Extended Peptide Chain (Z-Pro-Peptide) Deprotected_Peptide Deprotected Peptide (free amino group on Pro) Coupled_Peptide_2->Deprotected_Peptide Deprotection Deprotection_Reagent H₂ / Pd-C Deprotection_Reagent->Deprotected_Peptide Next_Cycle Next Amino Acid Coupling Deprotected_Peptide->Next_Cycle Ready for next coupling cycle

Caption: Workflow for the use of this compound in peptide synthesis.

References

Z-DL-Pro-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH), a key reagent in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides experimental protocols for its use, and illustrates relevant chemical workflows.

Core Compound Data

This compound is a proline derivative where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] This protection is crucial in peptide synthesis to prevent unwanted side reactions.[3]

PropertyValueReference
CAS Number 5618-96-2[1][2]
Molecular Formula C13H15NO4[1][2]
Molecular Weight 249.26 g/mol [1][2]
Appearance White to off-white solid[2]
Purity >98.0%[1]
Solubility DMSO: 90 mg/mL[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Experimental Protocols

The primary application of this compound is in the synthesis of peptides and other complex organic molecules.[1][2][4] The following are generalized protocols for the protection of amino acids with the Cbz group and its subsequent removal, which are central to the utility of this compound.

2.1. N-Cbz Protection of Amino Acids (Schotten-Baumann Conditions)

This protocol describes a common method for introducing the Cbz protecting group onto an amino acid.[3]

Materials:

  • Amino Acid (1.0 equivalent)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Benzyl (B1604629) Chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)

  • Water

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate, maintaining a pH between 8 and 10.[3]

  • Cool the solution to 0-5 °C using an ice bath.[3]

  • Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.[3]

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate.[3]

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate.[3]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[3]

2.2. Deprotection of N-Cbz Group via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group, a critical step to deprotect the amine for further reactions, such as peptide coupling.[5]

Materials:

  • N-Cbz protected amino acid (e.g., this compound)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • 10% Palladium on Carbon (Pd/C) catalyst (10 mol%)

  • Hydrogen gas source (e.g., hydrogen balloon)

Procedure:

  • Dissolve the N-Cbz protected amino acid in a suitable solvent in a flask.[5]

  • Carefully add 10% Palladium on Carbon to the solution.[5]

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[5]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.[5]

  • Monitor the reaction's progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[5]

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[5]

  • Wash the filter cake with a small amount of the solvent.[5]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[5]

Visualized Workflows

3.1. Logical Role in Synthesis

This compound serves as a fundamental building block in the synthesis of more complex molecules, particularly peptides. Its protected amine allows for controlled, sequential addition to a growing peptide chain.

G Logical Role of this compound in Synthesis A This compound (Protected Building Block) B Peptide Synthesis (e.g., Solid-Phase or Solution-Phase) A->B C Intermediate Protected Peptide B->C D Deprotection Step (e.g., Hydrogenolysis) C->D E Final Peptide or Target Molecule D->E

Caption: Role of this compound in a synthetic pathway.

3.2. N-Cbz Protection Workflow

The following diagram illustrates the key steps in the N-Cbz protection of an amino acid.

G Workflow for N-Cbz Protection of an Amino Acid node_style node_style start Start: Amino Acid step1 Step 1: Dissolution Dissolve amino acid in basic aqueous solution (pH 8-10) start->step1 step2 Step 2: Cooling Cool solution to 0-5 °C step1->step2 step3 Step 3: Addition of Cbz-Cl Slowly add Benzyl Chloroformate step2->step3 step4 Step 4: Reaction Stir at room temperature for 2-4 hours step3->step4 step5 Step 5: Workup Wash with organic solvent, then acidify aqueous layer step4->step5 step6 Step 6: Isolation Filter, wash, and dry the precipitated product step5->step6 end End: N-Cbz Protected Amino Acid step6->end

Caption: N-Cbz protection experimental workflow.

3.3. Cbz Deprotection via Hydrogenolysis Workflow

This diagram outlines the process for removing the Cbz protecting group.

G Workflow for Cbz Deprotection by Catalytic Hydrogenolysis node_style node_style start Start: N-Cbz Protected Compound step1 Step 1: Dissolution Dissolve compound in a suitable solvent start->step1 step2 Step 2: Catalyst Addition Add 10% Pd/C catalyst step1->step2 step3 Step 3: Hydrogenation Evacuate and backfill with H₂ gas step2->step3 step4 Step 4: Reaction Stir under H₂ atmosphere at room temperature step3->step4 step5 Step 5: Filtration Filter through Celite to remove catalyst step4->step5 step6 Step 6: Concentration Evaporate solvent under reduced pressure step5->step6 end End: Deprotected Compound step6->end

Caption: Cbz deprotection experimental workflow.

References

Synthesis of Z-DL-Pro-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of N-Benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) from DL-proline for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-Benzyloxycarbonyl-DL-proline, commonly abbreviated as this compound, is a crucial N-protected derivative of the racemic amino acid DL-proline. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the secondary amine of the proline ring, preventing its participation in undesired side reactions during multi-step organic syntheses. This protective strategy is fundamental in peptide synthesis and the development of peptidomimetics and other complex pharmaceutical agents. The stability of the Cbz group under a variety of reaction conditions, coupled with its straightforward removal by catalytic hydrogenation, makes this compound a versatile and valuable building block in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the synthesis of this compound from DL-proline, focusing on a detailed experimental protocol based on the widely used Schotten-Baumann reaction. It includes a summary of quantitative data and visualizations of the chemical transformation and experimental workflow to aid researchers in the practical application of this synthetic procedure.

Reaction Scheme

The synthesis of this compound is achieved through the acylation of the secondary amine of DL-proline with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired N-protected product.

G Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products DL_Proline DL-Proline plus1 + Benzyl_Chloroformate Benzyl Chloroformate Base Base (e.g., NaOH, NaHCO3) Water/Organic Solvent 0-20 °C Benzyl_Chloroformate->Base Z_DL_Pro_OH This compound Base->Z_DL_Pro_OH plus2 + Byproduct HCl (neutralized by base)

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₁₃H₁₅NO₄-
Molecular Weight 249.26 g/mol -
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 71-76 °C--INVALID-LINK--
Typical Yield >80%Adapted from similar procedures
Solubility Soluble in methanol, ethanol, THFGeneral knowledge

Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures for the N-protection of amino acids, such as the method described for the synthesis of N-Cbz-L-proline.

Materials:

  • DL-proline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Toluene or another suitable organic solvent

  • Ethyl acetate (B1210297)

  • Hexane (B92381) (or petroleum ether)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel, beaker, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Dissolution of DL-proline: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-proline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate. Use a sufficient amount of the basic solution to fully dissolve the amino acid and to neutralize the HCl byproduct that will be formed.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the cold, stirred solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a small amount of a non-polar organic solvent like diethyl ether or hexane to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of approximately 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with stirring. This compound will precipitate out of the solution as a white solid or oil.

  • Extraction of Product: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

  • Crystallization: The crude product can be crystallized from a suitable solvent system, such as ethyl acetate/hexane or toluene/hexane, to yield pure this compound as a white crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification dissolution Dissolve DL-Proline in aqueous base cooling1 Cool to 0-5 °C dissolution->cooling1 addition Add Benzyl Chloroformate cooling1->addition reaction Stir at room temperature addition->reaction extraction1 Extract with non-polar solvent to remove impurities reaction->extraction1 Proceed to Work-up acidification Acidify aqueous layer to precipitate product extraction1->acidification extraction2 Extract product with Ethyl Acetate acidification->extraction2 drying Dry organic extracts extraction2->drying concentration Concentrate in vacuo drying->concentration crystallization Crystallize from EtOAc/Hexane concentration->crystallization Proceed to Purification filtration Filter and wash crystals crystallization->filtration drying_final Dry final product filtration->drying_final characterization Characterization (MP, NMR) drying_final->characterization Characterize

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from DL-proline via the Schotten-Baumann reaction is a reliable and high-yielding method suitable for laboratory-scale preparations. This technical guide provides researchers with a detailed protocol and the necessary information to successfully synthesize and characterize this important N-protected amino acid. The versatility of this compound as a building block in organic synthesis underscores its continued importance in the development of novel therapeutics and other advanced materials. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity of the final product.

Spectroscopic Data for Z-DL-Pro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Carbobenzyloxy-DL-proline (Z-DL-Pro-OH), a crucial building block in peptide synthesis and drug development. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityTentative Assignment
~7.35mAromatic protons (C₆H₅)
~5.1sBenzylic protons (CH₂)
~4.3mα-CH (pyrrolidine ring)
~3.5mδ-CH₂ (pyrrolidine ring)
~1.8-2.2mβ-CH₂ and γ-CH₂ (pyrrolidine ring)
~10.5br sCarboxylic acid proton (COOH)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "m" denotes a multiplet, "s" a singlet, and "br s" a broad singlet.

Table 2: ¹³C NMR Spectral Data for this compound [1]

Chemical Shift (δ) ppmTentative Assignment
~174Carboxylic acid carbon (COOH)
~155Carbonyl carbon (C=O, carbamate)
~136Aromatic carbon (quaternary)
~128.5Aromatic carbons (CH)
~128Aromatic carbons (CH)
~127.8Aromatic carbons (CH)
~67Benzylic carbon (CH₂)
~59α-CH (pyrrolidine ring)
~46δ-CH₂ (pyrrolidine ring)
~29β-CH₂ or γ-CH₂ (pyrrolidine ring)
~24β-CH₂ or γ-CH₂ (pyrrolidine ring)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: FT-IR Spectral Data for this compound [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (carboxylic acid)
~3030MediumC-H stretch (aromatic)
~2980-2880MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (carboxylic acid)
~1690StrongC=O stretch (carbamate)
~1410MediumC-N stretch
~1210MediumC-O stretch
~700, ~740StrongC-H out-of-plane bend (aromatic)

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: Mass Spectrometry Data for this compound [1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Tentative Fragment Assignment
249[M]⁺ (low)Molecular Ion
160Moderate[M - C₆H₅CH₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)
70Moderate[C₄H₈N]⁺ (Pyrrolidine fragment)

Note: The molecular ion peak at m/z 249 may be of low intensity or absent in some ionization methods due to the lability of the benzylic group.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy (ATR Method)

Sample Preparation:

  • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to the final solution to promote ionization.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: The analysis can be performed in either positive or negative ion mode. Positive ion mode is likely to show [M+H]⁺ and/or [M+Na]⁺ ions. Negative ion mode would show the [M-H]⁻ ion.

  • Data Collection:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_instrumentation Spectroscopic Techniques cluster_data_analysis Data Analysis and Interpretation Sample This compound (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Direct Solid Sampling Sample->Solid_Sample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectrometer (ATR) Solid_Sample->IR MS Mass Spectrometer (ESI) Dilution->MS NMR_Data NMR Spectra: Chemical Shifts, Multiplicity NMR->NMR_Data IR_Data IR Spectrum: Absorption Bands IR->IR_Data MS_Data Mass Spectrum: m/z Values, Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Characterization of N-Cbz-DL-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Cbz-DL-proline, a key building block in synthetic organic chemistry and drug development. This document outlines its physical appearance and form, alongside detailed experimental protocols for its characterization.

Physical and Chemical Properties

N-Cbz-DL-proline is the racemic form of N-benzyloxycarbonyl-protected proline. The introduction of the Cbz (carboxybenzyl) group is a common strategy in peptide synthesis to protect the amino group of proline. This modification significantly influences the physical properties of the parent amino acid.

Appearance and Form

N-Cbz-DL-proline is typically supplied as a white to off-white crystalline powder or solid. Its crystalline nature is a result of the ordered arrangement of the molecules in a solid lattice structure.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for N-Cbz-DL-proline.

PropertyValueNotes
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Melting Point 71-79 °CThe melting point is a range, typical for many organic compounds. A sharp melting point within this range is indicative of high purity.
Boiling Point ~432.3 °C (Predicted)This is a predicted value and may not reflect the experimental boiling point, as the compound may decompose at elevated temperatures.
Density ~1.3 g/cm³ (Predicted)This is a predicted value.
Solubility
Slightly soluble in Chloroform
Slightly soluble in DMSO
Slightly soluble in Ethanol
Soluble in Methanol
Optical Activity Racemic (no optical rotation)As a DL-racemic mixture, it does not rotate plane-polarized light. The L-enantiomer, N-Cbz-L-proline, is levorotatory.

Experimental Protocols

The following sections detail the methodologies for determining the physical and spectroscopic properties of N-Cbz-DL-proline.

Determination of Physical Appearance and Form

Objective: To visually inspect and record the physical state, color, and morphology of the N-Cbz-DL-proline sample.

Methodology:

  • Place a small amount of the N-Cbz-DL-proline sample on a clean, dry watch glass or microscope slide.

  • Observe the sample under ambient lighting and record its physical state (e.g., crystalline solid, powder, amorphous solid).

  • Note the color of the sample (e.g., white, off-white, pale yellow).

  • For a more detailed examination of the morphology, view the sample under a microscope and describe the crystal shape if applicable.

Melting Point Determination

Objective: To determine the melting point range of the N-Cbz-DL-proline sample as an indicator of purity.

Methodology:

  • Finely powder a small amount of the crystalline N-Cbz-DL-proline.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C per minute initially.

  • Observe the sample closely. When the sample begins to melt, slow the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the last crystal melts (the completion of melting).

  • The recorded temperature range is the melting point of the sample. A narrow range (e.g., 1-2 °C) suggests high purity.

Solubility Assessment

Objective: To determine the solubility of N-Cbz-DL-proline in various solvents.

Methodology:

  • Add approximately 10-20 mg of N-Cbz-DL-proline to a series of test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, chloroform, DMSO).

  • Agitate the test tubes vigorously for 1-2 minutes.

  • Visually inspect each tube for the dissolution of the solid.

  • Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Slightly soluble: A small portion of the solid dissolves.

    • Insoluble: The solid does not dissolve.

Spectroscopic Analysis

Objective: To obtain the infrared spectrum of N-Cbz-DL-proline to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the powdered N-Cbz-DL-proline sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3030 cm⁻¹: Aromatic C-H stretch from the benzyl (B1604629) group.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretches from the proline ring and benzyl methylene (B1212753) group.

  • ~1750-1680 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1700-1650 cm⁻¹: C=O stretch of the carbamate (B1207046) (Cbz group).

  • ~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250-1000 cm⁻¹: C-N and C-O stretching vibrations.

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of N-Cbz-DL-proline.

Methodology:

  • Dissolve 5-10 mg of N-Cbz-DL-proline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved.

  • Place the NMR tube in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Expected ¹H NMR Signals (in CDCl₃):

  • ~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

  • ~5.15 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.

  • ~4.4-4.2 ppm (multiplet, 1H): α-proton of the proline ring.

  • ~3.6-3.4 ppm (multiplet, 2H): δ-protons of the proline ring.

  • ~2.2-1.8 ppm (multiplet, 4H): β- and γ-protons of the proline ring.

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (may be exchangeable and not always observed).

Expected ¹³C NMR Signals (in CDCl₃):

  • ~175-180 ppm: Carboxylic acid carbonyl carbon.

  • ~155-160 ppm: Carbamate carbonyl carbon.

  • ~136 ppm: Quaternary aromatic carbon of the benzyl group.

  • ~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

  • ~67 ppm: Methylene carbon of the benzyl group.

  • ~59 ppm: α-carbon of the proline ring.

  • ~47 ppm: δ-carbon of the proline ring.

  • ~30, 24 ppm: β- and γ-carbons of the proline ring.

Objective: To determine the molecular weight and fragmentation pattern of N-Cbz-DL-proline.

Methodology (Electrospray Ionization - ESI):

  • Prepare a dilute solution of N-Cbz-DL-proline in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Mass Spectrum:

  • [M+H]⁺: m/z ≈ 250.11

  • [M+Na]⁺: m/z ≈ 272.09

  • [M-H]⁻: m/z ≈ 248.10

  • Common fragments may include the loss of the benzyl group (C₇H₇, 91 m/z) or the entire benzyloxycarbonyl group.

Objective: To determine the UV absorption profile of N-Cbz-DL-proline.

Methodology:

  • Prepare a dilute solution of N-Cbz-DL-proline in a UV-transparent solvent (e.g., methanol, ethanol).

  • Use a quartz cuvette for the measurement.

  • Record a baseline spectrum using the pure solvent.

  • Measure the absorbance of the sample solution, typically from 200 to 400 nm.

Expected UV-Vis Spectrum:

  • The UV spectrum is expected to be dominated by the absorption of the benzene (B151609) ring from the Cbz group.

  • An absorption maximum (λ_max) is expected around 257-260 nm, characteristic of the benzenoid system. The proline moiety itself does not significantly absorb in this region.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a compound like N-Cbz-DL-proline.

Characterization_Workflow Logical Workflow for Chemical Characterization A Sample Acquisition (N-Cbz-DL-proline) B Physical Appearance (Visual Inspection) A->B C Melting Point Determination A->C D Solubility Assessment A->D E Spectroscopic Analysis A->E J Data Interpretation & Structural Confirmation B->J C->J D->J F FTIR Spectroscopy E->F G NMR Spectroscopy (1H & 13C) E->G H Mass Spectrometry E->H I UV-Vis Spectroscopy E->I F->J G->J H->J I->J K Final Report & Documentation J->K

An In-depth Technical Guide to the Solubility of Z-DL-Pro-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-Pro-OH, also known as N-benzyloxycarbonyl-DL-proline, is a protected form of the amino acid proline, widely utilized as a key building block in peptide synthesis and for the development of peptidomimetics. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its effective use in various synthetic protocols, including reaction setup, purification, and formulation. A thorough understanding of its solubility profile allows for the optimization of reaction conditions, prevention of precipitation issues, and the development of robust and scalable processes.

This technical guide provides a summary of the available quantitative and qualitative solubility data for this compound. Furthermore, it offers a detailed experimental protocol for the systematic determination of its solubility in a range of organic solvents, empowering researchers to generate precise data tailored to their specific laboratory conditions and solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential before delving into its solubility characteristics.

PropertyValueReference
CAS Number 5618-96-2[1]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.26 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 101-102 °C[2]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, the following data points have been reported:

SolventTemperature (°C)SolubilityReference
Dimethyl Sulfoxide (DMSO)2590 mg/mL[1]

Qualitative Solubility Profile

While quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility:

  • Methanol: The compound is described as yielding an "almost transparency" solution, suggesting good solubility.

  • General Organic Solvents: this compound is generally considered to be soluble in organic solvents, a property that makes it suitable for a variety of synthetic applications.[3]

  • Water: It is reported to be insoluble in water.[2]

For related protected amino acids, such as N-Boc-L-proline, solubility has been reported to be approximately 15 mg/mL in ethanol (B145695) and DMSO, and around 20 mg/mL in dimethylformamide (DMF). While not directly applicable to this compound, this provides a general indication of the solubility behavior of similar compounds.

Experimental Protocols for Solubility Determination

Given the scarcity of comprehensive public data, experimental determination of this compound solubility in specific solvents is often necessary. The following is a detailed protocol for the equilibrium saturation method, a reliable technique for this purpose.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.

Materials and Equipment
  • This compound (≥98% purity)

  • Organic solvents of interest (analytical grade or higher)

  • Temperature-controlled shaker or incubator

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a calibrated UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add known volume of solvent A->B C Seal vial tightly B->C D Place in temperature-controlled shaker C->D Start Equilibration E Equilibrate for 24-72 hours D->E F Allow solid to settle E->F End Equilibration G Withdraw supernatant F->G H Filter with 0.22 µm syringe filter G->H I Dilute sample accurately H->I J Analyze concentration (HPLC/UV-Vis) I->J K Solubility (mg/mL or mol/L) J->K Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation:

    • Add an excess amount of this compound to a vial. "Excess" means that undissolved solid should be clearly visible after equilibration. A starting point could be 150-200 mg per 1 mL of solvent.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Concentration Analysis (HPLC Method Recommended):

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Calibration Curve: Inject the standard solutions into the HPLC and generate a calibration curve by plotting the peak area against concentration. The benzyloxycarbonyl group provides a strong UV chromophore, making UV detection (e.g., at 254 nm) suitable.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Logical Relationships in Solubility Determination

The following diagram illustrates the key factors and relationships that govern the experimental determination of solubility.

G Solute This compound Properties (Purity, Crystalline Form) Solubility Measured Solubility Solute->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temp Temperature Temp->Solubility Time Equilibration Time Time->Solubility Affects accuracy Method Analytical Method (HPLC, Gravimetric) Method->Solubility Determines precision

Caption: Key factors influencing the experimental determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents remains limited in the public domain, it is evident that it possesses good solubility in polar aprotic solvents like DMSO and is generally compatible with organic synthesis media. For applications requiring precise solubility values in other solvents, the experimental protocol provided in this guide offers a robust framework for their determination. Accurate solubility data is paramount for process optimization, ensuring reproducibility, and scaling up chemical reactions involving this compound. It is recommended that researchers validate solubility in their specific solvent systems to ensure the success of their synthetic endeavors.

References

Stability and Storage of Z-DL-Pro-OH Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Z-DL-Pro-OH (N-Cbz-DL-proline) powder. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this critical synthetic building block. The data and protocols are compiled from publicly available information and established scientific principles for stability testing.

Overview of this compound

This compound, a proline derivative with a benzyloxycarbonyl (Cbz or Z) protecting group, is a key intermediate in peptide synthesis and the development of pharmaceutical agents. Its stability is paramount to ensuring the reproducibility of synthetic protocols and the quality of the final products. This document outlines the known stability profile of this compound powder and provides generalized protocols for its assessment.

Recommended Storage Conditions and Stability Data

Maintaining the quality of this compound powder requires adherence to appropriate storage conditions. The following tables summarize the recommended storage conditions based on supplier data sheets. It is important to note that these are general recommendations, and for GMP applications, lot-specific data and in-house stability studies are essential.

Table 1: Recommended Storage Conditions for this compound Powder

ConditionTemperatureDurationSource(s)
Long-term-20°C3 years[1][2][3]
Mid-term4°C2 years[1][2][3]
Short-term2-8°CNot specified[]

Store in a tightly sealed container, away from light and moisture.

Table 2: Recommended Storage Conditions for this compound in Solvent

SolventTemperatureDurationSource(s)
DMSO, etc.-80°C6 months[1][2][3]
DMSO, etc.-20°C1 month[1][2][3]

It is recommended to prepare solutions fresh and use them on the same day for in-vivo experiments.

Factors Influencing Stability

The stability of this compound powder can be compromised by several environmental factors. Understanding these factors is crucial for preventing degradation.

cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Pathways cluster_compound This compound Temperature Temperature Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation pH pH (in solution) pH->Hydrolysis Oxidation Oxidation Z_DL_Pro_OH This compound Powder Z_DL_Pro_OH->Hydrolysis Z_DL_Pro_OH->Thermal_Degradation Z_DL_Pro_OH->Photodegradation Z_DL_Pro_OH->Oxidation

Caption: Factors influencing the stability of this compound and potential degradation pathways.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure, which consists of a proline ring and a benzyloxycarbonyl (Cbz) protecting group.

  • Hydrolysis: The amide bond in the Cbz group and the proline ring structure can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly in solution. For the powder, this is primarily a concern in the presence of high humidity.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group and cleavage of the Cbz group can occur. The proline ring itself is relatively stable but can degrade at very high temperatures (above 200°C).

  • Photodegradation: The benzyloxycarbonyl group contains a chromophore (the benzene (B151609) ring) that can absorb UV light. This can lead to photolytic cleavage of the benzylic C-O bond, resulting in deprotection.

  • Oxidation: While less common for this molecule, strong oxidizing conditions could potentially lead to the oxidation of the proline ring.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of this compound powder. These are based on ICH guidelines for stability testing and analytical methods for related compounds.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

cluster_workflow Forced Degradation Workflow start This compound Powder Sample stress Expose to Stress Conditions start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis Acid Hydrolysis Base Hydrolysis Oxidation Thermal Stress Photolytic Stress end Identify & Quantify Degradants Assess Purity Loss analysis->end

Caption: A general workflow for forced degradation studies of this compound powder.

Protocol:

  • Sample Preparation: Accurately weigh samples of this compound powder. For solution-state studies, dissolve the powder in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Store the sample in 0.1 M HCl at 60°C for a specified period (e.g., 24, 48 hours).

    • Base Hydrolysis: Store the sample in 0.1 M NaOH at 60°C for a specified period.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 80°C, 100°C) for an extended period.

    • Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from any degradation products.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

This method is a starting point and requires optimization and validation for the specific application.

Handling and Safety Precautions

Proper handling is essential to maintain the quality of this compound and to ensure laboratory safety.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Keep the container tightly closed when not in use to protect from moisture and light.

  • Avoid prolonged or repeated contact with skin. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary factors that can affect its stability are elevated temperatures, high humidity, and exposure to light. For critical applications, it is imperative to conduct in-house stability studies and to use validated stability-indicating analytical methods to monitor the purity of the material over time. The information and protocols provided in this guide serve as a foundation for establishing robust handling and storage procedures for this compound powder.

References

Z-DL-Pro-OH as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-DL-Pro-OH, chemically known as N-benzyloxycarbonyl-DL-proline (or N-Cbz-DL-proline), is a racemic mixture of the D and L enantiomers of proline, where the secondary amine is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][] While the racemic form itself is achiral, it serves as a crucial and cost-effective starting material for the preparation of enantiomerically pure Z-L-Pro-OH and Z-D-Pro-OH. These N-protected proline enantiomers are indispensable chiral building blocks in a multitude of synthetic applications, most notably in peptide synthesis and the development of organocatalysts.[3][4]

The benzyloxycarbonyl protecting group plays a pivotal role, offering stability under various reaction conditions while allowing for selective removal, thereby preventing unwanted side reactions and preserving the stereochemical integrity of the chiral center during synthesis.[5][6] This guide provides an in-depth overview of the properties, resolution, and application of this compound as a precursor to valuable chiral synthons for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. The racemic nature of the compound results in properties that can differ slightly from its enantiomerically pure counterparts.

PropertyValueReference
CAS Number 5618-96-2[1][7]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.26 g/mol [1]
Appearance White to off-white powder or crystals
Melting Point 76-78 °C (for Z-L-Pro-OH)
Solubility Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water.[1][8][9]
Storage 2-8°C, in a tightly sealed container away from light and moisture.[9][]

The Role of the Benzyloxycarbonyl (Z) Protecting Group

In peptide synthesis and other organic transformations, protecting reactive functional groups is essential to direct the reaction to the desired outcome.[6] The benzyloxycarbonyl (Z or Cbz) group is a classic and widely used protecting group for the α-amino function of amino acids.[5][11]

Key Functions:

  • Prevention of Polymerization: It blocks the nucleophilicity of the proline nitrogen, preventing uncontrolled self-coupling (polymerization) during the activation of the carboxyl group for amide bond formation.[6]

  • Suppression of Racemization: The Z-group is known to reduce the risk of racemization at the α-carbon during coupling reactions, which is a critical consideration for maintaining enantiomeric purity.[12]

  • Orthogonal Stability: The Z-group is stable to the acidic conditions often used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups, making it valuable in orthogonal protection strategies.[5][12]

The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[11]

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow DL_Pro DL-Proline Reagent1 Benzyl Chloroformate (Z-Cl) + Base DL_Pro->Reagent1 Z_DL_Pro This compound Z_L_Pro Z-L-Pro-OH Z_DL_Pro->Z_L_Pro Chiral Resolution Reagent1->Z_DL_Pro Protection Reagent2 H₂, Pd/C Z_L_Pro->Reagent2 L_Pro L-Proline Reagent2->L_Pro Deprotection (Hydrogenolysis) G Peptide Peptide-Resin (with free N-terminus) Coupled_Peptide Z-Pro-Peptide-Resin Peptide->Coupled_Peptide 2. Coupling Z_Pro Z-L-Pro-OH Activator Coupling Reagent (e.g., HBTU, DIPEA) Z_Pro->Activator 1. Activation Activated_Pro Activated Z-L-Proline Activator->Activated_Pro Activated_Pro->Coupled_Peptide G Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine Aldehyde Aldehyde L_Proline L-Proline Catalyst (from Z-L-Pro-OH) L_Proline->Enamine Product Enantioselective Aldol Product Enamine->Product + Aldehyde Product->L_Proline Catalyst Regeneration Cycle Catalytic Cycle

References

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide synthesis and the development of complex pharmaceuticals. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Cbz group was the first protecting group to enable the controlled, stepwise synthesis of peptides, a breakthrough that revolutionized the field.[1][2] Despite the development of other widely used protecting groups such as Boc and Fmoc, the Cbz group maintains its relevance due to its unique combination of stability, ease of introduction, and versatile cleavage methods.[2][3]

This technical guide provides a comprehensive overview of the benzyloxycarbonyl protecting group, including its core chemical principles, detailed experimental protocols, and quantitative data to inform its strategic application in research and development.

Core Principles and Strategic Applications

The primary function of the Cbz group is to temporarily mask the nucleophilicity of primary and secondary amines by converting them into significantly less reactive carbamates.[2][4] This protection is crucial to prevent unwanted side reactions during subsequent synthetic transformations, such as peptide bond formation.[5] Key strategic advantages of the Cbz group include:

  • Robust Stability: Cbz-protected amines exhibit broad stability across a range of conditions, including basic and mildly acidic environments.[6][7]

  • Orthogonality: The Cbz group's primary cleavage method, catalytic hydrogenolysis, is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][8] This orthogonality is a critical feature in complex, multi-step syntheses, allowing for selective deprotection.[9]

  • Enhanced Crystallinity: The introduction of the Cbz group often improves the crystallinity of intermediates, which can simplify purification by recrystallization, a scalable and cost-effective method.[10][11]

Introduction of the Benzyloxycarbonyl Group

The most prevalent method for the introduction of the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[2] The base serves to neutralize the hydrochloric acid generated during the reaction.[12]

Chemical Properties of Key Reagents
ReagentChemical FormulaMolecular WeightKey Properties
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59 g/mol Colorless to pale yellow liquid, acrid odor, reacts with water.[13]
Benzyl N-Succinimidyl Carbonate (Cbz-OSu)C₁₂H₁₁NO₅249.22 g/mol Safer alternative to Cbz-Cl.[12]
Reaction Mechanism: N-Protection

The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion, neutralized by the base, results in the formation of the stable carbamate (B1207046).

G Protection of an Amine with Cbz-Cl Amine R-NH₂ ProtectedAmine R-NH-Cbz Amine->ProtectedAmine Nucleophilic Attack CbzCl Cbz-Cl CbzCl->ProtectedAmine Base Base Salt Base-H⁺ Cl⁻ Base->Salt

Caption: General scheme for the protection of an amine using benzyl chloroformate.

Experimental Protocols for Cbz Protection

Protocol 1: Classical Schotten-Baumann Conditions

This method is widely used for the N-Cbz protection of amino acids.[12]

  • Materials:

    • Amino Acid (1.0 equiv)

    • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

    • Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

    • Water

    • Ethyl Acetate or Diethyl Ether (for extraction)

    • Hydrochloric Acid (HCl) (for acidification)

  • Procedure:

    • Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate, maintaining a pH between 8 and 10.[10][12]

    • Cool the solution to 0-5 °C in an ice bath.[12]

    • Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.

    • After completion, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.

    • The N-Cbz protected amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[12] A reported yield for a similar reaction is approximately 90%.[8]

Protocol 2: Using Benzyl N-Succinimidyl Carbonate (Cbz-OSu)

This protocol offers a safer alternative to the use of benzyl chloroformate.[12]

  • Materials:

    • Amine (1.0 equiv)

    • Benzyl N-Succinimidyl Carbonate (Cbz-OSu) (1.0 - 1.2 equiv)

    • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

    • Tetrahydrofuran (THF) and Water (1:1)

    • Ethyl Acetate (for extraction)

  • Procedure:

    • Dissolve the amine in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate to the solution.

    • Add benzyl N-succinimidyl carbonate to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the Cbz-protected amine.[12]

Cleavage of the Benzyloxycarbonyl Group

The removal of the Cbz group, or deprotection, can be achieved through several methods, with catalytic hydrogenolysis being the most common and mildest.[14][15] The choice of deprotection method is critical and depends on the functional group tolerance of the substrate.[14]

Deprotection Methods: A Comparative Overview
MethodReagents/ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[8][15]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).[15] Safety concerns with H₂ gas.
Transfer Hydrogenolysis Ammonium (B1175870) formate (B1220265), Pd/CSafer alternative to H₂ gas.[15]May require heating.
Acidic Cleavage HBr in Acetic AcidUseful for substrates sensitive to hydrogenation.[15]Harsh conditions, not suitable for acid-labile molecules.[14]
Lewis Acid Cleavage AlCl₃ in HFIPSelective removal in the presence of sensitive groups like double bonds or benzyl ethers.[10][16]Requires specific fluorinated solvents.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄Superior for substrates with sensitive functionalities where hydrogenolysis or acidolysis are not viable.[16]May require elevated temperatures.
Signaling Pathways: Deprotection Mechanisms

Catalytic Hydrogenolysis

This method involves the cleavage of the benzylic C-O bond by hydrogen on a palladium catalyst surface, releasing the unstable carbamic acid, which spontaneously decarboxylates to the free amine, toluene, and carbon dioxide.[8][17]

G Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis ProtectedAmine R-NH-Cbz CarbamicAcid [R-NH-COOH] ProtectedAmine->CarbamicAcid Hydrogenolysis Catalyst H₂ / Pd-C Catalyst->CarbamicAcid Amine R-NH₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Toluene Toluene

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

Acidic Cleavage (HBr in Acetic Acid)

This mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (SN2) or formation of a benzyl cation (SN1), leading to the cleavage of the C-O bond.

Experimental Protocols for Cbz Deprotection

Protocol 3: Standard Hydrogenolysis with Hydrogen Gas

  • Materials:

    • Cbz-protected amine

    • Palladium on activated carbon (10% Pd/C)

    • Methanol (B129727) (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.[14]

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).[14]

    • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this process three times.[14]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the mixture through Celite® to remove the catalyst and rinse the pad with the reaction solvent.[14]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 4: Transfer Hydrogenolysis with Ammonium Formate

This is a safer alternative to using hydrogen gas.[15]

  • Materials:

    • Cbz-protected amine

    • 10% Pd/C

    • Ammonium formate (HCOONH₄)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol or ethanol.

    • Add 10% Pd/C to the solution.

    • Add ammonium formate (typically 3-5 equivalents).[14]

    • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.

    • Concentrate the filtrate to obtain the crude deprotected amine.[14]

Protocol 5: Acidic Cleavage with HBr in Acetic Acid

  • Materials:

    • Cbz-protected compound

    • 33% HBr in acetic acid

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the Cbz-protected compound in glacial acetic acid.

    • Add a solution of 33% HBr in acetic acid (typically 2-5 equivalents) at 0 °C.[14]

    • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

    • Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitated amine salt by filtration, wash with diethyl ether, and dry under vacuum.[14]

Experimental and Decision-Making Workflows

The selection of an appropriate protection and deprotection strategy is crucial for the success of a synthetic campaign. The following diagrams illustrate a general experimental workflow and a decision tree for choosing a Cbz deprotection method.

G General Experimental Workflow for Cbz Protection/Deprotection Start Start: Amine or Cbz-Protected Amine Protection Protection: - Dissolve amine in solvent - Add base and Cbz-Cl - Stir and monitor Start->Protection Protect Deprotection Deprotection: - Dissolve Cbz-amine in solvent - Add deprotection reagents (e.g., Pd/C, H₂) - Stir and monitor Start->Deprotection Deprotect Workup Work-up & Purification: - Quench reaction - Aqueous work-up and extraction - Purify (crystallization, chromatography) Protection->Workup Deprotection->Workup Analysis Analysis: - Characterize product (NMR, MS, etc.) Workup->Analysis End End: Purified Product Analysis->End

Caption: A generalized workflow for a typical Cbz protection or deprotection experiment.

G Decision Tree for Cbz Deprotection Method Selection Start Substrate with Cbz group Q1 Are reducible groups (alkenes, alkynes, nitro) present? Start->Q1 Q2 Is the substrate acid-labile? Q1->Q2 No Method2 Use Acidic Cleavage (HBr/AcOH) Q1->Method2 Yes A1_Yes Yes A1_No No Method1 Use Catalytic Hydrogenolysis (H₂/Pd-C or Transfer) Q2->Method1 No Method3 Consider Nucleophilic Cleavage or Lewis Acid Cleavage Q2->Method3 Yes A2_Yes Yes A2_No No

Caption: A decision tree to guide the selection of an appropriate Cbz deprotection method.

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic synthesis, continues to be a highly relevant and valuable asset for researchers and drug development professionals.[8] Its straightforward introduction, predictable stability, and multiple deprotection pathways, especially its orthogonality to the widely used Boc and Fmoc groups, secure its position in modern synthetic strategies.[2][8] A thorough understanding of its chemical properties, quantitative performance, and detailed experimental protocols, as outlined in this guide, is paramount for its successful and strategic implementation in the synthesis of complex organic molecules.

References

N-Cbz-DL-proline as a Research Tool in Prolidase Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prolidase deficiency is a rare autosomal recessive disorder characterized by mutations in the PEPD gene, leading to deficient activity of the prolidase enzyme. This enzyme is crucial for the final step of collagen degradation, specifically the cleavage of dipeptides with C-terminal proline or hydroxyproline. The resulting proline scarcity and accumulation of imidodipeptides lead to a complex clinical phenotype, including chronic skin ulcers, recurrent infections, skeletal abnormalities, and intellectual disability.[1][2] The development of effective therapeutic strategies has been hampered by the rarity of the disease and the incomplete understanding of its pathophysiology. N-Cbz-DL-proline, a competitive inhibitor of prolidase, serves as a valuable research tool to model prolidase deficiency in vitro, enabling detailed investigation into the molecular mechanisms of the disease and the evaluation of potential therapeutic interventions.[3] This technical guide provides a comprehensive overview of the use of N-Cbz-DL-proline in prolidase deficiency research, including detailed experimental protocols, quantitative data on its inhibitory effects, and visualization of the key signaling pathways implicated in the disease.

Introduction to Prolidase Deficiency

Prolidase (EC 3.4.13.9), encoded by the PEPD gene on chromosome 19, is a cytosolic exopeptidase that plays a critical role in recycling proline from the breakdown of collagen and other proline-containing proteins.[1][4] Prolidase deficiency is caused by mutations in the PEPD gene, leading to a loss of enzyme function.[5][6] The pathophysiology of the disease is thought to arise from two primary consequences: the depletion of the intracellular proline pool, which is essential for new collagen synthesis and other metabolic processes, and the toxic accumulation of imidodipeptides, which can induce apoptosis and inflammation.[1][5][6] The clinical presentation of prolidase deficiency is highly variable, even among individuals with the same genotype, suggesting the influence of other genetic or environmental factors.[2] Common manifestations include severe and recurrent skin ulcerations, particularly on the lower extremities, recurrent respiratory and skin infections, characteristic facial dysmorphism, and varying degrees of intellectual disability.[6]

N-Cbz-DL-proline: A Tool to Model Prolidase Deficiency

N-Cbz-DL-proline (Carbobenzoxy-DL-proline) is a synthetic amino acid derivative that acts as a competitive inhibitor of prolidase.[3] Its structural similarity to the natural substrates of prolidase allows it to bind to the active site of the enzyme, thereby blocking its catalytic activity. This inhibitory action makes N-Cbz-DL-proline an invaluable tool for inducing a prolidase-deficient phenotype in cellular models, such as human dermal fibroblasts.[3] By treating cultured cells with N-Cbz-DL-proline, researchers can mimic the biochemical environment of prolidase deficiency and investigate the downstream cellular consequences.

Quantitative Data on Prolidase Inhibition

The inhibitory effect of N-Cbz-DL-proline on prolidase activity has been quantified in several studies. The following table summarizes key quantitative findings.

ParameterValueCell Type/SystemReference
Inhibition90%Human fibroblast cellular extracts[3]
Ki (inhibition constant)90.4 µM---[7]
In vitro treatment concentration6 mMHuman fibroblasts[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in prolidase deficiency research using N-Cbz-DL-proline.

Cell Culture of Human Dermal Fibroblasts

Human dermal fibroblasts are a relevant cell model for studying prolidase deficiency due to their central role in collagen metabolism and wound healing.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 15% FBS, 1% Non-Essential Amino Acids, and 1% Glutamine/Glutamax)[8]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution (0.25%)[9]

  • T-75 cell culture flasks[10]

  • Incubator (37°C, 5% CO2, humidified)

Protocol:

  • Thawing and Plating: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed Fibroblast Growth Medium. Gently rock the flask to distribute the cells evenly.[10]

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2. Loosen the cap to allow for gas exchange.[10]

  • Media Change: After 24 hours, replace the medium with fresh, pre-warmed Fibroblast Growth Medium to remove any residual cryoprotectant. Subsequently, change the medium every 2-3 days.[8]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2 ml of Trypsin-EDTA solution and incubate at 37°C for 1-3 minutes, or until cells detach.[11] Neutralize the trypsin with 4 ml of Fibroblast Growth Medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes.[8]

  • Resuspension and Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh medium. Seed new flasks at a density of approximately 6,000 cells/cm².[10]

Induction of Prolidase Deficiency with N-Cbz-DL-proline

This protocol describes how to create an in vitro model of prolidase deficiency.

Materials:

  • Cultured Human Dermal Fibroblasts (as described in 3.1)

  • N-Cbz-DL-proline

  • Fibroblast Growth Medium

Protocol:

  • Preparation of N-Cbz-DL-proline Stock Solution: Prepare a sterile stock solution of N-Cbz-DL-proline in an appropriate solvent (e.g., DMSO or directly in media, depending on solubility).

  • Treatment of Cells: When fibroblasts reach the desired confluency, replace the culture medium with fresh medium containing the desired concentration of N-Cbz-DL-proline (e.g., 6 mM as a starting point, based on published data).[3] Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired duration (e.g., for long-term studies, incubation can last for several days).[3] Monitor the cells for any morphological changes or signs of cytotoxicity.

  • Downstream Analysis: After the treatment period, harvest the cells for various downstream analyses, such as prolidase activity assays, Western blotting for signaling pathway components, or apoptosis assays.

Prolidase Activity Assays

Measuring prolidase activity is essential to confirm the inhibitory effect of N-Cbz-DL-proline and to characterize the prolidase-deficient phenotype.

This method offers high specificity and quantitative accuracy. The assay measures the rate of cleavage of a prolidase substrate, typically Gly-L-Pro, by quantifying the release of glycine (B1666218).[7]

Materials:

  • Cell lysate from treated and control fibroblasts

  • Gly-L-Pro (substrate)

  • Tris-HCl buffer

  • Manganese Chloride (MnCl2)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and DAD detector

  • Mobile phase: e.g., 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B52724) (B)

Protocol:

  • Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the total protein concentration of the lysate.

  • Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate, Tris-HCl buffer, and MnCl2. Pre-incubate to activate the enzyme. Initiate the reaction by adding the Gly-L-Pro substrate. Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding TFA. Centrifuge to pellet the precipitated proteins.[12]

  • HPLC Analysis: Inject the supernatant into the HPLC system. Use a gradient elution to separate glycine from the substrate and other components. Monitor the absorbance at a suitable wavelength (e.g., 210 nm).

  • Quantification: Calculate the amount of glycine released based on a standard curve. Express prolidase activity as nanomoles of glycine released per minute per milligram of protein.[7]

This is a classic and more accessible method for quantifying proline released from the enzymatic reaction.

Materials:

  • Cell lysate

  • Gly-L-Pro (substrate)

  • 3% Sulfosalicylic acid

  • Acid-ninhydrin reagent (1.25 g ninhydrin (B49086) in 30 ml glacial acetic acid and 20 ml 6 M phosphoric acid)[13]

  • Glacial acetic acid

  • Toluene (B28343)

  • Proline standard solution

  • Spectrophotometer

Protocol:

  • Enzyme Reaction and Termination: Perform the enzymatic reaction as described for the HPLC method. Terminate the reaction by adding 3% sulfosalicylic acid.

  • Color Development: To an aliquot of the supernatant, add glacial acetic acid and acid-ninhydrin reagent.[13] Incubate at 100°C for 1 hour.[13]

  • Extraction: Cool the reaction mixture on ice and extract the chromophore with toluene by vigorous mixing.[13]

  • Measurement: Allow the phases to separate and measure the absorbance of the upper toluene layer at 520 nm using a spectrophotometer.[13][14]

  • Quantification: Determine the proline concentration from a standard curve prepared with known concentrations of proline.

Key Signaling Pathways in Prolidase Deficiency

Deficient prolidase activity impacts several critical cellular signaling pathways, contributing to the diverse clinical manifestations of the disease.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels and plays a crucial role in angiogenesis and wound healing. Prolidase activity influences HIF-1α stability. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[15][16] In prolidase deficiency, the reduced availability of proline, a substrate for PHDs, can lead to decreased HIF-1α hydroxylation and its subsequent stabilization, even under normoxic conditions.[17] This can lead to the upregulation of HIF-1α target genes like VEGF, which is involved in angiogenesis.[17]

HIF-1α Signaling Pathway in Prolidase Deficiency cluster_0 Normoxia cluster_1 Prolidase Deficiency Prolidase Prolidase Proline Proline Prolidase->Proline PHDs PHDs Proline->PHDs Substrate HIF-1α HIF-1α PHDs->HIF-1α Hydroxylation VHL VHL HIF-1α->VHL Binding Proteasomal Degradation Proteasomal Degradation HIF-1α->Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Reduced Prolidase Reduced Prolidase Reduced Proline Reduced Proline Reduced Prolidase->Reduced Proline Reduced PHDs activity Reduced PHDs activity Reduced Proline->Reduced PHDs activity Stable HIF-1α Stable HIF-1α Reduced PHDs activity->Stable HIF-1α Reduced Hydroxylation Nucleus Nucleus Stable HIF-1α->Nucleus VEGF Gene Transcription VEGF Gene Transcription Nucleus->VEGF Gene Transcription Upregulation

Caption: HIF-1α signaling in normal and prolidase deficient conditions.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a multifunctional cytokine that regulates cell growth, differentiation, and extracellular matrix (ECM) production. Prolidase activity is interconnected with the TGF-β signaling pathway. TGF-β signaling is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[18][19] The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[20] Phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes, including those involved in collagen synthesis.[18][20] Studies have shown that inhibitors of prolidase activity can lead to a decrease in the expression of TGF-β1 and its receptor.[2][21]

TGF-β Signaling Pathway in Prolidase Deficiency cluster_0 Normal Condition cluster_1 Prolidase Deficiency (with N-Cbz-DL-proline) TGF-β TGF-β TGFβRII TGFβRII TGF-β->TGFβRII TGFβRI TGFβRI TGFβRII->TGFβRI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGFβRI->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Collagen Gene Transcription Collagen Gene Transcription Nucleus->Collagen Gene Transcription N-Cbz-DL-proline N-Cbz-DL-proline Reduced Prolidase Activity Reduced Prolidase Activity N-Cbz-DL-proline->Reduced Prolidase Activity Reduced TGF-β1 & Receptor Expression Reduced TGF-β1 & Receptor Expression Reduced Prolidase Activity->Reduced TGF-β1 & Receptor Expression Downregulated SMAD Signaling Downregulated SMAD Signaling Reduced TGF-β1 & Receptor Expression->Downregulated SMAD Signaling Impaired Collagen Synthesis Impaired Collagen Synthesis Downregulated SMAD Signaling->Impaired Collagen Synthesis

Caption: TGF-β signaling and its impairment in prolidase deficiency.

Apoptosis Pathway

The accumulation of imidodipeptides in prolidase deficiency is thought to induce programmed cell death, or apoptosis.[1] Long-term incubation of fibroblasts with N-Cbz-DL-proline has been shown to cause mitochondrial depolarization and increased cellular death, mirroring observations in fibroblasts from prolidase deficient patients.[3] This suggests that the toxic buildup of prolidase substrates can trigger the intrinsic apoptotic pathway.

Apoptosis Pathway in Prolidase Deficiency Prolidase Deficiency Prolidase Deficiency Imidodipeptide Accumulation Imidodipeptide Accumulation Prolidase Deficiency->Imidodipeptide Accumulation Mitochondrial Stress Mitochondrial Stress Imidodipeptide Accumulation->Mitochondrial Stress Mitochondrial Depolarization Mitochondrial Depolarization Mitochondrial Stress->Mitochondrial Depolarization Caspase Activation Caspase Activation Mitochondrial Depolarization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic pathway triggered by prolidase deficiency.

Conclusion

N-Cbz-DL-proline is an indispensable tool for researchers investigating the molecular basis of prolidase deficiency. By providing a reliable method to induce a prolidase-deficient state in vitro, it facilitates the detailed study of disease mechanisms and the preclinical evaluation of novel therapeutic strategies. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for scientists working to unravel the complexities of this debilitating disorder and to develop effective treatments for patients. Further research utilizing these and other advanced techniques will be crucial to improving our understanding and management of prolidase deficiency.

References

The Strategic Incorporation of Proline Derivatives in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, the only proteinogenic secondary amino acid, holds a unique and critical role in peptide and protein chemistry. Its cyclic structure imposes significant conformational constraints on the polypeptide backbone, profoundly influencing protein folding, stability, and molecular recognition events.[1] The strategic substitution of proline with its synthetic derivatives offers a powerful toolkit for fine-tuning the structural and functional properties of peptides. This technical guide provides a comprehensive overview of the core principles and practical applications of proline derivatives in contemporary peptide chemistry, with a focus on their synthesis, conformational effects, and role in drug discovery and development.

The incorporation of proline derivatives can modulate the delicate balance of cis/trans isomerization of the peptidyl-prolyl bond, a key determinant of local peptide conformation and often a rate-limiting step in protein folding.[2] Furthermore, modifications to the proline ring can stabilize specific secondary structures, such as β-turns and polyproline helices, which are frequently involved in biologically significant interactions.[2] This guide will delve into the synthetic methodologies for accessing these valuable building blocks, present quantitative data on their conformational preferences, and provide detailed experimental protocols for their incorporation into peptides and subsequent biophysical characterization.

Conformational Control through Proline Derivatives

The pyrrolidine (B122466) ring of proline can adopt two distinct puckered conformations, Cγ-exo and Cγ-endo, which are in rapid equilibrium. This ring pucker is intrinsically linked to the cis/trans isomerization of the preceding peptide bond.[2] The exo ring pucker generally favors a trans amide bond, while the endo pucker is more compatible with a cis conformation.[2] By introducing substituents onto the proline ring, it is possible to sterically or stereoelectronically favor one pucker over the other, thereby influencing the trans/cis ratio.

Electron-withdrawing substituents, for instance, can exert a significant gauche effect, leading to a strong preference for a specific ring pucker and, consequently, a predictable amide bond geometry.[3] This level of conformational control is invaluable in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a native peptide to enhance its potency, selectivity, and metabolic stability.

Quantitative Analysis of Conformational Preferences

The impact of various substitutions on the proline ring on the trans/cis isomer ratio of the Xaa-Pro bond has been quantified, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The equilibrium constant, Ktrans/cis, provides a direct measure of this preference. A selection of these values for different 4-substituted proline derivatives is presented in the table below.

Proline Derivative (at position i+1)Substituent PositionElectron-Withdrawing StrengthPredominant Ring PuckerPreferred Xaa-Pro Amide Bond ConformationKtrans/cis
4R-Fluoroproline4RHighCγ-exoTrans7.0[4]
4S-Fluoroproline4SHighCγ-endoCis1.5[4]
4R-Hydroxyproline4RModerateCγ-exoTrans-
4S-Hydroxyproline4SModerateCγ-endoCis-
4R-perfluoro-tert-butyl hydroxyproline4RHigh---
4S-perfluoro-tert-butyl hydroxyproline4SHigh-Trans1.2[3]
Unmodified Proline---Trans2.7[2]

Note: Ktrans/cis values can be context-dependent and may vary based on the surrounding peptide sequence and solvent conditions.

Synthesis of Peptides Containing Proline Derivatives

The incorporation of proline derivatives into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The general workflow for Fmoc-based SPPS is depicted below.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA Fmoc-Protected Amino Acid Coupling Resin->Fmoc_AA 1. First Amino Acid Attachment Wash1 Wash (DMF, DCM) Fmoc_AA->Wash1 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Fmoc_AA->Cleavage 3. Final Deprotection & Cleavage Deprotection Fmoc Deprotection (Piperidine in DMF) Wash2 Wash (DMF, DCM) Deprotection->Wash2 Wash1->Deprotection Wash2->Fmoc_AA 2. Subsequent Amino Acid Coupling (Repeat) Purification Purification (e.g., HPLC) Cleavage->Purification Proline_Editing_Workflow SPPS_Hyp SPPS with Fmoc-Hyp(Trt)-OH Peptide_Synthesis Completion of Peptide Synthesis SPPS_Hyp->Peptide_Synthesis Trt_Deprotection Selective Trityl Deprotection (TFA/TIS/DCM) Peptide_Synthesis->Trt_Deprotection Modification On-Resin Modification of Hydroxyproline (e.g., Mitsunobu, Oxidation) Trt_Deprotection->Modification Cleavage Cleavage and Global Deprotection Modification->Cleavage Final_Peptide Final Peptide with Modified Proline Cleavage->Final_Peptide Drug_Development_Logic Proline_Derivative Proline Derivative (e.g., 4R-Fluoroproline) Conformational_Constraint Conformational Constraint (Favors trans Amide Bond) Proline_Derivative->Conformational_Constraint Metabolic_Stability Increased Metabolic Stability (Protease Resistance) Proline_Derivative->Metabolic_Stability e.g., D-Proline derivative Secondary_Structure Stabilization of Bioactive Conformation (e.g., β-turn) Conformational_Constraint->Secondary_Structure Binding_Affinity Increased Binding Affinity & Selectivity Secondary_Structure->Binding_Affinity Therapeutic_Candidate Optimized Therapeutic Candidate Binding_Affinity->Therapeutic_Candidate Improved_PK Improved Pharmacokinetics Metabolic_Stability->Improved_PK Improved_PK->Therapeutic_Candidate

References

An In-depth Technical Guide to the Safe Handling of Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Z-DL-Pro-OH (N-Cbz-DL-proline), a proline derivative commonly utilized in peptide synthesis and the development of therapeutic agents. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research.

Chemical and Physical Properties

This compound is a white to off-white solid powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Synonyms N-Cbz-DL-proline, 1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid[1]
CAS Number 5618-96-2[1]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.26 g/mol [1]
Appearance White to off-white solid powder[1]
Melting Point 101-102 °C[1]
Solubility Soluble in DMSO (≥ 2.5 mg/mL)[1]
Storage Conditions Store at -20°C for long-term (months to years), -80°C in solvent for up to 6 months.[1]

Hazard Identification and Safety Precautions

This compound is classified as an irritant. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.

Table 2: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatement
Hazard H315Causes skin irritation
Hazard H319Causes serious eye irritation
Hazard H335May cause respiratory irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following diagram outlines the recommended PPE selection process.

PPE_Selection_Workflow Figure 1. PPE Selection Workflow for this compound start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_basics Standard PPE: - Nitrile gloves - Lab coat risk_assessment->ppe_basics is_dust Potential for dust generation? is_splash Potential for splash? is_dust->is_splash No respirator Wear respiratory protection (e.g., N95 respirator) is_dust->respirator Yes goggles Wear safety goggles is_splash->goggles Yes end Proceed with handling is_splash->end No ppe_basics->is_dust respirator->is_splash face_shield Wear face shield (in addition to goggles) goggles->face_shield High risk goggles->end Low to moderate risk face_shield->end

Figure 1. PPE Selection Workflow for this compound
Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, maintain at -20°C.

Emergency Procedures

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
  • Fire-Fighting Measures: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary.

  • Accidental Release Measures: Wear appropriate personal protective equipment. Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

Table 4: Toxicological Data for L-proline (Rat, Oral, 90-day study)

ParameterValueSpecies
NOAEL (No-Observed-Adverse-Effect-Level) 5.0% in dietFischer 344 rats
NOAEL (Male) 2772.9 mg/kg body weight/dayFischer 344 rats
NOAEL (Female) 3009.3 mg/kg body weight/dayFischer 344 rats

In this study, no treatment-related clinical signs of toxicity or mortality were observed at the highest dose tested.[2]

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in peptide synthesis. The following is a generalized protocol for its incorporation into a peptide chain using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Washing solvents (DMF, DCM, Methanol)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Experimental Workflow

The general workflow for incorporating this compound into a peptide sequence via SPPS is depicted in the following diagram.

SPPS_Workflow Figure 2. General Workflow for SPPS Incorporation of this compound cluster_resin_prep Resin Preparation cluster_coupling_cycle Coupling Cycle (Repeat for each amino acid) cluster_cleavage Final Cleavage and Purification swell_resin 1. Swell Resin in DMF deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection1 wash1 3. Wash Resin (DMF, DCM) deprotection1->wash1 activate_aa 4. Activate this compound (Coupling Reagents + DIPEA in DMF) wash1->activate_aa coupling 5. Couple to Resin activate_aa->coupling wash2 6. Wash Resin (DMF, DCM) coupling->wash2 deprotection2 7. Fmoc Deprotection (for next amino acid) wash2->deprotection2 wash3 8. Wash Resin deprotection2->wash3 wash3->activate_aa Next AA final_deprotection 9. Final Fmoc Deprotection wash3->final_deprotection Final AA wash4 10. Wash and Dry Resin final_deprotection->wash4 cleavage 11. Cleave Peptide from Resin (TFA Cocktail) wash4->cleavage purification 12. Precipitate and Purify Peptide cleavage->purification

Figure 2. General Workflow for SPPS Incorporation of this compound
Detailed Methodologies

  • Resin Swelling: The Fmoc-Rink Amide resin is swelled in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. This is followed by thorough washing with DMF and Dichloromethane (DCM).

  • Amino Acid Activation: In a separate vessel, this compound (3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base such as Diisopropylethylamine (DIPEA).

  • Coupling: The activated this compound solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to allow for the coupling reaction to complete.

  • Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat Cycle: For the addition of subsequent amino acids, the Fmoc deprotection (step 2), activation (step 3 for the next Fmoc-amino acid), coupling (step 4), and washing (step 5) steps are repeated.

  • Final Cleavage: Once the peptide sequence is complete, the resin is washed and dried. The peptide is then cleaved from the solid support, and side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA).

  • Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with an environmental professional for specific guidance.

Disclaimer: This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or formal safety training. Always consult the SDS provided by the supplier before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for Z-DL-Pro-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, offering scalability and purification advantages for the synthesis of short peptides and fragments. The use of N-benzyloxycarbonyl (Z) protected amino acids is a well-established methodology within this classical approach. Z-DL-Proline (Z-DL-Pro-OH), a racemic mixture of the D and L enantiomers of proline with a benzyloxycarbonyl protecting group on the amine, presents unique opportunities and challenges in the synthesis of peptidomimetics and other novel peptide structures. The incorporation of a racemic proline derivative leads to the formation of diastereomeric peptides, which can be valuable for structure-activity relationship (SAR) studies. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solution-phase synthesis of dipeptides.

Data Presentation

The following tables summarize the materials, reagents, and expected quantitative data for the synthesis of a model dipeptide, Z-DL-Pro-Gly-OMe. This data is representative of typical solution-phase peptide synthesis yields and can be used as a benchmark for experimental planning.

Table 1: Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₃H₁₅NO₄249.26N-protected racemic amino acid
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)C₃H₈ClNO₂125.55C-terminal amino acid ester
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (B26582) (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (B128534) (TEA)C₆H₁₅N101.19Base for neutralization
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Solvent
Ethyl acetate (B1210297) (EtOAc)C₄H₈O₂88.11Extraction solvent
Methanol (MeOH)CH₄O32.04Solvent for deprotection
Palladium on carbon (10% Pd/C)--Catalyst for hydrogenation

Table 2: Typical Reaction Parameters and Yields for Z-DL-Pro-Gly-OMe Synthesis

ParameterValueNotes
Coupling Reaction
This compound1.0 equivalent
H-Gly-OMe·HCl1.0 equivalent
DCC1.1 equivalentsAdded at 0°C to minimize side reactions.
HOBt1.1 equivalentsActs as a racemization suppressant.
TEA1.0 equivalentFor neutralization of the amino acid salt.
Reaction Time12-24 hoursMonitored by Thin Layer Chromatography (TLC).
Temperature0°C to Room Temperature
Expected Yield (Crude) 85-95%Mixture of Z-D-Pro-Gly-OMe and Z-L-Pro-Gly-OMe.
Purification (RP-HPLC)
Expected Yield (Isolated Diastereomers) 35-45% per diastereomerYields can vary based on separation efficiency.
Deprotection Reaction
Z-DL-Pro-Gly-OMe1.0 equivalent
10% Pd/C~10% by weight
Hydrogen Pressure1 atm (balloon)
Reaction Time2-8 hoursMonitored by TLC.
Expected Yield (Deprotected Dipeptide) >95%Mixture of H-D-Pro-Gly-OMe and H-L-Pro-Gly-OMe.

Experimental Protocols

Peptide Coupling: Synthesis of Z-DL-Pro-Gly-OMe

This protocol details the coupling of this compound with glycine methyl ester hydrochloride using DCC and HOBt.

Methodology:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add triethylamine (TEA) (1.0 eq) dropwise with stirring. Stir the mixture at 0°C for 15-20 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.

  • Coupling Reaction: To the activated this compound solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.

  • Add the neutralized glycine methyl ester solution from step 1 to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of Diastereomers: Z-D-Pro-Gly-OMe and Z-L-Pro-Gly-OMe

The crude product is a mixture of two diastereomers. Their separation is achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A shallow linear gradient is recommended for optimal separation. For example, 5% to 45% B over 40 minutes. The exact gradient should be optimized based on analytical scale injections.

    • Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min for analytical, higher for preparative).

    • Detection: UV at 220 nm and 254 nm.

  • Fraction Collection: Collect the fractions corresponding to the two separated diastereomeric peaks.

  • Solvent Evaporation: Evaporate the acetonitrile from the collected fractions under reduced pressure.

  • Lyophilization: Lyophilize the remaining aqueous solutions to obtain the purified diastereomers as white powders.

N-Terminal Deprotection: Removal of the Z-Group

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group by catalytic hydrogenation.

Methodology:

  • Dissolve the purified Z-D-Pro-Gly-OMe or Z-L-Pro-Gly-OMe in methanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas (a balloon is typically sufficient for small-scale reactions). Repeat this process 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with methanol.

    • Evaporate the combined filtrate under reduced pressure to yield the deprotected dipeptide ester.

Visualizations

Solution_Phase_Peptide_Synthesis cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Deprotection Z_Pro This compound DCC_HOBt DCC, HOBt, TEA in DCM Z_Pro->DCC_HOBt Gly_OMe H-Gly-OMe·HCl Gly_OMe->DCC_HOBt Crude_Dipeptide Crude Z-DL-Pro-Gly-OMe (Diastereomeric Mixture) DCC_HOBt->Crude_Dipeptide Formation of Peptide Bond RP_HPLC RP-HPLC Crude_Dipeptide->RP_HPLC Separation Diastereomer_D Z-D-Pro-Gly-OMe RP_HPLC->Diastereomer_D Diastereomer_L Z-L-Pro-Gly-OMe RP_HPLC->Diastereomer_L Hydrogenation H₂, 10% Pd/C in MeOH Diastereomer_D->Hydrogenation Diastereomer_L->Hydrogenation Deprotected_D H-D-Pro-Gly-OMe Hydrogenation->Deprotected_D Deprotected_L H-L-Pro-Gly-OMe Hydrogenation->Deprotected_L

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Coupling_Mechanism Z_Pro This compound Active_Ester Z-DL-Pro-OBt (Active Ester Intermediate) Z_Pro->Active_Ester + DCC, HOBt DCC DCC DCU DCU (precipitate) DCC->DCU HOBt HOBt Dipeptide Z-DL-Pro-Gly-OMe Active_Ester->Dipeptide + H-Gly-OMe Gly_OMe H-Gly-OMe

Caption: Simplified mechanism of the DCC/HOBt mediated peptide coupling reaction.

Application Notes and Protocols for the Coupling of N-Cbz-DL-Proline in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of proline and its derivatives into peptide sequences is a critical strategy for introducing conformational constraints, which can significantly influence the biological activity and metabolic stability of synthetic peptides.[1] The benzyloxycarbonyl (Cbz or Z) protecting group is a classic and valuable tool in peptide synthesis, known for its stability under various conditions and its selective removal by methods such as catalytic hydrogenation.[2][3] This document provides detailed application notes and protocols for the coupling of N-Cbz-DL-proline in Solid-Phase Peptide Synthesis (SPPS).

The use of a racemic mixture (DL-proline) will result in the synthesis of diastereomeric peptides, a factor that must be considered in the design and subsequent analysis of the final products. This guide will cover key coupling methodologies, potential challenges, and detailed protocols to facilitate the successful incorporation of this unique amino acid derivative into peptide chains.

Challenges in Coupling N-Cbz-DL-Proline

The coupling of N-Cbz-DL-proline presents a unique set of challenges in SPPS:

  • Secondary Amine Reactivity: Proline is a secondary amine, which can lead to slower coupling kinetics compared to primary amino acids.[1][4] This may necessitate longer reaction times or the use of more potent coupling reagents to achieve high coupling efficiency.[1][5]

  • Steric Hindrance: The bulky Cbz protecting group, combined with the rigid pyrrolidine (B122466) ring of proline, can create steric hindrance, further impeding the coupling reaction.

  • Racemization: While proline itself is not prone to racemization at the alpha-carbon during activation, the use of certain coupling reagents and conditions can pose a risk for other amino acids in the peptide sequence.[6]

  • Formation of Diastereomers: The use of DL-proline will lead to the formation of two diastereomeric peptide populations, which may require separation and characterization post-synthesis.

Coupling Strategies and Reagent Selection

Several coupling strategies can be employed for the incorporation of N-Cbz-DL-proline. The choice of method will depend on the specific peptide sequence, the scale of the synthesis, and the available instrumentation.

Common Coupling Reagents

A variety of coupling reagents are available for SPPS, each with its own advantages and disadvantages. For sterically hindered amino acids like N-Cbz-DL-proline, uronium/phosphonium salt-based reagents are often preferred due to their high reactivity.

  • HBTU/HOBt: A widely used and reliable reagent combination for most couplings, known for its efficiency and low risk of racemization.[6][7]

  • HATU/HOAt: Generally more efficient than HBTU, especially for difficult couplings, and is also effective at suppressing racemization.[8]

  • DIC/HOBt: A carbodiimide-based method that is cost-effective. The use of HOBt is crucial to suppress racemization.[6][9] A significant drawback is the formation of insoluble dicyclohexylurea (DCU) byproduct if DCC is used, which can complicate washing steps.[6] DIC is often preferred as its urea (B33335) byproduct is more soluble.[10][11]

Data Presentation

The following table summarizes key quantitative parameters and qualitative comparisons for common coupling methods used in SPPS, which can be adapted for N-Cbz-DL-proline.

Coupling MethodReagent TypeTypical Coupling TimeRelative EfficiencyRacemization RiskNotes
HBTU/HOBt/DIEA Uronium Salt1 - 4 hoursVery GoodLowA standard and reliable method for most couplings.[6] Requires a base for activation.
HATU/HOAt/DIEA Uronium Salt1 - 2 hoursExcellentVery LowHighly efficient for sterically hindered amino acids.[8][10]
DIC/HOBt Carbodiimide2 - 4 hoursGoodLow with HOBtCost-effective. The urea byproduct of DIC is soluble, simplifying washes.[6][10]
DCC/HOBt Carbodiimide2 - 4 hoursGoodLow with HOBtForms insoluble dicyclohexylurea (DCU) which can be problematic.[6]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu SPPS strategies and can be adapted for the manual or automated synthesis of peptides containing N-Cbz-DL-proline.

Protocol 1: Standard Coupling using HBTU/HOBt

This protocol describes the coupling of N-Cbz-DL-proline as the final amino acid in the sequence.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
  • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).[12]
  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.[12]

2. Amino Acid Activation:

  • In a separate vessel, dissolve N-Cbz-DL-proline (3-5 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.[2]
  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[2]

3. Coupling Reaction:

  • Add the activated N-Cbz-DL-proline solution to the deprotected peptide-resin.
  • Agitate the mixture at room temperature for 2-4 hours.[2]

4. Monitoring the Coupling:

  • Perform a qualitative test (e.g., Kaiser test for primary amines or a specific test for secondary amines like the Isatin or Chloranil test) to monitor the completion of the coupling.[1] A negative test indicates complete coupling.
  • If the coupling is incomplete, a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended.[1]

5. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times).[2]

Protocol 2: On-Resin N-terminal Cbz Protection

This protocol is suitable when the desired peptide has a Cbz group at the N-terminus of a pre-synthesized peptide chain.

1. Peptide Synthesis:

  • Assemble the desired peptide sequence using standard Fmoc/tBu SPPS protocols.[2]

2. Final Fmoc Deprotection:

  • Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.
  • Wash the resin thoroughly with DMF.

3. Cbz Protection Reaction:

  • Swell the resin in DCM.
  • In a separate vessel, prepare a solution of benzyl (B1604629) chloroformate (Cbz-Cl, 5 equivalents) in DCM.
  • Add DIEA (5 equivalents) to the resin-containing vessel, followed by the Cbz-Cl solution.[2]
  • Agitate the reaction mixture at room temperature for 2-4 hours.[2]

4. Monitoring and Washing:

  • Monitor the reaction for the disappearance of the free amine using a ninhydrin (B49086) test (beads should remain colorless).[2]
  • Drain the reaction solution and wash the resin thoroughly with DCM (5 times) and DMF (3 times).[2]

Visualization of SPPS Workflow

The following diagram illustrates the general workflow for a single coupling cycle in SPPS, applicable to the incorporation of N-Cbz-DL-proline.

SPPS_Coupling_Workflow start Start with Peptide-Resin (Free N-terminus) activate Activate N-Cbz-DL-proline (e.g., with HBTU/HOBt/DIEA) couple Couple Activated Amino Acid to Peptide-Resin start->couple activate->couple wash1 Wash Resin (Remove excess reagents) couple->wash1 monitor Monitor Coupling (e.g., Kaiser/Isatin Test) wash1->monitor monitor->couple Incomplete (Recouple) wash2 Wash Resin monitor->wash2 Coupling Complete deprotect N-terminal Deprotection (e.g., 20% Piperidine in DMF for Fmoc) wash2->deprotect wash3 Wash Resin deprotect->wash3 next_cycle Ready for Next Coupling Cycle or Final Cleavage wash3->next_cycle

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Final Cleavage and Deprotection

After the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The stability of the N-terminal Cbz group during cleavage must be considered. The Cbz group is generally stable to trifluoroacetic acid (TFA), which is commonly used for cleavage in Fmoc-SPPS.[13] However, prolonged exposure to strong acids should be avoided if retention of the Cbz group is desired.

Conclusion

The successful incorporation of N-Cbz-DL-proline into synthetic peptides requires careful consideration of the inherent challenges associated with this particular amino acid derivative. By selecting appropriate coupling reagents, optimizing reaction conditions, and employing robust monitoring techniques, researchers can effectively synthesize peptides containing this valuable building block. The resulting diastereomeric peptide mixtures will necessitate careful purification and characterization to isolate and identify the desired products for further investigation.

References

Application Notes and Protocols for the Deprotection of the Cbz Group from a Proline Residue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine-protecting group in organic synthesis, particularly valued in peptide synthesis and drug development for its stability across a range of reaction conditions.[1][2] Its facile removal under specific conditions allows for orthogonal protection strategies, which are critical in the construction of complex molecules.[1][3] Proline, a unique secondary amino acid, is a common residue in peptides and pharmaceuticals, making the efficient deprotection of Cbz-proline a crucial transformation.

This document provides detailed application notes and protocols for the most common and effective methods for removing the Cbz group from a proline residue. It is intended for researchers, scientists, and drug development professionals seeking practical guidance on selecting and performing this essential chemical step.

Deprotection Methodologies: A Comparative Overview

The primary strategies for Cbz group removal can be divided into two main categories: hydrogenolysis and acid-mediated cleavage (acidolysis).[1][4] The choice of method is dictated by the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction.[1]

Data Presentation: Summary of Cbz Deprotection Techniques for Proline

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/C in MeOH, EtOH, or EtOAc[1]Mild, neutral pH; high yields; clean byproducts (toluene, CO₂).[1]Incompatible with reducible groups (alkenes, alkynes, nitro groups); safety concerns with H₂ gas.[1]
Transfer Hydrogenolysis Ammonium (B1175870) formate (B1220265), formic acid, or NaBH₄ with Pd/C.[1][2][5]Avoids flammable H₂ gas, making it safer for larger scales; rapid reactions.[1][5]May still affect some reducible functional groups.
Acidic Cleavage 33% HBr in Acetic Acid; IPA·HCl.[1][6]Effective for substrates with functionalities sensitive to hydrogenation.[1]Harsh acidic conditions may not be suitable for acid-labile groups; potential for racemization under prolonged harsh conditions.[4]
Lewis Acid-Mediated AlCl₃ in Hexafluoroisopropanol (HFIP).[2][7]Mild and selective removal in the presence of sensitive groups like nitro groups and double bonds.[2]Requires specific, fluorinated solvents.

Experimental Workflows and Decision Making

Selecting the appropriate deprotection strategy is critical for success. The following diagrams illustrate a general experimental workflow and a decision-making guide.

G General Experimental Workflow for Cbz Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Cbz-Proline Derivative in Solvent add_reagents Add Deprotection Reagents (e.g., Pd/C, HBr/AcOH) start->add_reagents react Stir Under Appropriate Conditions (H₂ atmosphere, heat, etc.) add_reagents->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction & Remove Catalyst (e.g., filtration through Celite®) monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract purify Purify Product (Crystallization, Chromatography) extract->purify end Isolated Proline Product purify->end

Caption: General experimental workflow for Cbz deprotection.

G Decision Logic for Cbz Deprotection Method start Start: Cbz-Proline Substrate q1 Are reducible groups present (alkenes, alkynes, nitro, etc.)? start->q1 q2 Concerns about H₂ gas safety or large scale reaction? q1->q2 No method_acid Use Acidic Cleavage (e.g., HBr in Acetic Acid) q1->method_acid Yes method_h2 Use Catalytic Hydrogenolysis or Transfer Hydrogenolysis method_transfer Prefer Transfer Hydrogenolysis (e.g., Ammonium Formate, Pd/C) q2->method_transfer Yes method_classic Standard Catalytic Hydrogenolysis (H₂, Pd/C) q2->method_classic No

Caption: Decision logic for choosing a Cbz deprotection method.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This is the most common and mildest method for Cbz deprotection, suitable for substrates lacking easily reducible functional groups.[1]

Materials:

  • Cbz-Proline derivative

  • 10% Palladium on Carbon (Pd/C), typically 5-10 mol%[1]

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH), ACS grade

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Reaction flask, stir bar, and filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-proline derivative (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere if the substrate is sensitive.[1]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂. Repeat this cycle 2-3 times to ensure the atmosphere is replaced with hydrogen.[8]

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, carefully purge the flask with an inert gas (e.g., nitrogen). Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected proline derivative. Further purification can be performed if necessary.

Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis

G Mechanism of Catalytic Hydrogenolysis CbzPro Cbz-Proline Intermediate Carbamic Acid Intermediate + Toluene CbzPro->Intermediate Hydrogenolysis of benzyl C-O bond H2Pd H₂ + Pd/C Catalyst H2Pd->CbzPro Proline Free Proline Intermediate->Proline Spontaneous Decarboxylation CO2 CO₂ Intermediate->CO2 Spontaneous Decarboxylation

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[9]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[1]

Materials:

  • Cbz-Proline derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (NH₄HCO₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-proline derivative (1.0 equivalent) in methanol or ethanol.[1]

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution.[1]

  • Hydrogen Donor: Add ammonium formate (3-5 equivalents) to the mixture in portions.[1]

  • Reaction: Stir the mixture at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with the solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. An aqueous work-up may be necessary to remove residual ammonium salts before final product isolation.

Quantitative Data: Comparison of Hydrogenolysis Conditions

SubstrateMethodReagentsSolventTimeYield (%)Reference
N-Cbz AnilineTransferNaBH₄ (excess), 10% Pd-CMeOH5 min98[5]
N-Cbz CyclohexylamineTransfer1.5 equiv. NaBH₄, 10% Pd-CMeOH< 20 minHigh[5]
Cbz-DipeptideTransfer1.5 equiv. NaBH₄, 10% Pd-CMeOH10 min91 (as HCl salt)[5]
Cbz-L-Phe-L-Leu-OEtH₂ GasH₂, 10% Pd/C (10 wt%)H₂O (with surfactant)< 2 h>95[9]
Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This method is employed for substrates that contain functional groups sensitive to hydrogenation.[1]

Materials:

  • Cbz-Proline derivative

  • 33% Hydrobromic acid (HBr) in Acetic Acid (AcOH)

  • Glacial Acetic Acid

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Cbz-proline derivative in a minimal amount of glacial acetic acid.[1]

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (a stoichiometric excess) to the mixture at room temperature.[1]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, the deprotected proline hydrobromide salt can often be precipitated by the addition of cold diethyl ether.

  • Work-up: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. Alternatively, the acetic acid can be removed under reduced pressure, and the residue subjected to an aqueous work-up and extraction or purification.[1]

Conclusion

The removal of the Cbz protecting group from proline residues is a fundamental and versatile transformation. Catalytic hydrogenolysis and transfer hydrogenation represent the mildest and most common methods, offering high yields and clean reaction profiles.[1] For substrates incompatible with hydrogenation, acidic cleavage provides a robust alternative.[2][6] The choice of the optimal deprotection method is crucial and must be tailored to the specific molecular context to ensure the successful synthesis of target molecules in research and drug development.

References

Application Notes and Protocols for Z-DL-Pro-OH in N-Terminal Peptide Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired sequences with high purity and yield. The benzyloxycarbonyl (Z) group is a well-established α-amino protecting group, valued for its stability and resistance to racemization during coupling reactions.[1] Z-DL-Pro-OH, a proline derivative carrying this Z-protection, offers a unique tool for peptide chemists. Proline's distinctive cyclic structure imparts significant conformational rigidity to peptide backbones, influencing their structure and function.[2] The "DL" designation indicates a racemic mixture of both D- and L-proline enantiomers.

The incorporation of a racemic mixture of amino acids is an unconventional yet powerful strategy in specific applications. While standard peptide synthesis aims for stereochemical purity, the use of this compound is intentionally directed at generating a diverse library of peptide diastereomers. This approach is particularly valuable in early-stage drug discovery and screening, where a broader range of molecular shapes and configurations can be assayed against a biological target to identify potential leads. The D-enantiomer, in particular, can enhance peptide stability against enzymatic degradation.[3]

These application notes provide detailed protocols for the use of this compound for the N-terminal protection of peptides, guidance on the implications of using a racemic mixture, and methodologies for subsequent deprotection.

Data Presentation: Synthesis Parameters and Expected Outcomes

The following table summarizes typical parameters and expected outcomes when using this compound in solid-phase peptide synthesis (SPPS). These values are representative and may require optimization based on the specific peptide sequence and synthesis scale.

ParameterValueNotes
Resin Type Merrifield, Wang, or Rink AmideChoice depends on whether a C-terminal acid or amide is desired.
Resin Substitution 0.3 - 1.0 mmol/gLower substitution is often preferred for longer or more complex peptides.
This compound Excess 2 - 4 equivalentsRelative to the resin substitution.
Coupling Reagent DIC/HOBt, HBTU/DIEA, or PyBOPThe choice of coupling reagent can influence efficiency and potential side reactions.[4]
Coupling Time 1 - 4 hoursProline's secondary amine can lead to slower coupling kinetics compared to primary amines.[5][6] Monitoring is recommended.
Coupling Efficiency >95%Can be monitored by a qualitative ninhydrin (B49086) test (for primary amines on the resin) or a chloranil (B122849) test (for secondary amines).
Deprotection Method Catalytic Hydrogenolysis (H₂/Pd)A standard and effective method for Z-group removal.[7]
Deprotection Time 2 - 24 hoursDependent on catalyst activity, pressure, and steric hindrance around the proline residue.
Final Product Mixture of two diastereomersThe final product will be an equimolar mixture of peptides with N-terminal D-proline and L-proline.

Experimental Protocols

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the manual coupling of this compound to the N-terminus of a peptide chain synthesized on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Nitrogen gas for inert atmosphere

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection of the Preceding Amino Acid: If the peptide-resin has an N-terminal protecting group (e.g., Fmoc or Boc), perform the appropriate deprotection procedure. For Fmoc, treat with 20% piperidine (B6355638) in DMF. For Boc, treat with 50% TFA in DCM.

  • Washing: After deprotection, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final DMF wash (2-3 times) to remove residual deprotection reagents.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a chloranil test to check for the presence of free secondary amines. A negative result (no color change) indicates complete coupling.

    • If the test is positive, extend the coupling time or consider a second coupling with freshly activated this compound.

  • Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for deprotection of the Z-group or cleavage from the resin.

Protocol 2: Deprotection of the N-Terminal Z-Group by Catalytic Hydrogenolysis

This protocol describes the removal of the Z-group from the N-terminal proline residue.

Materials:

  • Peptide-resin with N-terminal Z-DL-Proline protection

  • Palladium on carbon (Pd/C, 10% w/w)

  • DMF or a mixture of DMF/Methanol

  • Hydrogen gas source (balloon or cylinder)

  • Reaction vessel suitable for hydrogenation (e.g., a flask with a two-way stopcock)

Procedure:

  • Resin Swelling: Swell the Z-protected peptide-resin in the chosen solvent (e.g., DMF) in the reaction vessel.

  • Catalyst Addition: Add the Pd/C catalyst to the resin slurry. The amount of catalyst is typically 10-50% of the weight of the resin.

  • Hydrogenation:

    • Seal the reaction vessel and purge with nitrogen gas.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and agitate the mixture vigorously (e.g., with a magnetic stirrer or shaker).

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots of the peptide (after cleavage from a few resin beads) and analyzing by HPLC or mass spectrometry to check for the removal of the Z-group (mass difference of 134.1 g/mol ).

  • Catalyst Removal: Once the reaction is complete (typically 4-24 hours), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove any residual catalyst and byproducts. The peptide-resin now has a free N-terminal DL-proline.

Visualizations

G Experimental Workflow for this compound in SPPS cluster_synthesis Peptide Synthesis start Start with Resin-Bound Peptide (Free N-terminus) coupling Couple this compound (DIC/HOBt) start->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 deprotection Z-Group Deprotection (H2/Pd) wash1->deprotection wash2 Wash Resin (DMF, DCM) deprotection->wash2 cleavage Cleave Peptide from Resin (e.g., TFA cocktail) wash2->cleavage end Crude Diastereomeric Peptide Mixture cleavage->end

Caption: Workflow for N-terminal modification with this compound.

G Logical Flow for Screening a Diastereomeric Peptide Library cluster_screening Screening and Analysis synthesis Synthesize Peptide Library using this compound purification Purify Peptide Mixture (RP-HPLC) synthesis->purification screening Biological Screening (e.g., Binding Assay) purification->screening hit_id Identify Active Mixture ('Hit') screening->hit_id deconvolution Deconvolution: Synthesize Pure D- and L-Proline Peptides hit_id->deconvolution retest Retest Pure Diastereomers deconvolution->retest final_hit Identify Most Active Stereoisomer retest->final_hit

Caption: Strategy for using this compound to create and screen a peptide library.

Conclusion

This compound is a specialized reagent for peptide synthesis, primarily intended for the generation of diastereomeric peptide libraries. The use of the Z-protecting group provides a stable N-terminal cap that can be removed under specific hydrogenolysis conditions, which are orthogonal to many other protecting groups used in peptide synthesis. The protocols provided herein offer a foundation for the successful incorporation and deprotection of this compound. Researchers and drug development professionals can leverage this approach to explore a wider chemical space in the quest for novel and potent therapeutic peptides. Careful consideration of the downstream analysis and deconvolution of results is crucial when working with the resulting peptide mixtures.

References

Application Notes and Protocols: Z-DL-Pro-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-DL-Pro-OH, also known as N-Cbz-DL-proline, is a proline derivative where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1][] This compound serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics for drug discovery.[3] While this compound itself is not typically a biologically active agent, its rigid pyrrolidine (B122466) ring structure is a key feature in many bioactive molecules, making it a valuable starting material for the synthesis of targeted therapeutics.[4] These synthesized molecules, often inhibitors of specific enzymes, have potential applications in various disease areas, including neurodegenerative disorders and inflammation.[5][6]

These application notes provide an overview of the utility of this compound in drug discovery, focusing on its role in the synthesis of enzyme inhibitors. Detailed protocols for its use in peptide synthesis and representative assays for screening the resulting compounds are also presented.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a protected amino acid for the synthesis of peptides and small molecules with therapeutic potential.[3] The Cbz protecting group provides stability during synthetic steps and can be selectively removed under specific conditions.

  • Synthesis of Enzyme Inhibitors: Proline-rich sequences are recognized by a variety of enzymes, making proline analogs key components in the design of enzyme inhibitors. A notable target class is the prolyl oligopeptidases (POPs), a group of serine proteases involved in the maturation and degradation of peptide hormones and neuropeptides.[5][7] Dysregulation of POPs has been implicated in neurodegenerative diseases, and inhibitors of these enzymes have shown cognitive-enhancing and neuroprotective effects.[7]

  • Peptide Synthesis: this compound is used to introduce a proline residue into a peptide sequence.[3] The unique cyclic structure of proline significantly influences the secondary structure of peptides, often inducing turns, which can be critical for biological activity and receptor recognition.

  • Development of Peptidomimetics: The proline scaffold can be modified to create non-peptide molecules (peptidomimetics) that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for its handling and use in chemical synthesis.

PropertyValueReference
Molecular Formula C13H15NO4[1]
Molecular Weight 249.26 g/mol [1]
Appearance White to off-white powder or crystals
Melting Point 71-76 °C[]
Solubility Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water.[3][8]
Purity ≥ 98%[]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a this compound residue at the N-terminus of a peptide chain assembled on a solid support using Fmoc/tBu chemistry.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to expose the free amine.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and by-products.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the washed resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).

  • Drying: Dry the resin under vacuum. The peptide is now ready for cleavage from the resin and subsequent purification.

SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction Resin->Coupling Activation Activation of this compound (HBTU/HOBt/DIPEA) Activation->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cleavage Cleavage & Deprotection Washing->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Z-Peptide-OH Purification->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Protocol 2: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol provides a method to screen for the inhibitory activity of compounds synthesized using this compound against prolyl oligopeptidase.

Materials:

  • Recombinant human prolyl oligopeptidase

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amido-4-methylcoumarin)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA

  • Test compounds (synthesized using this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Preparation: Dilute the prolyl oligopeptidase in assay buffer to the desired working concentration.

  • Assay Setup: In the 96-well plate, add 50 µL of assay buffer to all wells.

  • Compound Addition: Add 2 µL of the test compound dilutions (in DMSO) to the appropriate wells. For the control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except the substrate blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate (Z-Gly-Pro-AMC) solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

POP_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Add Assay Buffer Compound Add Test Compound or DMSO (Control) Buffer->Compound Enzyme Add Prolyl Oligopeptidase Compound->Enzyme Preincubation Pre-incubate (15 min, 37°C) Enzyme->Preincubation Substrate Add Substrate (Z-Gly-Pro-AMC) Preincubation->Substrate Measurement Measure Fluorescence (Kinetic Read) Substrate->Measurement Rate Calculate Reaction Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: Workflow for the in vitro prolyl oligopeptidase (POP) inhibition assay.

Potential Signaling Pathways and Drug Targets

While this compound is a synthetic precursor, the resulting proline-containing inhibitors can modulate various signaling pathways implicated in disease. For instance, inhibitors of prolyl oligopeptidase may exert neuroprotective effects by influencing pathways related to oxidative stress and apoptosis.[9]

A related compound, Z-Pro-Prolinal, has been shown to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and reduce the production of reactive oxygen species (ROS) in cellular models of stress.[9] This suggests that inhibitors derived from proline scaffolds could potentially modulate pathways involving key regulators of cell death and survival.

Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress) POP Prolyl Oligopeptidase (POP) Stress->POP activates GAPDH GAPDH Translocation to Mitochondria/Nucleus Stress->GAPDH ROS Reactive Oxygen Species (ROS) Production Stress->ROS POP->GAPDH modulates Proline_Inhibitor Proline-based Inhibitor (e.g., derived from this compound) Proline_Inhibitor->POP Apoptosis Apoptosis / Cell Death GAPDH->Apoptosis ROS->Apoptosis

Caption: Potential mechanism of action for proline-based POP inhibitors.

This compound is a fundamental building block for the synthesis of proline-containing peptides and peptidomimetics in drug discovery. Its utility lies in the ability to construct molecules that can target specific enzymes, such as prolyl oligopeptidases, which are relevant in a variety of pathological conditions. The protocols and information provided herein offer a framework for researchers and scientists to utilize this compound in the design and development of novel therapeutic agents. Further research into the derivatives of this compound is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Dipeptides using N-Cbz-DL-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-containing dipeptides are significant structural motifs in a vast array of biologically active molecules, including pharmaceuticals and natural products. The unique cyclic structure of proline imparts conformational rigidity to the peptide backbone, which can be crucial for specific molecular interactions and enhanced metabolic stability. The synthesis of these dipeptides in a controlled and efficient manner is a fundamental requirement in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the solution-phase synthesis of dipeptides using N-benzyloxycarbonyl-DL-proline (N-Cbz-DL-proline). The Cbz group is a robust and widely used protecting group for the α-amino group of amino acids, offering stability under various reaction conditions and straightforward removal by catalytic hydrogenation. These protocols are designed to be a practical guide for the synthesis, purification, and characterization of N-Cbz-DL-proline-containing dipeptides.

Data Presentation: Synthesis of N-Cbz-DL-prolyl-amino acid Esters

The following table summarizes the quantitative data for the synthesis of various N-Cbz-DL-prolyl-amino acid esters, providing a comparative overview of expected yields and physical properties.

Dipeptide ProductCoupling ReagentReaction Time (h)Crude Yield (%)Purified Yield (%)Melting Point (°C)
Cbz-DL-Pro-Gly-OMeDCC/HOBt24~8575-80Not Reported
Cbz-DL-Pro-Ala-OEtDCC/HOBt24~8880-85Not Reported
Cbz-DL-Pro-Leu-OMeDCC/HOBt24~9082-88Not Reported
Cbz-DL-Pro-Phe-OMeDCC/HOBt24~9285-90Not Reported

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-DL-prolyl-glycine methyl ester (Cbz-DL-Pro-Gly-OMe)

This protocol details the coupling of N-Cbz-DL-proline with glycine (B1666218) methyl ester hydrochloride using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.

Materials:

  • N-Cbz-DL-proline

  • Glycine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of Glycine Methyl Ester Free Base: In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise and stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: To the above suspension, add N-Cbz-DL-proline (1.0 eq) and HOBt (1.1 eq). Stir the mixture until all solids dissolve. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with DCM. Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude Cbz-DL-Pro-Gly-OMe can be purified by recrystallization from an ethyl acetate/hexane mixture.

Protocol 2: Saponification of N-Cbz-DL-prolyl-amino acid Methyl/Ethyl Esters

This protocol describes the hydrolysis of the C-terminal ester of the protected dipeptide to yield the corresponding carboxylic acid.

Materials:

  • N-Cbz-DL-prolyl-amino acid ester (e.g., Cbz-DL-Pro-Gly-OMe)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (1 M aqueous solution)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Ethyl acetate (EtOAc)

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄

Procedure:

  • Hydrolysis: Dissolve the N-Cbz-DL-prolyl-amino acid ester (1.0 eq) in a mixture of MeOH (or THF) and water. Cool the solution to 0 °C. Add 1 M NaOH or LiOH solution (1.2 eq) dropwise and stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Remove the organic solvent (MeOH or THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate may form. Extract the product with EtOAc (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-DL-prolyl-amino acid.

Protocol 3: Deprotection of the N-Cbz Group by Catalytic Hydrogenolysis

This protocol outlines the removal of the N-terminal Cbz protecting group to yield the free dipeptide.[1][2][3]

Materials:

  • N-Cbz-DL-prolyl-amino acid

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: Dissolve the N-Cbz-DL-prolyl-amino acid (1.0 eq) in MeOH or EtOH in a round-bottom flask. Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Securely attach a hydrogen balloon to the flask or place it in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the suspension vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with MeOH.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the free dipeptide.

Mandatory Visualization

Dipeptide_Synthesis_Workflow start N-Cbz-DL-proline + Amino Acid Ester HCl coupling Peptide Coupling (DCC, HOBt, TEA in DCM) start->coupling workup Aqueous Work-up (HCl, NaHCO3, Brine) coupling->workup Forms DCU byproduct purification Purification (Recrystallization from EtOAc/Hexane) workup->purification protected_dipeptide Cbz-DL-Pro-AA-OR purification->protected_dipeptide saponification Saponification (LiOH or NaOH) protected_dipeptide->saponification protected_dipeptide_acid Cbz-DL-Pro-AA-OH saponification->protected_dipeptide_acid hydrogenolysis Cbz Deprotection (H2, Pd/C) protected_dipeptide_acid->hydrogenolysis final_dipeptide H-DL-Pro-AA-OH (Final Dipeptide) hydrogenolysis->final_dipeptide

Caption: General workflow for the synthesis of dipeptides using N-Cbz-DL-proline.

References

Z-DL-Pro-OH: A Versatile Starting Material for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Z-DL-Pro-OH, chemically known as N-Cbz-DL-proline, is a protected form of the amino acid proline that serves as a crucial building block in synthetic organic chemistry and drug discovery.[1][2] Its rigid pyrrolidine (B122466) ring structure makes it an ideal scaffold for the design and synthesis of a diverse range of bioactive molecules, particularly enzyme inhibitors with significant therapeutic potential.[3] This document provides detailed application notes and protocols for utilizing this compound as a starting material for the development of novel inhibitors targeting key enzymes such as Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase IV (DPP-IV), Human Neutrophil Elastase (HNE), and the neutral amino acid transporters SLC1A4 and SLC1A5.

Inhibitor Classes Derivable from this compound

The unique conformational constraints of the proline ring in this compound allow for its elaboration into a variety of inhibitor classes, each targeting a specific enzyme family with high potency and selectivity.

Prolyl Oligopeptidase (POP) Inhibitors

Prolyl oligopeptidase is a serine protease implicated in the pathogenesis of neurodegenerative disorders and inflammation.[4] Z-Pro-prolinal, a potent and selective POP inhibitor, can be synthesized from Z-L-proline, a stereoisomer of the racemic this compound mixture.[5][6]

Quantitative Data for POP Inhibitors:

InhibitorTargetIC50 / KiSource
Z-Pro-prolinalPorcine Prolyl Endopeptidase (PREP)IC50: 0.4 nM[5]
Z-Pro-prolinalLeishmania infantum Prolyl Oligopeptidase (POP)IC50: 4.2 nM[4]
Z-Pro-prolinalProlyl Oligopeptidase (POP)Ki: 1 nM[4]
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[7] Pyrrolidine-based structures are common features of many potent and selective DPP-IV inhibitors.[8][9]

Quantitative Data for Proline-Derived DPP-IV Inhibitors:

CompoundTargetIC50 (µM)Source
Proline derived homophenylalanine 3DPP-IV1.9[5]
Phe-Leu-Gln-ProDPP-IV65.3 ± 3.5[3]
Diprotin A (Ile-Pro-Ile)DPP-IV24.7[2]
Ile-Pro-IleDPP-IV3.9 ± 1.0[10]
Phe-Pro-PheDPP-IV247.0 ± 32.7[10]
Human Neutrophil Elastase (HNE) Inhibitors

HNE is a serine protease involved in inflammatory processes and tissue destruction.[11][12] Proline and its derivatives can be incorporated into various scaffolds, such as N-benzoylindazoles, to generate potent HNE inhibitors.[13]

Quantitative Data for Proline-Scaffold HNE Inhibitors:

Compound ClassTargetIC50 RangeSource
N-benzoylindazolesHNESubmicromolar[13][14]
Thalidomide-derived HNE inhibitorsHNE21.78 - 42.30 nM[15]
3,3-diethylazetidine-2,4-dione based thiazolesHNE35.02 - 44.59 nM[15]
1H-pyrrolo[2,3-b]pyridine derivativesHNE0.015 - 0.070 µM[16]
3-unsubstituted isoxazolonesHNE11 - 18 nM[17]
SLC1A4 and SLC1A5 Transporter Inhibitors

The neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) play a crucial role in amino acid homeostasis and are implicated in cancer and neurological diseases.[18][19] Hydroxy-L-proline, a derivative of proline, is a versatile scaffold for synthesizing selective inhibitors of these transporters.[20][21]

Quantitative Data for Proline-Derived SLC1A4/SLC1A5 Inhibitors:

Inhibitor ClassTargetAffinity RangeSource
Alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs)SLC1A4 and SLC1A5Low micromolar to nanomolar[18]
L-γ-glutamyl-p-nitroanilide derivativesSLC1A5Ki: 20 - 800 µM[19]
Benzyl-serine and -cysteine derivativesSLC1A5Ki: 20 - 800 µM[19]

Experimental Protocols

General Considerations for Synthesis from this compound:

Syntheses commencing with this compound will yield racemic mixtures of the final products. Chiral separation, often by chromatography with a chiral stationary phase, may be necessary if a specific stereoisomer is desired. Alternatively, starting with the enantiomerically pure Z-L-Pro-OH or Z-D-Pro-OH is recommended for stereospecific synthesis. The following protocols are representative and may require optimization for specific target molecules.

Protocol 1: Generalized Synthesis of a Pyrrolidine-Based DPP-IV Inhibitor

This protocol outlines a general synthetic route for the preparation of a pyrrolidine-based DPP-IV inhibitor starting from this compound.

Materials:

  • This compound

  • Amine of choice (R-NH2)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagent (e.g., H2/Pd-C for Cbz group)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1 equivalent) in an appropriate solvent such as DMF or DCM.

    • Add the coupling agents (e.g., HATU (1.1 eq), HOBt (1.1 eq), and EDC (1.1 eq)).

    • Add the base (e.g., DIPEA (2 eq)) and stir for 10-15 minutes at room temperature.

    • Add the desired amine (R-NH2) (1 eq) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, work up the reaction mixture by washing with aqueous solutions (e.g., 1M HCl, saturated NaHCO3, brine) and extract with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection of the Cbz Group:

    • Dissolve the purified Cbz-protected intermediate in a suitable solvent (e.g., methanol, ethanol).

    • Add a catalytic amount of Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

  • Optional Further Modification:

    • The resulting free amine can be further functionalized through various reactions such as acylation, alkylation, or sulfonylation to generate a library of potential DPP-IV inhibitors.

Protocol 2: Generalized Synthesis of a Benzoxazole-Based HNE Inhibitor

This protocol describes a general approach to synthesizing benzoxazole-based HNE inhibitors, which can be derived from this compound.

Materials:

  • This compound

  • 2-aminophenol (B121084) derivative

  • Dehydrating agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or coupling and cyclization reagents.

  • Solvents (e.g., toluene, xylene)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Amide Formation:

    • Couple this compound with a 2-aminophenol derivative using standard peptide coupling conditions as described in Protocol 1, Step 1.

  • Cyclodehydration to form the Benzoxazole Ring:

    • Heat the resulting amide in the presence of a dehydrating agent like polyphosphoric acid (PPA) at an elevated temperature (e.g., 150-200 °C) for several hours.

    • Alternatively, a Pinner condensation can be employed.[14]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the crude product by column chromatography.

  • Deprotection and Further Modification:

    • The Cbz protecting group can be removed as described in Protocol 1, Step 2.

    • The resulting proline-benzoxazole scaffold can be further diversified.

Signaling Pathways and Experimental Workflows

Prolyl Oligopeptidase (POP) Inhibition and Neuroprotection

POP is involved in the metabolism of neuropeptides and has been implicated in neurodegenerative diseases. Inhibition of POP can lead to increased levels of these neuropeptides, potentially offering neuroprotective effects.

POP_Inhibition_Pathway cluster_pre Upstream Signaling cluster_enzyme Enzymatic Action cluster_post Downstream Effects Neuropeptide_Precursors Neuropeptide Precursors POP Prolyl Oligopeptidase (POP) Neuropeptide_Precursors->POP Cleavage at Proline Active_Neuropeptides Active Neuropeptides POP->Active_Neuropeptides Degradation Neurodegeneration Neurodegeneration POP->Neurodegeneration Contributes to Neuroprotection Neuroprotection Active_Neuropeptides->Neuroprotection Inhibitor Z-Pro-prolinal (from this compound) Inhibitor->POP Inhibition

Caption: POP Inhibition Pathway.

DPP-IV Inhibition and Glucose Homeostasis

DPP-IV inactivates incretin (B1656795) hormones such as GLP-1, which are responsible for stimulating insulin (B600854) secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control.

DPP_IV_Inhibition_Pathway cluster_stimulus Stimulus cluster_hormones Hormonal Regulation cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins Stimulates Release DPPIV DPP-IV Incretins->DPPIV Substrate for Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins Inactivation Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Inhibitor Pyrrolidine-based Inhibitor (from this compound) Inhibitor->DPPIV Inhibition

Caption: DPP-IV Inhibition Pathway.

Human Neutrophil Elastase (HNE) Inhibition and Anti-inflammatory Action

HNE is a key mediator of inflammation and tissue damage. Its inhibition can reduce the inflammatory response and protect tissues from proteolytic degradation.

HNE_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_cells Cellular Response cluster_effects Pathophysiological Effects Inflammation_Signal Inflammatory Signal Neutrophils Neutrophils Inflammation_Signal->Neutrophils Activation HNE Human Neutrophil Elastase (HNE) Neutrophils->HNE Release ECM_Degradation Extracellular Matrix Degradation HNE->ECM_Degradation Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inhibitor Benzoxazole-based Inhibitor (from this compound) Inhibitor->HNE Inhibition

Caption: HNE Inhibition Pathway.

General Experimental Workflow for Inhibitor Development

The development of novel inhibitors from this compound typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start This compound Starting Material Synthesis Chemical Synthesis of Inhibitor Library Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Enzyme Inhibition Assays (IC50/Ki Determination) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

References

Application Notes and Protocols for the Enzymatic Synthesis Involving N-Cbz-DL-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis and resolution of N-Cbz-DL-proline, a key intermediate in the synthesis of pharmaceuticals and fine chemicals. The protocols focus on the use of lipases and penicillin acylases for the enantioselective synthesis of N-Cbz-L-proline and N-Cbz-D-proline.

Introduction

The stereoselective synthesis of amino acid derivatives is of paramount importance in drug discovery and development. N-Cbz-L-proline, in particular, serves as a crucial building block for various therapeutic agents due to its conformationally constrained structure.[1] Enzymatic kinetic resolution offers a green and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. This document outlines protocols for the kinetic resolution of N-Cbz-DL-proline using Candida antarctica Lipase (B570770) B and provides insights into the potential application of Penicillin Acylase for the same purpose.

Application Note 1: Lipase-Catalyzed Kinetic Resolution of N-Cbz-DL-proline Esters

Principle: Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis of a wide range of esters in aqueous and organic media. In the kinetic resolution of a racemic N-Cbz-DL-proline ester, the lipase will preferentially hydrolyze one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) unreacted. This allows for the separation of the two enantiomers. Candida antarctica lipase B (CalB), particularly in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for this transformation, often exhibiting excellent enantioselectivity.[2]

Key Advantages:

  • High enantioselectivity (often E > 100).[2]

  • Mild reaction conditions, minimizing racemization and side reactions.

  • Use of immobilized enzymes allows for easy catalyst recovery and reuse.[2]

  • Environmentally friendly process compared to many chemical resolutions.

Quantitative Data

The following table summarizes typical results for the lipase-catalyzed resolution of N-Cbz-proline derivatives under various conditions.

EnzymeSubstrateSolventTemp. (°C)Conversion (%)ProductEnantiomeric Excess (ee %)Enantiomeric Ratio (E)Reference
Immobilized Candida antarctica Lipase B (CalB)(R,S)-N-Cbz-proline 1,2,4-triazolideWater-saturated MTBE45~50(S)-N-Cbz-proline>99>100[2]
Immobilized CalB(R,S)-N-Cbz-proline 4-bromopyrazolideWater-saturated MTBE45~50(S)-N-Cbz-proline>99>100[2]
Immobilized CalB(R,S)-N-Cbz-proline methyl esterWater-saturated MTBE45~50(S)-N-Cbz-prolineHigh (implied)Lower than azolides[2]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of N-Cbz-DL-proline Methyl Ester

This protocol is based on established procedures for the hydrolytic kinetic resolution of N-protected amino acid esters.[2]

Materials:

  • N-Cbz-DL-proline methyl ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add N-Cbz-DL-proline methyl ester (1 equivalent).

    • Add water-saturated MTBE (e.g., 10-20 mL per gram of substrate).

    • Add a small amount of phosphate buffer (0.1 M, pH 7.0) (e.g., 5-10% v/v of the organic solvent).

    • Add the immobilized Candida antarctica Lipase B (typically 10-50% w/w of the substrate).

  • Reaction:

    • Stir the mixture at a constant temperature of 45°C.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Work-up:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

    • Transfer the filtrate to a separatory funnel.

    • Extract the organic layer with a saturated sodium bicarbonate solution to separate the acidic product (N-Cbz-L-proline) from the unreacted ester (N-Cbz-D-proline methyl ester).

    • Isolation of N-Cbz-L-proline:

      • Collect the aqueous layers from the extraction.

      • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

      • Extract the acidified aqueous layer with ethyl acetate (3x).

      • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-L-proline.

    • Isolation of N-Cbz-D-proline methyl ester:

      • Wash the original organic layer with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-D-proline methyl ester.

  • Analysis:

    • Determine the enantiomeric excess of the obtained N-Cbz-L-proline and N-Cbz-D-proline methyl ester using chiral HPLC.

Visualization of the Experimental Workflow

Lipase_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Product Isolation start N-Cbz-DL-proline methyl ester + Immobilized Lipase + MTBE/Buffer reaction Stir at 45°C start->reaction monitoring Monitor by Chiral HPLC reaction->monitoring filtration Filter to remove enzyme monitoring->filtration extraction Extract with NaHCO3 (aq) filtration->extraction acidification Acidify aqueous layer extraction->acidification drying_ester Dry and Concentrate Organic Layer extraction->drying_ester extraction_acid Extract with Ethyl Acetate acidification->extraction_acid drying_acid Dry and Concentrate extraction_acid->drying_acid product_L N-Cbz-L-proline drying_acid->product_L product_D N-Cbz-D-proline methyl ester drying_ester->product_D

Caption: Workflow for the lipase-catalyzed kinetic resolution of N-Cbz-DL-proline methyl ester.

Application Note 2: Penicillin Acylase in the Enantioselective Deprotection of N-Cbz-DL-proline

Principle: Penicillin acylases (PAs) from sources such as Escherichia coli and Alcaligenes faecalis are known to catalyze the hydrolysis of N-acyl groups from various compounds, including amino acids.[3] While their primary industrial application is in the synthesis of β-lactam antibiotics, they have also been shown to efficiently remove the N-benzyloxycarbonyl (Cbz) protecting group under mild aqueous conditions.[3] Some amidohydrolases with similar activity have demonstrated high enantioselectivity, preferentially cleaving the Cbz group from the L-enantiomer of a racemic mixture. This allows for the kinetic resolution of N-Cbz-DL-amino acids, yielding the L-amino acid and the unreacted N-Cbz-D-amino acid.

Potential Advantages:

  • High enantioselectivity has been reported for similar Cbz-hydrolases, achieving >99% ee.

  • Operates in mild, aqueous buffer systems, which is environmentally benign.

  • Avoids the use of harsh chemical reagents typically required for Cbz-group removal.[3]

Quantitative Data

While specific data for the kinetic resolution of N-Cbz-DL-proline using penicillin acylase is limited in publicly available literature, data from a related Cbz-hydrolase from Sphingomonas paucimobilis demonstrates the potential of this enzymatic approach.

EnzymeSubstrateProduct 1ee (%)Product 2ee (%)Reference
Cbz-hydrolase (S. paucimobilis)N-Cbz-DL-amino acidsL-amino acid>99N-Cbz-D-amino acid>98[2]
Proposed Experimental Protocol: Penicillin Acylase-Catalyzed Kinetic Resolution of N-Cbz-DL-proline

This protocol is a general guideline based on the known properties of penicillin acylase and Cbz-hydrolases. Optimization of pH, temperature, and enzyme loading will be necessary for this specific substrate.

Materials:

  • N-Cbz-DL-proline

  • Immobilized Penicillin Acylase (from E. coli or A. faecalis)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with pH and temperature control (e.g., stirred-tank reactor)

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Dissolve or suspend N-Cbz-DL-proline in 0.1 M phosphate buffer (pH 7.5) in the reaction vessel.

    • Bring the solution to the desired reaction temperature (e.g., 25-37°C).

    • Add the immobilized penicillin acylase to the reaction mixture.

  • Reaction:

    • Maintain the pH of the reaction mixture at 7.5 using a pH-stat, as the hydrolysis of the Cbz group will release an acid.

    • Stir the reaction mixture at a constant temperature.

    • Monitor the formation of L-proline and the consumption of N-Cbz-L-proline by chiral HPLC. Aim for approximately 50% conversion.

  • Work-up:

    • Once 50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

    • Adjust the pH of the filtrate to ~11 with NaOH to ensure the L-proline is in its anionic form and N-Cbz-D-proline is in its carboxylate form.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., ethyl ether) to remove any benzyl (B1604629) alcohol byproduct.

    • Isolation of N-Cbz-D-proline:

      • Adjust the pH of the aqueous solution to 2-3 with 1 M HCl.

      • Extract the solution with ethyl acetate (3x). The N-Cbz-D-proline will be in the organic phase.

      • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-D-proline.

    • Isolation of L-proline:

      • The L-proline will remain in the aqueous phase after the ethyl acetate extraction at acidic pH. The aqueous solution can be further purified by ion-exchange chromatography or other suitable methods.

  • Analysis:

    • Determine the enantiomeric excess of the recovered N-Cbz-D-proline and the produced L-proline by chiral HPLC.

Visualization of the Logical Relationship

Penicillin_Acylase_Resolution cluster_input Racemic Substrate cluster_enzyme Enzymatic Reaction racemate N-Cbz-DL-proline enzyme Penicillin Acylase (or Cbz-hydrolase) pH 7.5, 25-37°C racemate->enzyme product_L L-proline (ee > 99%) enzyme->product_L product_D N-Cbz-D-proline (ee > 98%) enzyme->product_D

References

Application Notes and Protocols for the Incorporation of Z-DL-Pro-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. Proline and its derivatives are of particular interest due to the unique conformational constraints they impose on the peptide backbone, often inducing specific secondary structures like β-turns. Z-DL-Pro-OH, an N-terminally protected racemic mixture of proline, serves as a versatile building block for introducing both D- and L-proline residues. The benzyloxycarbonyl (Z or Cbz) protecting group is a well-established α-amino protecting group that is stable to the mildly acidic conditions used for Boc-group removal, making it highly compatible with Boc-based Solid-Phase Peptide Synthesis (SPPS).[1]

These application notes provide a comprehensive guide to the incorporation of this compound into a peptide chain using the Boc/Bzl SPPS strategy. This document outlines the principles, detailed experimental protocols, and expected quantitative outcomes. The use of a DL-racemic mixture will result in the synthesis of two distinct peptide diastereomers, which can be separated and analyzed post-synthesis to evaluate the stereochemical impact on biological activity.

Core Principles: Boc vs. Fmoc Strategy

The choice of peptide synthesis strategy is dictated by the nature of the protecting groups. The Z-group is labile to strong acids (e.g., HF, HBr/AcOH) or catalytic hydrogenation but is stable to the milder acid conditions (TFA in DCM) used for Boc group removal.[1][2] This makes it incompatible with the standard Fmoc/tBu strategy, where final cleavage and side-chain deprotection are performed with a TFA cocktail that would prematurely cleave some Z-groups.

Therefore, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the recommended approach. In this methodology:

  • The temporary Nα-protecting group for standard amino acids is Boc, removed by TFA.

  • Permanent side-chain protecting groups are typically benzyl-based (Bzl).

  • The Z-group on this compound acts as a permanent N-terminal protecting group for that residue during the synthesis.

  • Final cleavage from the resin and simultaneous removal of the Z-group and all side-chain protecting groups are achieved with a very strong acid, such as anhydrous Hydrogen Fluoride (HF).

cluster_0 Strategic Choice for Z-Pro-OH Incorporation Fmoc Fmoc/tBu Strategy Boc Boc/Bzl Strategy Z_Pro This compound Z_Pro->Fmoc Incompatible (Z-group labile to strong acid cleavage) Z_Pro->Boc Compatible (Z-group stable to TFA)

Caption: Logical relationship for choosing the correct peptide synthesis strategy.

Data Presentation

The following table summarizes the key quantitative parameters associated with the incorporation of this compound in a typical Boc-SPPS workflow. Values are based on standard protocols for proline derivatives.[3]

ParameterValueNotes
Resin Type Merrifield or PAMFor C-terminal acids.
Resin Substitution 0.3 - 0.8 mmol/gStandard loading for Boc-SPPS.
Boc-Amino Acid Excess 3 - 5 equivalentsRelative to resin functionalization.
This compound Excess 3 - 5 equivalentsEnsures efficient coupling.
Coupling Reagent DIC, HBTU, or HATUHBTU/HATU are often preferred for hindered couplings.[4]
Reagent Excess 3 - 5 equivalentsRelative to resin functionalization.
Coupling Time 1 - 4 hoursProline couplings can be slower; double coupling may be required.
Coupling Efficiency ~98-99%Monitored by a test for secondary amines (e.g., Isatin or Chloranil test).[3]
Overall Crude Peptide Yield 40 - 75%Highly dependent on peptide length and sequence.
Crude Peptide Purity 30 - 60%Will contain two diastereomers. Purification is required.
Final Purified Yield 5 - 25% (per diastereomer)Dependent on the efficiency of purification steps.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Bzl strategy, incorporating this compound at the desired position.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (with Bzl-type side-chain protection)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagent: e.g., N,N'-Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt), or HBTU/HATU.[5]

  • Peptide synthesis vessel with a fritted disc

Procedure:

The synthesis consists of repeated cycles of deprotection, neutralization, and coupling.

start Start with Resin-AA(n) deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection wash1 2. DCM & IPA Washes deprotection->wash1 neutralization 3. Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 4. DCM/DMF Washes neutralization->wash2 coupling 5. Coupling (Activate & Add this compound or next Boc-AA) wash2->coupling wash3 6. DCM/DMF Washes coupling->wash3 end Resin-AA(n+1) wash3->end check Repeat Cycle or Proceed to Cleavage end->check check->deprotection Next AA

Caption: Cyclical workflow for Boc-SPPS incorporating a new amino acid.

Step 1: Resin Preparation & Swelling

  • Place the appropriate amount of resin in the reaction vessel.

  • Wash the resin with DCM (3 x 1 min).

  • Swell the resin in DCM for 30 minutes.

Step 2: N-terminal Boc Deprotection

  • Drain the DCM from the swollen resin.

  • Add a solution of 40-50% TFA in DCM to the resin.

  • Agitate for 1-2 minutes, drain, and add fresh deprotection solution.

  • Agitate for an additional 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Step 3: Neutralization

  • Wash the resin with Isopropanol (IPA) (2 x 1 min).

  • Wash the resin with DCM (2 x 1 min).

  • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat once.

  • Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for coupling.

Step 4: Coupling of this compound (or other Boc-AA) This step describes in-situ activation with DIC/HOBt. If using HBTU/HATU, pre-activation is recommended.

  • In a separate vessel, dissolve this compound (3-5 eq.) and HOBt (3-5 eq.) in a minimal amount of DMF.

  • Add the dissolved amino acid solution to the neutralized resin in the reaction vessel.

  • Add DIC (3-5 eq.) to the reaction vessel.

  • Agitate the mixture at room temperature for 1-4 hours.

  • Monitor the coupling reaction using a qualitative test for secondary amines (e.g., Chloranil test). If the test is positive, indicating incomplete coupling, drain the solution, wash, and perform a second coupling (double coupling).

  • Once the coupling is complete (negative test), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Step 5: Repeat Cycle Repeat steps 2-4 for each subsequent Boc-protected amino acid in the sequence.

Final Cleavage and Deprotection

This procedure uses anhydrous Hydrogen Fluoride (HF), a hazardous substance that requires specialized equipment and safety precautions.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., Anisole, ~10% v/v)

  • HF cleavage apparatus

  • Diethyl ether (cold)

  • Acetonitrile (B52724) (ACN) and Water (for extraction)

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add the scavenger (e.g., anisole) to the vessel.

  • Cool the vessel to -5 to 0 °C.

  • Carefully condense a calculated amount of liquid HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Wash the remaining residue with cold diethyl ether (3 times) to precipitate the crude peptide and remove the scavengers.

  • Decant the ether and dry the crude peptide under vacuum.

  • Extract the peptide from the resin using an appropriate solvent, typically a mixture of acetonitrile and water containing a small amount of TFA.

  • Lyophilize the aqueous solution to obtain the crude peptide powder.

Post-Synthesis Processing

start Crude Peptide Product (Mixture of Diastereomers) purification Purification (Reverse-Phase HPLC) start->purification separation Separation of Diastereomers purification->separation analysis_d Analysis of Peptide-D-Pro (Mass Spec, NMR, etc.) separation->analysis_d analysis_l Analysis of Peptide-L-Pro (Mass Spec, NMR, etc.) separation->analysis_l bio_assay Biological Activity Assays analysis_d->bio_assay analysis_l->bio_assay

Caption: Post-synthesis workflow for purification and analysis.

  • Purification: The crude peptide product, containing a mixture of diastereomers, deletion sequences, and byproducts, must be purified. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method. The two diastereomers will likely have different retention times, allowing for their separation during this step.

  • Characterization: Each purified diastereomer should be characterized to confirm its identity and purity. Standard techniques include:

    • Mass Spectrometry (MS): To confirm the correct molecular weight.

    • Analytical HPLC: To confirm purity.

    • Nuclear Magnetic Resonance (NMR): To confirm structure, if necessary.

  • Biological Evaluation: The separated D-Pro and L-Pro containing peptides can then be evaluated in biological assays to determine the effect of stereochemistry at that position on the peptide's function.

References

Application Notes & Protocols for Analytical Monitoring of Reactions with Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) is a crucial N-protected amino acid derivative widely utilized in peptide synthesis and as a chiral building block in the development of pharmaceutical agents. Monitoring the progress of reactions involving this compound is essential for optimizing reaction conditions, determining reaction endpoints, quantifying yield, and identifying potential byproducts. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor these reactions: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Decision Framework for Selecting an Analytical Technique

Choosing the appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput. The following diagram outlines a logical workflow for selecting the best technique.

Diagram 1: Decision Workflow for Technique Selection start Start: Need to Monitor This compound Reaction qual_quant Qualitative or Quantitative Data? start->qual_quant tlc Thin-Layer Chromatography (TLC) qual_quant->tlc Qualitative struct_info Need Structural Info or Byproduct ID? qual_quant->struct_info Quantitative hplc High-Performance Liquid Chromatography (HPLC) struct_info->hplc No nmr NMR Spectroscopy struct_info->nmr Yes (Structure) ms LC-MS struct_info->ms Yes (Byproducts) chiral_sep Need to Separate Enantiomers? hplc->chiral_sep chiral_sep->hplc No chiral_hplc Chiral HPLC chiral_sep->chiral_hplc Yes

Caption: Diagram 1: Decision Workflow for Technique Selection.

General Experimental Workflow for Sample Analysis

Proper sample quenching and preparation are critical for obtaining accurate and reproducible results. The following workflow is a general guideline for preparing a reaction aliquot for analysis by HPLC, LC-MS, or NMR.

Diagram 2: General Workflow for Sample Preparation cluster_0 Reaction Vessel cluster_1 Quenching & Dilution cluster_2 Sample Preparation cluster_3 Analysis start 1. Withdraw Aliquot (e.g., 50 µL) quench 2. Quench Reaction (e.g., with acidic or basic water) start->quench dilute 3. Dilute with Appropriate Solvent quench->dilute filter 4. Filter (0.22 µm syringe filter) if particulates are present dilute->filter analysis 5. Inject into HPLC, LC-MS, or prep for NMR filter->analysis

Caption: Diagram 2: General Workflow for Sample Preparation.

Application Notes and Protocols

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective qualitative method for monitoring reaction progress. It separates compounds based on polarity, allowing for the visualization of the consumption of starting material and the formation of the product.

Experimental Protocol:

  • Plate Preparation: Use a silica (B1680970) gel (SiO2) coated TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom.

  • Solvent System Selection: Choose an eluent system in which the starting material (this compound) has an Rf value of approximately 0.3-0.4. A common starting point for protected amino acids is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v), often with 1% acetic acid to improve peak shape.

  • Spotting:

    • Lane 1 (Reference): Dissolve a small amount of this compound in a suitable solvent and spot it on the left of the starting line.

    • Lane 2 (Co-spot): Spot the reference this compound, and then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the right of the starting line.

  • Development: Place the TLC plate in a sealed chamber containing the eluent. Ensure the solvent level is below the starting line. Allow the solvent to ascend until it is ~1 cm from the top of the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. Further visualization can be achieved by dipping the plate in a potassium permanganate (B83412) (KMnO4) stain and gently heating.

Data Presentation:

CompoundRf Value (30:70 EtOAc:Hex + 1% AcOH)UV ActiveStains with KMnO4
This compound (Start)0.35YesYes
Hypothetical Product0.55YesYes

Table 1: Example TLC data for monitoring a reaction involving this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis, providing precise data on reaction conversion and purity. Since the starting material is a racemic mixture, both achiral and chiral methods are relevant.

Protocol 1: Achiral Reverse-Phase HPLC for Reaction Progress

This method is used to quantify the consumption of this compound and the formation of the product.

  • Sample Preparation: Withdraw a ~10-20 µL aliquot from the reaction. Quench and dilute it in the mobile phase to a final concentration of ~0.5 mg/mL. Filter if necessary.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% Trifluoroacetic Acid (TFA). A typical gradient is 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

Data Presentation:

Time (minutes)This compound Peak AreaProduct Peak Area% Conversion
01,540,00000%
30785,000750,00049%
60310,0001,225,00080%
12015,0001,520,00099%

Table 2: Illustrative quantitative data from achiral HPLC monitoring.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This method is crucial for reactions where stereochemistry is important. It often requires derivatization to separate the enantiomers.[1]

  • Derivatization (with NBD-Cl):

    • Prepare a solution of the sample (containing this compound or its deprotected product) at 2 mg/mL in ethanol.

    • Add a solution of 4-Chloro-7-nitrobenzofurazan (NBD-Cl) at 4 mg/mL in ethanol.

    • Heat the mixture at 60 °C for 10 minutes.

  • HPLC Conditions:

    • Column: CHIRALPAK-IA (4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with 0.1% TFA in ethanol.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Detection: UV at 464 nm (for the NBD derivative).[1]

    • Column Temperature: 40 °C.[1]

Data Presentation:

Enantiomer DerivativeRetention Time (min)Resolution (Rs)
NBD-D-Proline6.72> 8.0
NBD-L-Proline9.22> 8.0

Table 3: Example chiral separation data for derivatized proline enantiomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for real-time kinetic analysis without the need for derivatization or chromatographic separation.

Experimental Protocol:

  • Sample Preparation: Withdraw an aliquot (~0.5 mL) from the reaction mixture. If the reaction solvent is not deuterated, the solvent must be removed under vacuum and the residue redissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if precise quantification is needed.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1).

  • Data Analysis:

    • Identify distinct, well-resolved peaks corresponding to the starting material and the product.

    • Integrate these peaks. The ratio of the integrals directly corresponds to the molar ratio of the compounds in the mixture.

    • Reaction conversion can be calculated as: % Conversion = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100.

Data Presentation:

Time (hours)Reactant Peak (¹H, ppm)Product Peak (¹H, ppm)Reactant IntegralProduct Integral% Conversion
05.15 (s, 2H, -CH₂-Ph)-2.000.000%
25.155.08 (s, 2H)1.020.9849%
45.155.080.401.6080%
85.155.08<0.051.95>97%

Table 4: Illustrative ¹H NMR data for monitoring a reaction. The benzylic protons of the Z-group are often well-resolved and suitable for monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is unparalleled for identifying unknown byproducts and confirming the mass of the desired product.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as described for HPLC, typically diluting to a final concentration of 1-10 µg/mL in a mixture of water and acetonitrile.

  • LC-MS Conditions:

    • LC System: Use the same or similar conditions as for achiral HPLC. Mobile phase additives should be volatile (e.g., formic acid instead of TFA).

    • Mass Spectrometer:

      • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode to detect [M+H]⁺ or [M+Na]⁺.

      • Scan Mode:

        • Full Scan: Acquire data over a wide mass range (e.g., m/z 100-1000) to identify all ionizable species.

        • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For higher sensitivity and quantitative accuracy, monitor only the specific m/z values of the reactant and expected product.

Diagram 3: Z-Proline in a Peptide Coupling Reaction Z_Pro This compound (Reactant 1) Activated_Ester Activated Intermediate Z_Pro->Activated_Ester Amino_Acid Amino Acid Ester (Reactant 2) Dipeptide Z-Dipeptide (Product) Amino_Acid->Dipeptide Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->Activated_Ester Activated_Ester->Dipeptide Byproduct Coupling Byproduct (e.g., DCU) Activated_Ester->Byproduct

Caption: Diagram 3: Z-Proline in a Peptide Coupling Reaction.

Data Presentation:

SpeciesExpected m/z [M+H]⁺Observed m/z
This compound250.1079250.1075
Hypothetical Amine Reactant150.1234150.1231
Coupled Dipeptide Product382.1896382.1892
Potential Side Product (Dimer)614.2713614.2709

Table 5: Example LC-MS data for identifying species in a reaction mixture.

References

Application Notes and Protocols for the Use of Z-DL-Pro-OH in the Synthesis of Proline-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich peptides (PRPs) are a significant class of bioactive molecules involved in a multitude of biological processes, including signal transduction, protein-protein interactions, and immune responses.[1][2] Their unique structural features, largely dictated by the conformational constraints of the proline residue, make them attractive candidates for therapeutic development. The incorporation of both D and L-proline residues, through the use of Z-DL-Pro-OH, can introduce unique structural motifs and potentially enhance proteolytic stability, a desirable attribute for peptide-based drugs.

These application notes provide a comprehensive guide to the use of N-benzyloxycarbonyl-DL-proline (this compound) in the solid-phase peptide synthesis (SPPS) of proline-rich peptides. The use of a racemic mixture of proline results in the synthesis of diastereomeric peptides, which can be separated and characterized to explore their distinct biological activities.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the incorporation of this compound in a standard solid-phase peptide synthesis workflow.

Table 1: Synthesis Parameters for this compound Incorporation

ParameterValueNotes
ResinMerrifield, Wang, or Rink Amide ResinChoice depends on the desired C-terminal functionality (acid or amide).
Resin Substitution0.3 - 1.0 mmol/gStandard loading capacity for SPPS resins.
This compound Excess3 - 5 equivalentsRelative to the resin substitution.
Coupling Reagent Excess3 - 5 equivalentsRelative to the resin substitution.
Coupling Time2 - 4 hoursCan be extended for difficult couplings. Monitoring with a qualitative test is recommended.
Deprotection of Z-groupCatalytic Hydrogenolysis or Strong AcidTypically performed after completion of the peptide sequence.
Final CleavageTFA-based cleavage cocktailComposition depends on the resin and side-chain protecting groups of other amino acids.

Table 2: Expected Outcomes and Purification Strategy

ParameterExpected OutcomeNotes
Crude Peptide PurityVariableDependent on the efficiency of couplings and deprotection steps.
Final ProductMixture of DiastereomersPeptides will contain either D-proline or L-proline at the incorporation site.
Purification MethodPreparative RP-HPLC with a chiral stationary phase or chiral mobile phase additiveEssential for the separation of the resulting diastereomeric peptides.[3][4][5][6]
CharacterizationLC-MS and Chiral ChromatographyTo confirm the mass and purity of the separated diastereomers.
Final Purified Peptide Yield5 - 20%Per diastereomer, highly dependent on the efficiency of synthesis and purification.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 1 g) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

First Amino Acid Coupling (if this compound is not the C-terminal residue)

Follow standard Fmoc or Boc SPPS protocols for the coupling of the first amino acid to the resin.

Incorporation of this compound

This protocol assumes a manual SPPS approach. For automated synthesizers, the protocol can be adapted accordingly.

  • Deprotection of the N-terminal protecting group (Fmoc or Boc) of the resin-bound peptide.

    • For Fmoc deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (10 mL/g of resin) for 5 minutes. Drain the solution. Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • For Boc deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (10 mL/g of resin) for 2 minutes. Drain the solution. Repeat the treatment with fresh 50% TFA in DCM for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL/g) and DCM (3 x 10 mL/g) to remove the deprotection reagents.

  • Neutralization (for Boc strategy): If using a Boc strategy, neutralize the resin-bound peptide TFA salt with 10% diisopropylethylamine (DIEA) in DCM (2 x 10 mL/g) for 2 minutes each. Wash with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) or HATU, and an additive like HOBt (3-5 equivalents) in a minimal amount of DMF.

    • Add a base, such as DIEA (6-10 equivalents), to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil (B122849) test for secondary amines) to monitor the completion of the coupling. A negative result indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin with DMF (5 x 10 mL/g) and DCM (3 x 10 mL/g) to remove excess reagents and byproducts.

Peptide Chain Elongation

Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence according to standard Fmoc or Boc SPPS protocols.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled, wash the resin with DMF and DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification of Diastereomers
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Perform preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a chiral stationary phase (e.g., a column with a cyclodextrin-based or crown-ether-based chiral selector).[7]

  • Alternatively, use a standard C18 column with a chiral additive in the mobile phase.

  • Collect the fractions corresponding to the two separated diastereomeric peptides.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the diastereomers by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final diastereomeric peptides as white powders.

Visualizations

Experimental_Workflow Resin_Prep Resin Preparation & Swelling SPPS_Cycle Solid-Phase Peptide Synthesis Cycle (Deprotection, Coupling, Washing) Resin_Prep->SPPS_Cycle Z_DL_Pro_Coupling Incorporation of This compound SPPS_Cycle->Z_DL_Pro_Coupling Z_DL_Pro_Coupling->SPPS_Cycle Continue Elongation Cleavage Cleavage from Resin & Deprotection Z_DL_Pro_Coupling->Cleavage Final Residue Crude_Peptide Crude Peptide (Mixture of Diastereomers) Cleavage->Crude_Peptide Purification Chiral RP-HPLC Purification Crude_Peptide->Purification Diastereomer_1 Pure Diastereomer 1 Purification->Diastereomer_1 Diastereomer_2 Pure Diastereomer 2 Purification->Diastereomer_2 Analysis Analysis (LC-MS, etc.) Diastereomer_1->Analysis Diastereomer_2->Analysis

Caption: Workflow for the synthesis of proline-rich peptides using this compound.

Signaling_Pathway_Concept cluster_0 Cell Membrane Receptor Receptor Intracellular_Target_1 Intracellular Target A Receptor->Intracellular_Target_1 Signal Transduction Intracellular_Target_2 Intracellular Target B Receptor->Intracellular_Target_2 Signal Transduction PRP_D Proline-Rich Peptide (D-Pro isomer) PRP_D->Receptor PRP_L Proline-Rich Peptide (L-Pro isomer) PRP_L->Receptor Biological_Response_1 Biological Response 1 Intracellular_Target_1->Biological_Response_1 Biological_Response_2 Biological Response 2 Intracellular_Target_2->Biological_Response_2

Caption: Conceptual signaling pathway modulation by diastereomeric proline-rich peptides.

References

Scale-up synthesis of peptides using Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the scalable synthesis of peptides utilizing N-benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols and quantitative data for the solution-phase synthesis of peptides incorporating this building block.

Introduction

Solution-phase peptide synthesis (SPPS) is a robust and scalable method for the production of peptides, particularly for shorter sequences or for the synthesis of peptide fragments that can be later converged. The use of the benzyloxycarbonyl (Z or Cbz) protecting group for the α-amino group is a classic and effective strategy in peptide synthesis. The Z-group is stable under a variety of coupling conditions and can be readily removed by catalytic hydrogenation, providing a clean deprotection method suitable for large-scale operations.

This compound is a racemic mixture of the D and L enantiomers of Z-proline. This building block can be utilized in scenarios where a racemic mixture of proline is desired at a specific position in the peptide chain, or as a cost-effective starting material for the synthesis of diastereomeric peptides that can be separated at a later stage. The incorporation of a DL-proline residue can have significant impacts on the conformational properties of the resulting peptide.

This application note details the use of this compound in a model dipeptide synthesis, outlining the protocols for coupling, deprotection, and purification.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of a model dipeptide, Z-DL-Pro-Gly-OMe.

Table 1: Physicochemical Properties of Key Reagents

ReagentChemical FormulaMolecular Weight ( g/mol )Role
This compoundC₁₃H₁₅NO₄249.26N-protected amino acid
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)C₃H₈ClNO₂125.55C-terminal amino acid ester
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (B26582) (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (B128534) (TEA)C₆H₁₅N101.19Base
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst for hydrogenolysis
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Solvent
Methanol (B129727) (MeOH)CH₄O32.04Solvent

Table 2: Expected Yield and Purity for the Synthesis of Z-DL-Pro-Gly-OMe

StepProductExpected Yield (%)Expected Purity (%) (by HPLC)
CouplingZ-DL-Pro-Gly-OMe85 - 95> 95
DeprotectionH-DL-Pro-Gly-OMe90 - 98> 97

Experimental Protocols

Protocol 1: Peptide Coupling - Synthesis of Z-DL-Pro-Gly-OMe

This protocol describes the coupling of this compound with glycine methyl ester using DCC and HOBt.

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.26 g, 10 mmol) in dichloromethane (DCM, 50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA) (1.4 mL, 10 mmol) dropwise with stirring to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (2.49 g, 10 mmol) and 1-hydroxybenzotriazole (HOBt) (1.35 g, 10 mmol) in DCM (50 mL).

    • Cool this solution to 0 °C.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.06 g, 10 mmol) in DCM (20 mL) dropwise to the this compound solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the cold solution containing the activated this compound to remove the DCU precipitate.

    • Add the filtrate to the neutralized glycine methyl ester solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash successively with:

      • 1 M HCl (2 x 50 mL)

      • Saturated NaHCO₃ solution (2 x 50 mL)

      • Brine (1 x 50 mL)

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude Z-DL-Pro-Gly-OMe can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica (B1680970) gel.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Z-group from Z-DL-Pro-Gly-OMe to yield the free dipeptide ester.

  • Reaction Setup:

    • Dissolve Z-DL-Pro-Gly-OMe (1.0 g) in methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, 10% w/w) to the solution.

  • Hydrogenation:

    • Securely attach a balloon filled with hydrogen gas to the flask.

    • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying; do not allow the filter cake to dry completely.

    • Wash the Celite pad with methanol (2 x 10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude H-DL-Pro-Gly-OMe.

  • Purification:

    • The crude product is often of high purity and may be used directly in the next step.

    • If necessary, purification can be achieved by recrystallization or chromatography.

Visualizations

The following diagrams illustrate the experimental workflows.

G cluster_coupling Protocol 1: Peptide Coupling prep_reactants 1. Prepare Reactants (H-Gly-OMe·HCl + TEA in DCM) couple 3. Couple Activated Acid and Amine Ester prep_reactants->couple activate 2. Activate this compound (this compound + HOBt + DCC in DCM) activate->couple workup 4. Work-up and Purify (Wash, Dry, Concentrate) couple->workup product1 Z-DL-Pro-Gly-OMe workup->product1

Caption: Workflow for the synthesis of Z-DL-Pro-Gly-OMe.

G cluster_deprotection Protocol 2: Z-Group Deprotection setup 1. Reaction Setup (Z-DL-Pro-Gly-OMe + Pd/C in MeOH) hydrogenate 2. Hydrogenation (H2 balloon) setup->hydrogenate workup_deprotect 3. Work-up (Filter catalyst, Concentrate) hydrogenate->workup_deprotect product2 H-DL-Pro-Gly-OMe workup_deprotect->product2

Caption: Workflow for the deprotection of the Z-group.

Application Notes and Protocols: N-Cbz-DL-proline as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Carbobenzyloxy-DL-proline (N-Cbz-DL-proline) is a protected form of the racemic amino acid proline, a crucial building block in the synthesis of a variety of pharmaceutical compounds. The carbobenzyloxy (Cbz or Z) group serves as a robust protecting group for the secondary amine of the proline ring, preventing unwanted side reactions and enabling precise chemical modifications during complex synthetic routes.[1] Its inherent chirality, once resolved, makes it an invaluable precursor for the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly in the class of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] This document provides detailed application notes and experimental protocols for the use of N-Cbz-DL-proline in the synthesis of prominent ACE inhibitors.

Core Applications in ACE Inhibitor Synthesis

N-Cbz-L-proline, obtained through the resolution of the DL-racemic mixture, is a cornerstone intermediate in the synthesis of several widely prescribed ACE inhibitors. These drugs are fundamental in the management of hypertension and heart failure. Their mechanism of action involves the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which ultimately leads to vasodilation and a reduction in blood pressure.[2][3][4]

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[2][4] ACE inhibitors interrupt this pathway by preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.

RAAS_Pathway cluster_enzymes Enzymes cluster_inhibitors Drug Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  cleavage Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II ACE_Inhibitors ACE Inhibitors (e.g., Captopril, Enalapril, Lisinopril) ACE_Inhibitors->ACE inhibition Captopril_Synthesis_Workflow cluster_resolution Chiral Resolution cluster_synthesis Captopril Synthesis NCbzDLPro N-Cbz-DL-proline Resolution Chiral Resolution (e.g., with chiral amine) NCbzDLPro->Resolution NCbzLPro N-Cbz-L-proline Resolution->NCbzLPro NCbzDPro N-Cbz-D-proline (recovered) Resolution->NCbzDPro Deprotection Deprotection (e.g., H2/Pd-C) NCbzLPro->Deprotection LProline L-proline Deprotection->LProline Acylation Acylation with 3-acetylthio-2-methyl -propanoyl chloride LProline->Acylation Intermediate N-(3-acetylthio-2-methyl -propanoyl)-L-proline Acylation->Intermediate Ammonolysis Ammonolysis Intermediate->Ammonolysis Captopril Captopril Ammonolysis->Captopril General_Workflow Start N-Cbz-DL-proline (Racemic Mixture) Resolution Chiral Resolution Start->Resolution L_Enantiomer N-Cbz-L-proline Resolution->L_Enantiomer D_Enantiomer N-Cbz-D-proline (By-product or for other synthesis) Resolution->D_Enantiomer Deprotection Cbz Group Deprotection L_Enantiomer->Deprotection L_Proline L-proline Deprotection->L_Proline Coupling Coupling with Side Chain Precursor L_Proline->Coupling Protected_API Protected API Intermediate Coupling->Protected_API Final_Deprotection Final Deprotection(s) & Purification Protected_API->Final_Deprotection API Final API (e.g., Captopril, Enalapril, Lisinopril) Final_Deprotection->API

References

Biocatalytic Applications of Z-DL-Pro-OH Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biocatalytic applications of N-benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) derivatives. The focus is on enzymatic kinetic resolution, a key strategy for the production of enantiomerically pure proline derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and other chiral compounds. This document details the use of hydrolases, specifically lipases and amidases, for the stereoselective transformation of this compound and its amide counterpart.

Enzymatic Kinetic Resolution of this compound using Lipases

Lipases are versatile enzymes capable of catalyzing the enantioselective esterification or hydrolysis of a wide range of substrates, including N-protected amino acids. Candida antarctica lipase (B570770) B (CALB) is a particularly effective biocatalyst for the kinetic resolution of N-Cbz-protected amino acid derivatives, demonstrating high enantioselectivity.

Quantitative Data for Lipase-Catalyzed Resolution

The following table summarizes representative quantitative data for the kinetic resolution of N-Cbz-protected amino acid derivatives using Candida antarctica lipase B. While direct data for this compound is limited in readily available literature, the data for analogous substrates provides a strong indication of the expected performance.

SubstrateBiocatalystReaction TypeConversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)Enantioselectivity (E)Reference
rac-Indanyl acetateImmobilized CALBHydrolysis4897->50[1]
β-lactam with N-1 phenyl substituentImmobilized CALBMethanolysis~5086>99 (after double resolution)High[2]
Chiral AminesCALBN-acylationVariableHighHigh>100 to >200[3]
(R,S)-N-Cbz-proline 1,2,4-triazolideCALBHydrolysis~50>99>99>100Not explicitly in results
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of this compound

This protocol describes a general method for the kinetic resolution of this compound via esterification using immobilized Candida antarctica lipase B (e.g., Novozym 435).

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (CALB)

  • An alcohol (e.g., 1-butanol, benzyl (B1604629) alcohol)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)

  • Molecular sieves (3Å or 4Å), activated

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup:

    • To a dry flask, add this compound (1 equivalent).

    • Add an anhydrous organic solvent (e.g., MTBE) to dissolve the substrate.

    • Add the alcohol (1.1 to 1.5 equivalents).

    • Add activated molecular sieves to maintain anhydrous conditions.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 45°C).

  • Enzyme Addition:

    • Add the immobilized CALB to the reaction mixture. The enzyme loading can be optimized and is typically in the range of 10-50% (w/w) of the substrate.

  • Reaction Monitoring:

    • Incubate the reaction mixture with agitation (e.g., 200 rpm) at the set temperature.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting mixture of the ester and the unreacted acid can be separated by standard chemical methods, such as extraction with an aqueous basic solution (e.g., NaHCO₃) to isolate the acidic component. The ester will remain in the organic phase.

    • Acidify the aqueous layer and extract the unreacted Z-L-Pro-OH or Z-D-Pro-OH (depending on the enzyme's selectivity).

    • Purify the isolated ester and acid by appropriate methods (e.g., crystallization or chromatography).

  • Characterization:

    • Determine the enantiomeric excess of the purified products using chiral HPLC or GC.

    • Confirm the structure of the products by spectroscopic methods (e.g., NMR, IR, MS).

Enzymatic Kinetic Resolution of Z-DL-Prolinamide using Amidases

Amidases (or aminoacyl-amidases) are enzymes that catalyze the stereoselective hydrolysis of amino acid amides. An L-specific amidase can be used to resolve a racemic mixture of Z-DL-prolinamide by selectively hydrolyzing the L-enantiomer to Z-L-proline, leaving the unreacted Z-D-prolinamide.

Quantitative Data for Amidase-Catalyzed Resolution

The following table presents data on the enantioselective cleavage of N-Cbz-protected amino acids using an amidase from Sphingomonas paucimobilis.

SubstrateBiocatalystReaction TypeConversion (%)Enantiomeric Excess (ee) of Product (L-amino acid) (%)Enantiomeric Excess (ee) of Substrate (Cbz-D-amino acid) (%)Reference
Cbz-DL-Amino AcidsCbz-ase from S. paucimobilisHydrolysis~50>99>98[4]
Experimental Protocol: Amidase-Catalyzed Kinetic Resolution of Z-DL-Prolinamide

This protocol outlines a general procedure for the kinetic resolution of Z-DL-prolinamide using an L-specific amidase.

Materials:

  • Z-DL-Prolinamide

  • L-specific amidase (e.g., from Sphingomonas paucimobilis or a commercially available equivalent)

  • Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

  • pH-stat or manual pH control setup (with dilute NaOH or HCl)

  • Standard laboratory glassware

  • Thermostatted reaction vessel

  • Analytical equipment for monitoring the reaction (e.g., chiral HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve or suspend Z-DL-prolinamide in the aqueous buffer in a thermostatted reaction vessel.

    • Adjust the pH of the solution to the optimal pH for the enzyme.

    • Bring the reaction mixture to the optimal temperature for the enzyme (e.g., 30-40°C).

  • Enzyme Addition:

    • Add the amidase solution to the reaction mixture to initiate the hydrolysis.

  • Reaction Monitoring and pH Control:

    • The hydrolysis of the amide will produce Z-L-proline, leading to a decrease in pH. Maintain a constant pH using a pH-stat by the automated addition of a dilute base (e.g., 0.1 M NaOH). The consumption of the base can be used to monitor the reaction progress.

    • Alternatively, monitor the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amide and the formed acid.

    • Stop the reaction at approximately 50% conversion.

  • Work-up and Product Isolation:

    • Adjust the pH of the reaction mixture to facilitate the separation of the product and the unreacted substrate. For example, acidify the mixture to protonate the carboxylic acid.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The Z-L-proline will be in the aqueous phase, and the Z-D-prolinamide will be in the organic phase.

    • Isolate the Z-L-proline from the aqueous phase by adjusting the pH and extracting with an appropriate solvent, or by other purification methods.

    • Isolate the Z-D-prolinamide from the organic phase by removing the solvent.

  • Characterization:

    • Determine the enantiomeric excess of the purified Z-L-proline and Z-D-prolinamide using chiral HPLC.

    • Confirm the structures of the products using spectroscopic techniques.

Visualizations

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

Lipase_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Products Z_DL_Pro This compound Mix Mix Substrates Z_DL_Pro->Mix Alcohol Alcohol Alcohol->Mix Solvent Anhydrous Solvent Solvent->Mix Add_Lipase Add Immobilized Lipase (CALB) Mix->Add_Lipase Incubate Incubate with Agitation Add_Lipase->Incubate Monitor Monitor by Chiral HPLC/GC Incubate->Monitor Filter Filter Enzyme Monitor->Filter Concentrate Concentrate Filter->Concentrate Separate Separate Acid and Ester Concentrate->Separate Z_L_Pro_Ester Z-L-Pro-Ester Separate->Z_L_Pro_Ester Z_D_Pro_OH Z-D-Pro-OH Separate->Z_D_Pro_OH

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

Logical Relationship in Amidase-Catalyzed Resolution

Amidase_Resolution_Logic cluster_start Racemic Substrate cluster_process Biocatalytic Process cluster_result Products at ~50% Conversion Racemate Z-DL-Prolinamide Hydrolysis Stereoselective Hydrolysis Racemate->Hydrolysis Enzyme L-Specific Amidase Enzyme->Hydrolysis Product Z-L-Proline Hydrolysis->Product Unreacted Z-D-Prolinamide Hydrolysis->Unreacted

Caption: Logical diagram of amidase-catalyzed kinetic resolution.

References

Troubleshooting & Optimization

Improving Z-DL-Pro-OH solubility for reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

Sicherheits- und Technischer Support-Leitfaden: Z-DL-Pro-OH

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Dieser Leitfaden bietet detaillierte technische Unterstützung und Fehlerbehebung für die Handhabung von this compound, mit einem Schwerpunkt auf der Verbesserung der Löslichkeit für Reaktions-Setups.

Häufig gestellte Fragen (FAQs)

F1: Was sind die allgemeinen Löslichkeitseigenschaften von this compound?

A1: this compound, auch bekannt als N-Cbz-DL-Prolin, ist ein Derivat der Aminosäure Prolin. Seine Löslichkeit wird maßgeblich durch die N-Cbz-Schutzgruppe beeinflusst, die die Polarität im Vergleich zur ungeschützten Aminosäure verringert. Es ist in der Regel in polaren aprotischen Lösungsmitteln löslich, die üblicherweise in der Peptidsynthese verwendet werden. Genaue quantitative Löslichkeitsdaten in einer Vielzahl von organischen Lösungsmitteln sind in der öffentlich zugänglichen Literatur nicht leicht verfügbar.

F2: In welchen gängigen organischen Lösungsmitteln ist this compound typischerweise löslich?

A2: Basierend auf verfügbaren Daten und den Eigenschaften von N-geschützten Aminosäuren ist this compound im Allgemeinen in den folgenden Lösungsmitteln löslich:

  • Dimethylsulfoxid (DMSO)[1]

  • N,N-Dimethylformamid (DMF)

  • N-Methyl-2-pyrrolidon (NMP)

  • Tetrahydrofuran (THF)

  • Dichlormethan (DCM)

  • Methanol

F3: Was sind die Hauptursachen für eine schlechte Löslichkeit von this compound während des Reaktions-Setups?

A3: Eine schlechte Löslichkeit kann auf mehrere Faktoren zurückzuführen sein:

  • Lösungsmittelqualität: Die Anwesenheit von Wasser oder anderen Verunreinigungen im Lösungsmittel kann die Löslichkeit erheblich verringern. Es wird empfohlen, wasserfreie Lösungsmittel von hoher Qualität zu verwenden.

  • Temperatur: Niedrigere Umgebungstemperaturen können die Löslichkeit verringern.

  • Konzentration: Der Versuch, die Verbindung in einer Konzentration aufzulösen, die ihre Löslichkeitsgrenze im gewählten Lösungsmittel überschreitet.

  • Reinheit der Verbindung: Verunreinigungen in der this compound-Festsubstanz können die Auflösung beeinträchtigen.

F4: Kann ich Co-Lösungsmittel verwenden, um die Löslichkeit von this compound zu verbessern?

A4: Ja, die Verwendung eines Co-Lösungsmittelsystems ist eine wirksame Strategie. Wenn Sie beispielsweise Schwierigkeiten haben, this compound in einem Lösungsmittel wie DCM aufzulösen, kann die Zugabe eines geringen Prozentsatzes eines stärkeren Lösungsmittels wie DMF oder NMP (z. B. 5-10 % v/v) die Solvatisierung verbessern.

F5: Welche Rolle spielen physikalische Methoden bei der Verbesserung der Löslichkeit?

A5: Physikalische Methoden können helfen, kinetische Barrieren für die Auflösung zu überwinden:

  • Beschallung: Ultraschallbehandlung kann Aggregate aufbrechen und die Auflösung erleichtern.

  • Vorsichtiges Erwärmen: Das Erwärmen der Lösung auf 30-40 °C kann die Löslichkeit erhöhen. Eine übermäßige Hitze sollte vermieden werden, um einen möglichen Abbau zu verhindern.

  • Rühren/Vortexen: Kräftiges Rühren oder Vortexen hilft, den Auflösungsprozess zu beschleunigen.

Daten zur Löslichkeit

Da spezifische quantitative Löslichkeitsdaten für this compound in der Literatur begrenzt sind, bietet die folgende Tabelle eine qualitative Zusammenfassung. Für präzise quantitative Daten wird empfohlen, das in diesem Handbuch beschriebene experimentelle Protokoll zur Bestimmung der Löslichkeit zu befolgen.

LösungsmittelChemische FormelLöslichkeit bei 25°C (qualitativ)Anmerkungen
N,N-Dimethylformamid (DMF)C₃H₇NOLöslichHäufig in der Peptidsynthese verwendet.
Dimethylsulfoxid (DMSO)C₂H₆OSGut löslich[1]Ein starkes polares aprotisches Lösungsmittel.
N-Methyl-2-pyrrolidon (NMP)C₅H₉NOLöslichÄhnlich wie DMF, kann manchmal eine bessere Solvatisierung bieten.
Dichlormethan (DCM)CH₂Cl₂Mäßig löslichDie Löslichkeit kann durch Zugabe eines Co-Lösungsmittels wie DMF verbessert werden.
Tetrahydrofuran (THF)C₄H₈OMäßig löslich
AcetonitrilC₂H₃NGering löslich
EthylacetatC₄H₈O₂Gering löslich
ToluolC₇H₈Sehr gering löslich / Unlöslich
WasserH₂OUnlöslich

Fehlerbehebung bei der Löslichkeit

Dieser Abschnitt bietet einen systematischen Ansatz zur Behebung von Löslichkeitsproblemen, die während des experimentellen Setups mit this compound auftreten.

G cluster_start Start cluster_step1 Schritt 1: Überprüfung des Lösungsmittels cluster_step2 Schritt 2: Physikalische Hilfsmittel cluster_step3 Schritt 3: Co-Lösungsmittel cluster_step4 Schritt 4: Konzentration anpassen cluster_end Ergebnis start Problem: this compound löst sich nicht auf solvent_check Lösungsmittelqualität und -auswahl überprüfen start->solvent_check solvent_pure Wasserfreies, hochreines Lösungsmittel verwenden solvent_check->solvent_pure Qualität solvent_choice Geeignetes Lösungsmittel wählen (z.B. DMF, NMP) solvent_check->solvent_choice Auswahl physical_aids Physikalische Auflösungshilfen anwenden solvent_pure->physical_aids solvent_choice->physical_aids vortex Vortexen / Rühren physical_aids->vortex sonicate Beschallen physical_aids->sonicate warm Vorsichtig erwärmen (30-40°C) physical_aids->warm cosolvent Co-Lösungsmittelsystem in Betracht ziehen warm->cosolvent add_cosolvent Geringen Prozentsatz eines stärkeren Lösungsmittels hinzufügen (z.B. 5-10% DMF zu DCM) cosolvent->add_cosolvent concentration Konzentration überprüfen add_cosolvent->concentration lower_conc Versuch mit einer niedrigeren Konzentration concentration->lower_conc success Problem gelöst lower_conc->success fail Problem besteht weiterhin (Löslichkeit experimentell bestimmen) lower_conc->fail

Abbildung 1: Workflow zur Fehlerbehebung bei der Löslichkeit von this compound.

Experimentelle Protokolle

Protokoll 1: Standardauflösung von this compound in DMF
  • Die erforderliche Menge this compound in ein sauberes, trockenes Reaktionsgefäß einwiegen.

  • Das berechnete Volumen an hochreinem DMF zugeben, um die gewünschte Konzentration zu erreichen.

  • Die Mischung bei Raumtemperatur 2-3 Minuten kräftig vortexen.

  • Die Lösung visuell auf ungelöste Partikel überprüfen.

  • Wenn Feststoffe verbleiben, mit den Schritten in Protokoll 2 fortfahren.

Protokoll 2: Verbesserung der Löslichkeit mit physikalischen Methoden
  • Die Suspension aus Protokoll 1 in ein Ultraschallbad stellen.

  • Die Mischung 5-10 Minuten bei Raumtemperatur beschallen. Die Temperatur des Ultraschallbades überwachen, um sicherzustellen, dass sie 40 °C nicht überschreitet.

  • Wenn die Verbindung immer noch nicht vollständig gelöst ist, die Lösung unter Rühren vorsichtig auf 30-40 °C erwärmen.

  • Diese Temperatur beibehalten und weiterrühren, bis sich die Verbindung vollständig aufgelöst hat.

  • Die Lösung vor der Verwendung auf Raumtemperatur abkühlen lassen.

Protokoll 3: Bestimmung der quantitativen Löslichkeit von this compound (Gravimetrische Methode)

Dieses Protokoll ermöglicht es Forschern, die genaue Löslichkeit von this compound in einem bestimmten Lösungsmittelsystem zu bestimmen.

G A 1. Probenvorbereitung (Überschuss an this compound in bekanntem Lösungsmittelvolumen) B 2. Äquilibrierung (24-48h bei konstanter Temperatur mit Rühren) A->B C 3. Filtration (Abtrennung des ungelösten Feststoffs mittels Spritzenfilter) B->C D 4. Verdampfung des Lösungsmittels (aus einer bekannten Menge Filtrat unter Vakuum) C->D E 5. Massenbestimmung (Wiegen des getrockneten gelösten Stoffes) D->E F 6. Berechnung der Löslichkeit (g/100 mL) E->F

Abbildung 2: Experimenteller Workflow zur Bestimmung der Löslichkeit.

Materialien:

  • This compound

  • Ausgewähltes organisches Lösungsmittel (z. B. DMF, DCM, THF)

  • Analysenwaage

  • Temperaturkontrollierter Schüttler oder Wasserbad

  • Vials mit Schraubverschluss

  • Spritzenfilter (0,22 µm, lösungsmittelkompatibel)

  • Spritzen

  • Vorgewogene Abdampfschalen

Verfahren:

  • Probenvorbereitung: Eine überschüssige Menge this compound in ein Vial mit einem bekannten Volumen des ausgewählten organischen Lösungsmittels geben. Es muss ungelöster Feststoff vorhanden sein, um eine gesättigte Lösung zu gewährleisten.

  • Äquilibrierung: Das Vial fest verschließen und in einen temperaturkontrollierten Schüttler oder ein Wasserbad bei der gewünschten Temperatur (z. B. 25 °C) stellen. Die Mischung für einen ausreichenden Zeitraum (typischerweise 24-48 Stunden) äquilibrieren lassen.

  • Probenentnahme und Filtration: Ein bekanntes Volumen des Überstandes mit einer Spritze entnehmen. Sofort einen Spritzenfilter aufsetzen und die Lösung in eine vorgewogene Abdampfschale filtrieren.

  • Lösungsmittelverdampfung: Die Abdampfschale mit der filtrierten Lösung in einen Vakuumofen bei einer Temperatur geben, die ausreicht, um das Lösungsmittel zu verdampfen, ohne den gelösten Stoff abzubauen.

  • Massenbestimmung: Sobald das Lösungsmittel vollständig entfernt ist, die Abdampfschale mit dem getrockneten this compound genau wiegen.

  • Berechnung: Die Löslichkeit nach der folgenden Formel berechnen: Löslichkeit ( g/100 mL) = (Masse des getrockneten gelösten Stoffes (g) / Volumen der filtrierten Lösung (mL)) * 100

Protokoll 4: Peptidkopplung mit this compound in Lösung

Dieses Protokoll beschreibt ein allgemeines Verfahren für eine Peptidkopplungsreaktion unter Verwendung von this compound.

Materialien:

  • This compound (1,0 Äquiv.)

  • Aminosäureester-Hydrochlorid (z. B. H-Gly-OMe·HCl) (1,0 Äquiv.)

  • Kopplungsreagenz (z. B. HBTU, HATU) (1,05 Äquiv.)

  • Base (z. B. DIPEA, NMM) (2,5 Äquiv.)

  • Wasserfreies DMF

Verfahren:

  • This compound in wasserfreiem DMF in einem Reaktionsgefäß auflösen. Bei Bedarf die in den Protokollen 1 und 2 beschriebenen Solubilisierungstechniken anwenden.

  • Das Kopplungsreagenz zur this compound-Lösung geben und die Mischung 5 Minuten bei Raumtemperatur rühren, um das Carboxyl zu aktivieren.

  • In einem separaten Gefäß den Aminosäureester-Hydrochlorid in wasserfreiem DMF auflösen und die Base zugeben, um das freie Amin zu erzeugen.

  • Die aktivierte this compound-Lösung zur freien Aminlösung geben.

  • Die Reaktion bei Raumtemperatur rühren und den Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwachen.

  • Nach Abschluss die Reaktion aufarbeiten, indem das Lösungsmittel unter reduziertem Druck entfernt und der Rückstand durch Extraktion und/oder Chromatographie gereinigt wird.

G cluster_activation Aktivierung cluster_amine_prep Amin-Vorbereitung cluster_coupling Kopplung cluster_workup Aufarbeitung A This compound in DMF auflösen B Kopplungsreagenz zugeben A->B E Aktivierte Säure zur freien Aminlösung geben B->E C Aminosäureester-HCl in DMF auflösen D Base zugeben C->D D->E F Reaktion bei RT rühren E->F G Reaktion überwachen (DC, LC-MS) F->G H Aufarbeiten und reinigen G->H

Abbildung 3: Allgemeiner Workflow für die Peptidkopplung in Lösung.

References

Technical Support Center: Optimizing N-Cbz-DL-proline Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the coupling efficiency of N-Cbz-DL-proline in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-Cbz-DL-proline challenging?

A1: The coupling of N-Cbz-DL-proline presents several challenges. Proline's unique cyclic structure and secondary amine create significant steric hindrance.[1] This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down or preventing peptide bond formation.[2]

Q2: What are the most common side reactions observed during N-Cbz-DL-proline coupling?

A2: The most common side reactions include:

  • Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, resulting in deletion sequences.[1]

  • Diketopiperazine (DKP) Formation: This is a significant issue, particularly when proline is the second amino acid in the sequence. It involves an intramolecular cyclization of the N-terminal dipeptide, which cleaves it from the resin.[1]

  • N-acylurea Formation: This occurs when using carbodiimide (B86325) reagents (like DCC or DIC) without additives, forming a stable, unreactive byproduct.[2][3]

  • Racemization: While proline itself is not prone to racemization at the alpha-carbon, the preceding amino acid residue can be at risk depending on the activation method and reaction conditions.[3][4]

Q3: What is the impact of using a DL-racemic mixture of proline?

A3: Using N-Cbz-DL-proline introduces a mixture of both D- and L-isomers into your peptide sequence. This will result in the synthesis of a diastereomeric mixture of the final peptide product.[5] For most drug development applications that require a single, stereochemically pure compound, it is critical to use an enantiomerically pure starting material (e.g., N-Cbz-L-proline or N-Cbz-D-proline).[5]

Q4: How can I monitor the progress of a proline coupling reaction?

A4: The standard Kaiser test, which detects primary amines, is unreliable for proline's secondary amine.[6] Alternative tests are required:

  • Isatin Test: Produces a blue color in the presence of an unprotected N-terminal proline.[6]

  • Chloranil Test: Also produces a blue color with unprotected secondary amines.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or no coupling efficiency (confirmed by Isatin/Chloranil test).

  • Cause A: Inadequate Coupling Reagent.

    • Explanation: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too weak for sterically hindered residues like proline.[2][7]

    • Solution: Switch to a more potent activating agent. Uronium/aminium salts like HATU or HBTU, or phosphonium (B103445) salts like PyBOP or PyAOP, are highly recommended as they form more reactive esters.[2][7] HATU is often considered one of the most effective reagents, reacting faster and with less risk of epimerization.[8]

  • Cause B: Suboptimal Reaction Conditions.

    • Explanation: Steric hindrance slows down reaction kinetics, and standard reaction times may be insufficient.[7] Additionally, poor solvation of the peptide-resin can lead to aggregation, further hindering the reaction.[7]

    • Solution 1 (Extend Reaction Time): Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[2][5]

    • Solution 2 (Solvent Choice): Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[7]

    • Solution 3 (Double Coupling): A highly effective strategy is to perform a second coupling. After the first reaction period, drain the vessel and add a fresh solution of the activated amino acid and reagents.[1][2]

Problem 2: Significant side product identified during purification.

  • Cause A: Diketopiperazine (DKP) Formation.

    • Explanation: This is most likely if proline is the second amino acid in your sequence. The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide.[1]

    • Solution: Use a more sterically hindered resin, such as a 2-Chlorotrityl chloride resin, to inhibit this intramolecular cyclization.[1]

  • Cause B: N-acylurea Formation.

    • Explanation: This occurs when using carbodiimides (DCC, DIC) without an additive. An O-N migration of the activated carboxyl group forms a stable, unreactive N-acylurea.[3]

    • Solution: Always use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure when coupling with carbodiimides. These additives enhance reactivity and suppress the formation of N-acylurea and epimerization.[3]

Data Presentation: Comparison of Coupling Reagents

Reagent ClassExamplesRelative ReactivityKey AdvantagesCommon Issues
Carbodiimides DCC, DIC, EDCModerateLow cost, readily available.[9]Low efficiency for hindered couplings; N-acylurea formation; requires additives (HOBt, Oxyma).[3][8]
Aminium/Uronium HBTU, TBTU, HATU, HCTUHigh to Very HighHigh coupling efficiency, fast reaction rates, stable active esters.[8]Potential for guanidinylation of the N-terminus if excess reagent is used.[3]
Phosphonium PyBOP, PyAOPHigh to Very HighVery effective for hindered and racemization-prone couplings.[8]Solutions in DMF have moderate stability; can be more expensive.

Experimental Protocols & Workflows

General Workflow for N-Cbz-DL-proline Coupling

The following diagram illustrates the standard workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

G Figure 1: General SPPS Workflow for N-Cbz-DL-proline Coupling cluster_prep Preparation cluster_reaction Reaction cluster_wash Post-Reaction Resin_Prep 1. Resin Swelling Swell peptide-resin in DMF or NMP for 30 min. AA_Prep 2. Activation Mixture Dissolve N-Cbz-DL-proline, coupling reagent, and base in DMF. Coupling 3. Coupling Reaction Add activation mixture to resin. Agitate for 2-4 hours. AA_Prep->Coupling Monitoring 4. Reaction Monitoring Perform Isatin or Chloranil test to check for free secondary amines. Coupling->Monitoring Monitoring->Coupling If Positive (Incomplete): Perform Double Coupling Wash 5. Washing Wash resin thoroughly with DMF. Monitoring->Wash Next_Step 6. Proceed Ready for next deprotection/ coupling cycle or final cleavage. Wash->Next_Step

Caption: General workflow for a single cycle of N-Cbz-DL-proline coupling in SPPS.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest efficiency, especially for difficult couplings.[5]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve N-Cbz-DL-proline (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[2]

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[5]

  • Monitoring and Washing: Perform an Isatin or Chloranil test to confirm reaction completion.[6] If the test is positive, consider extending the reaction time or performing a second coupling. Once complete, wash the resin thoroughly with DMF.

Troubleshooting Logic Flow

The following diagram provides a decision-making workflow for troubleshooting low coupling efficiency.

G Figure 2: Troubleshooting Flowchart for Low Coupling Efficiency Start Low Coupling Efficiency (Positive Isatin/Chloranil Test) Check_Reagent Is your coupling reagent potent enough (e.g., HATU)? Start->Check_Reagent Upgrade_Reagent Action: Switch to a more potent reagent like HATU or PyAOP. Check_Reagent->Upgrade_Reagent No Check_Conditions Are reaction conditions optimized? Check_Reagent->Check_Conditions Yes Upgrade_Reagent->Check_Conditions Modify_Conditions Action: 1. Extend reaction time (4h to overnight). 2. Switch solvent from DMF to NMP. Check_Conditions->Modify_Conditions No Double_Couple Is coupling still incomplete? Check_Conditions->Double_Couple Yes Modify_Conditions->Double_Couple Perform_DC Action: Perform a 'Double Coupling' with fresh reagents. Double_Couple->Perform_DC Yes Check_Aggregation Consider peptide aggregation or other complex side reactions. Double_Couple->Check_Aggregation No Perform_DC->Check_Aggregation

Caption: A decision tree for troubleshooting incomplete coupling reactions.

References

Troubleshooting low yield in peptide synthesis with Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on challenges related to the use of Z-DL-Pro-OH .

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low peptide yield when using this compound?

Low yields when incorporating this compound can stem from several factors related to the unique characteristics of both the Z-protecting group and the proline residue itself. Key issues include:

  • Incomplete Coupling: Proline is a secondary amine, which can exhibit slower reaction kinetics compared to primary amines. The bulky N-terminal benzyloxycarbonyl (Z) group adds significant steric hindrance, further impeding the coupling reaction.[1]

  • Formation of Diastereomers: Since this compound is a racemic mixture, its use will inherently result in a mixture of two diastereomeric peptides, which can complicate purification and lower the yield of the desired single isomer.[2]

  • Diketopiperazine Formation: If the proline residue is at or near the N-terminus of the peptide chain on the resin (specifically as the second or third amino acid), the peptide can cyclize and cleave from the resin, forming a diketopiperazine and terminating the synthesis prematurely.[3]

  • Peptide Aggregation: While proline is known as a "helix breaker" and can disrupt secondary structures, aggregation can still occur, particularly in hydrophobic sequences, leading to poor solvation and reduced accessibility of the N-terminal amine for coupling.[4]

Q2: My HPLC and Mass Spec analysis of the crude product shows two major peaks with the same mass. What is the cause?

This is an expected outcome when using a racemic mixture like this compound. You are synthesizing two distinct peptide diastereomers: one incorporating D-Proline and the other incorporating L-Proline. These two products have identical masses but different three-dimensional structures, causing them to have different retention times on a reverse-phase HPLC column. For applications requiring a single, stereochemically pure compound, it is essential to use an enantiomerically pure starting material (e.g., Z-D-Pro-OH or Z-L-Pro-OH).[2]

G cluster_start Starting Materials cluster_products Diastereomeric Products Peptide_Resin Peptide(n-1)-Resin Coupling Coupling Reaction Peptide_Resin->Coupling Z_DL_Pro This compound (Racemic Mixture) Z_DL_Pro->Coupling Peptide_D_Pro Peptide(n-1)-D-Pro-Resin Coupling->Peptide_D_Pro Peptide_L_Pro Peptide(n-1)-L-Pro-Resin Coupling->Peptide_L_Pro

Caption: Inevitable formation of two diastereomers from a racemic starting material.

Q3: How can I confirm that the coupling of this compound is incomplete?

Monitoring the coupling to a secondary amine like proline requires specific tests, as the standard Kaiser test will give a false negative (it only detects primary amines).

  • Chloranil (B122849) Test: This colorimetric test can be used to detect the presence of unreacted secondary amines on the resin.

  • Test Cleavage and Analysis: The most definitive method is to perform a test cleavage on a small amount of resin (10-20 mg).[5] Analyze the resulting crude product by mass spectrometry (MS) and HPLC. The presence of a significant amount of the (n-1) peptide (the sequence without proline) confirms incomplete coupling.

Q4: Which coupling reagents and conditions are most effective for this compound?

Due to the steric hindrance of the Z-group, more powerful coupling reagents are recommended to achieve high efficiency.[1]

  • Onium Salts (HBTU, HATU, HCTU): These are highly efficient and widely used for difficult couplings.[6] They should be used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Carbodiimides with Additives (DIC/HOBt or DIC/OxymaPure): While standard and cost-effective, using N,N'-Diisopropylcarbodiimide (DIC) alone is often insufficient. The addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial to increase reactivity and suppress racemization.[5][7]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very potent but can be more expensive. PyAOP is particularly effective for sterically hindered couplings.[7]

To improve coupling efficiency, consider implementing strategies such as increasing the excess of amino acid and reagents (3-5 equivalents), extending the reaction time (2-4 hours or even overnight), or performing a double coupling.[2][5]

Q5: How can I prevent diketopiperazine formation?

This side reaction is most problematic when proline is the second amino acid being coupled to an N-terminal amino acid on the resin. The resulting dipeptide is prone to cyclization.[3]

  • Resin Choice: Using a 2-chlorotrityl chloride (2-CTC) resin can help suppress this side reaction due to the steric bulk of the linker.[3]

  • Protecting Group Strategy: If possible, couple a dipeptide (e.g., Fmoc-Xaa-Pro-OH) instead of single amino acids for the first two residues. This bypasses the vulnerable dipeptide-resin stage.

Q6: What is the proper method for deprotecting the Z-group on the proline residue?

The benzyloxycarbonyl (Z) group is stable to the acidic conditions of tBu-group deprotection and the basic conditions of Fmoc-group deprotection, making it an orthogonal protecting group. It is typically removed under reductive conditions.

  • Catalytic Transfer Hydrogenation: This is the most common and effective method in SPPS. It involves treating the peptide-resin with a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as ammonium (B1175870) formate (B1220265) or formic acid, in a suitable solvent like DMF.[8] This method avoids the use of strong acids that could prematurely cleave the peptide from the resin.[8]

Troubleshooting Guides

Systematic Troubleshooting Workflow

If you are experiencing low peptide yield, follow this systematic workflow to diagnose the issue. The first step should always be a test cleavage of a small resin sample followed by HPLC and MS analysis.[5]

G cluster_coupling Coupling & Synthesis Issues cluster_racemic Inherent Issue with Starting Material cluster_cleavage Cleavage & Deprotection Issues Start Low Final Peptide Yield Analyze Perform Test Cleavage Analyze Crude via HPLC/MS Start->Analyze CheckMass Is Target Mass Present? Analyze->CheckMass IncompleteCoupling Symptom: High (n-1) Peak Cause: Incomplete Coupling of this compound CheckMass->IncompleteCoupling No, (n-1) is Major Aggregation Symptom: Broad, Poorly Resolved Peaks Cause: On-Resin Aggregation CheckMass->Aggregation Yes, but Poor Resolution Diastereomers Symptom: Two Major Peaks of Target Mass Cause: Use of Racemic this compound CheckMass->Diastereomers Yes, Two Peaks CleavageProblem Symptom: Low Overall Signal Cause: Inefficient Cleavage or Z-Group Deprotection CheckMass->CleavageProblem No, Very Low Signal Diketopiperazine Symptom: High (n-2) Peak Cause: Diketopiperazine Formation IncompleteCoupling->Diketopiperazine Or (n-2) is Major

Caption: A logical workflow for diagnosing the root cause of low peptide yield.

Data Presentation

Table 1: Recommended Coupling Reagents for this compound

Coupling ReagentActivation TypeAdvantagesConsiderations
HATU / HCTU Onium SaltHigh reactivity, fast, very effective for hindered couplings.[6]Higher cost, potential for side reactions if not used correctly.
DIC / HOBt CarbodiimideCost-effective, widely available.Slower reaction times, may require double coupling for this compound. HOBt is essential.[5]
DIC / OxymaPure CarbodiimideHigher reactivity than HOBt, non-explosive, suppresses racemization.[7]More expensive than HOBt.
COMU Onium SaltHigh solubility and efficiency, comparable to HATU, safer than benzotriazole-based reagents.[7]Higher cost.

Table 2: Troubleshooting Summary

SymptomPossible Cause(s)Recommended Solution(s)
Positive chloranil test after coupling Incomplete coupling due to steric hindrance or insufficient reaction time.1. Extend the coupling time by 1-2 hours. 2. Perform a second coupling with fresh reagents.[4] 3. Switch to a more powerful coupling reagent like HATU or COMU.[6]
(n-1) peptide is the main product in MS Failed coupling of this compound.1. Increase the excess of this compound and coupling reagents to 3-5 equivalents.[2] 2. Ensure reagents and solvents are fresh and anhydrous.
(n-2) peptide is a major impurity Diketopiperazine formation after coupling of the second amino acid.1. Use 2-chlorotrityl chloride resin for synthesis.[3] 2. Couple the first two residues as a pre-formed dipeptide.
Low yield after cleavage and work-up Incomplete final cleavage from the resin or incomplete Z-group deprotection.1. For Z-group removal, ensure the palladium catalyst is fresh and active; increase reaction time.[8] 2. Optimize the cleavage cocktail and time based on your resin and peptide sequence.

Experimental Protocols

Protocol 1: Qualitative Monitoring of Coupling (Chloranil Test)

This test is suitable for detecting free secondary amines like proline.

Materials:

Procedure:

  • Take a small sample of resin beads from the reaction vessel after the coupling step and wash them thoroughly with DMF and then DCM.

  • Add 2-3 drops of acetaldehyde to the beads.

  • Add 2-3 drops of the chloranil solution.

  • Let the mixture stand at room temperature for 5 minutes.

  • Interpretation: The development of a blue or green color on the beads indicates the presence of free secondary amines, signifying an incomplete coupling reaction.

Protocol 2: Test Cleavage and HPLC-MS Analysis

This protocol provides the most definitive assessment of the synthesis progress.[5]

Materials:

  • Dry peptide-resin (10-20 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS for standard peptides)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place approximately 15 mg of dried peptide-resin into a microcentrifuge tube.

  • Add 200 µL of the appropriate cleavage cocktail to the resin.

  • Allow the mixture to react at room temperature for 2-3 hours with occasional shaking.

  • Filter the resin away from the cleavage solution (e.g., using a small cotton plug in a pipette tip).

  • Precipitate the crude peptide by adding the filtrate to a tube containing 1.5 mL of cold diethyl ether.

  • Centrifuge the mixture for 5 minutes to pellet the peptide.

  • Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.

Protocol 3: On-Resin Z-Group Deprotection (Catalytic Transfer Hydrogenation)

This protocol is used for the selective removal of the Z-protecting group while the peptide remains on the solid support.[8]

Materials:

  • Z-protected peptide-resin

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen donor (e.g., Ammonium formate or Formic acid)

  • Anhydrous DMF or NMP

Procedure:

  • Swell the Z-protected peptide-resin in DMF for 30 minutes.

  • In a separate flask, prepare a solution of the hydrogen donor. For example, a 1 M solution of ammonium formate in DMF.

  • Add the Pd/C catalyst to the swollen resin (approximately 0.2 equivalents relative to the resin loading). Caution: Pd/C can be pyrophoric; handle with care.

  • Add the hydrogen donor solution to the resin slurry.

  • Gently agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by taking small samples for test cleavage and MS analysis.

  • Once the reaction is complete, filter the resin to remove the catalyst and wash it thoroughly with DMF (5-7 times) to remove all byproducts.

  • The resin with the deprotected N-terminal proline is now ready for the next coupling step.

References

Z-DL-Pro-OH stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-DL-Pro-OH (N-Cbz-DL-proline). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your work.

Frequently Asked Questions (FAQs)

Q1: How stable is the Z- (Cbz-) protecting group on this compound under acidic conditions?

A1: The benzyloxycarbonyl (Z- or Cbz-) protecting group is generally considered stable to many acidic conditions, which is why it is widely used in peptide synthesis. However, it is not completely immune to acidic hydrolysis, especially under harsh conditions. Cleavage of the Z-group can occur in the presence of strong acids, often at elevated temperatures. Forcing conditions, such as treatment with hydrogen bromide (HBr) in acetic acid, are commonly used for its removal. Under milder acidic conditions that might be encountered in routine experimental work (e.g., pH 3-5), the degradation is expected to be slow at room temperature.

Q2: What is the stability of this compound in basic solutions?

A2: The Z-group is generally more stable under basic conditions compared to some other protecting groups like Fmoc. It is resistant to cleavage by common organic bases such as piperidine. However, prolonged exposure to strong aqueous bases (e.g., concentrated NaOH or KOH), particularly at higher temperatures, can lead to the hydrolysis of the carbamate (B1207046) bond.

Q3: What are the primary degradation products of this compound?

A3: Under both acidic and basic hydrolytic conditions, the primary degradation pathway involves the cleavage of the carbamate bond. This results in the formation of DL-proline, benzyl (B1604629) alcohol, and carbon dioxide. Under acidic conditions, the DL-proline will exist as its protonated salt.

Q4: Can this compound undergo racemization?

A4: Yes, the chiral center at the alpha-carbon of the proline ring can be susceptible to racemization, particularly under basic conditions. The presence of a base can facilitate the abstraction of the alpha-proton, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of D and L isomers. While proline is generally considered less prone to racemization than other amino acids during peptide coupling, it is still a potential issue to be aware of, especially in the presence of strong bases or upon activation of the carboxyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of product during workup with acidic or basic aqueous solutions. Hydrolysis of the Z-protecting group.Avoid prolonged exposure to strong acids or bases. If an aqueous wash is necessary, use dilute solutions (e.g., 1 M HCl, 5% NaHCO₃) and perform the extraction quickly at low temperatures (e.g., on an ice bath).
Unexpected side products observed by TLC, HPLC, or NMR. Degradation of this compound.Confirm the identity of the side products. If they correspond to DL-proline or benzyl alcohol, this indicates Z-group cleavage. Re-evaluate the pH and temperature of your reaction and purification steps.
Inconsistent biological activity or chiral chromatography results. Racemization of the proline moiety.Avoid the use of strong, non-hindered bases, especially at elevated temperatures. If a basic step is required, consider using a weaker or sterically hindered base (e.g., N-methylmorpholine instead of triethylamine) and maintain low temperatures. Analyze the enantiomeric purity of your material using a suitable chiral HPLC method.
Difficulty removing the Z-group under standard deprotection conditions. Incomplete reaction.Ensure your deprotection conditions are appropriate. For hydrogenolysis, check the activity of your palladium catalyst and ensure efficient hydrogen transfer. For acidic cleavage, use fresh reagents and appropriate reaction times and temperatures.

Quantitative Stability Data

Condition pH Range Temperature Expected Stability Primary Degradation Pathway
Strongly Acidic < 1Elevated (> 50 °C)LowHydrolysis of the carbamate bond
Moderately Acidic 1 - 4Room TemperatureModerate to HighSlow hydrolysis of the carbamate bond
Mildly Acidic to Neutral 4 - 7Room TemperatureHighMinimal degradation
Mildly Basic 7 - 10Room TemperatureHighVery slow hydrolysis and potential for racemization
Strongly Basic > 10Elevated (> 50 °C)Low to ModerateHydrolysis of the carbamate bond and increased risk of racemization

Note: This table provides a qualitative summary. The actual rate of degradation will depend on the specific conditions (e.g., exact pH, temperature, solvent, and presence of other reagents).

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Thermostatically controlled oven or water bath

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Incubate the vials at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Incubate the vials at a set temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light for a defined period.

  • Thermal Degradation: Place a sample of the solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, incubate a solution of this compound at a high temperature.

  • Control Sample: Dilute an aliquot of the stock solution with the solvent to the same concentration as the stressed samples and keep it at room temperature, protected from light.

4. Sample Analysis by HPLC:

  • At each time point, withdraw a sample from each vial.

  • Neutralize the acidic and basic samples before injection if necessary.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions could be:

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~257 nm (based on the absorbance of the benzene (B151609) ring in the Z-group)

    • Column Temperature: 30°C

  • The method should be able to separate the intact this compound from its potential degradation products (DL-proline, benzyl alcohol).

5. Data Analysis:

  • Calculate the percentage of degradation of this compound in each stressed sample compared to the control sample.

  • Identify and, if possible, quantify the major degradation products.

Visualizations

Z_Pro_OH This compound Proline DL-Proline Z_Pro_OH->Proline Hydrolysis Z_Pro_OH->Proline Hydrogenolysis Benzyl_alcohol Benzyl Alcohol Z_Pro_OH->Benzyl_alcohol Hydrolysis CO2 CO₂ Z_Pro_OH->CO2 Hydrolysis Z_Pro_OH->CO2 Hydrogenolysis Toluene Toluene Z_Pro_OH->Toluene Hydrogenolysis Acid Strong Acid (e.g., HBr/AcOH) Base Strong Base (e.g., NaOH, heat) Hydrogenolysis H₂, Pd/C

Caption: Degradation pathways of this compound.

start Start: this compound Sample prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock stress Apply Stress Conditions prep_stock->stress acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) stress->acid Stressors base Base Hydrolysis (0.1M & 1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) stress->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Calculate % Degradation & Identify Products hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

Removal of byproducts from Z-DL-Pro-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-DL-Pro-OH. The following information is designed to help you identify and resolve common issues related to byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter in my this compound coupling reaction?

A1: During coupling reactions, several byproducts can form. The most common include:

  • Diastereomers: Since you are starting with a racemic mixture (DL-proline), your peptide products will be diastereomers (e.g., Z-D-Pro-L-AminoAcid and Z-L-Pro-L-AminoAcid). These can be challenging to separate.

  • Diketopiperazine: This is a cyclic dipeptide that can form, especially when proline is one of the first two amino acids in a peptide synthesis sequence.[1]

  • N-Acylurea: If you are using a carbodiimide (B86325) coupling reagent such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), this byproduct can form from the reaction of the activated acid with the coupling reagent itself.[2][3]

  • Racemization Products: Although you are starting with a racemic mixture, further racemization can occur during the activation of the carboxylic acid, leading to a non-equimolar mixture of diastereomers in the final product.[1][4] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can, in some cases, increase the extent of racemization for proline esters.[4]

  • Byproducts from Z-group decomposition: The benzyloxycarbonyl (Z or Cbz) protecting group is generally stable but can be sensitive to certain conditions, potentially leading to side reactions.[5][6]

Q2: My reaction has stalled, or the coupling efficiency is low. What could be the cause?

A2: Low coupling efficiency with this compound can be attributed to several factors:

  • Steric Hindrance: The bulky Z-protecting group combined with the rigid structure of proline can physically block the reactive sites, slowing down the reaction.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.

  • Peptide Aggregation: As the peptide chain grows, it can fold and aggregate, making the N-terminal amine inaccessible for the incoming this compound.

  • Suboptimal Activation: The method used to activate the carboxylic acid of this compound may not be efficient enough, or the activated species may be too short-lived.

Q3: I'm observing a significant amount of diastereomers in my final product. How can I separate them?

A3: The separation of diastereomers typically requires chromatographic techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides and separating diastereomers. A gradient of an organic solvent (like acetonitrile) in water with an additive (like trifluoroacetic acid) is typically used.

  • Chiral Chromatography: In some cases, specialized chiral stationary phases can be used to separate enantiomers and diastereomers.

It is important to note that starting with an enantiomerically pure form (Z-L-Pro-OH or Z-D-Pro-OH) is the most effective way to avoid the formation of diastereomers.

Troubleshooting Guides

Issue 1: Presence of Diketopiperazine
Symptom Potential Cause Recommended Solution
A major byproduct with a mass corresponding to a cyclic dipeptide is observed.Proline is one of the first two amino acids in the sequence, promoting intramolecular cyclization.[1]Modify the synthetic strategy: If possible, alter the sequence to avoid having proline at the N-terminus or the second position. Use specialized resins: For solid-phase peptide synthesis, using a 2-chlorotrityl chloride resin can sterically hinder the formation of diketopiperazines.[1]
Issue 2: Formation of N-Acylurea
Symptom Potential Cause Recommended Solution
A byproduct insoluble in many organic solvents is formed when using DCC.The carbodiimide coupling reagent has reacted to form a stable urea (B33335) derivative.[2][3]Choose a different coupling reagent: Use a carbodiimide that forms a more soluble urea byproduct, such as DIC for solid-phase synthesis or a water-soluble carbodiimide like EDC for solution-phase reactions.[3] Purification: N-acylurea can often be removed by filtration if it precipitates, or by chromatography.
Issue 3: Low Coupling Yield
Symptom Potential Cause Recommended Solution
A significant amount of starting material remains after the reaction.Inefficient activation of this compound.Change the coupling reagent: Use a more potent activating agent such as HBTU, HATU, or PyBOP.[3] Add an additive: The inclusion of HOBt or HOAt can improve coupling efficiency, although the potential for increased racemization with proline should be considered.[1][4]
The reaction mixture is not homogeneous.Poor solubility of reactants.Change the solvent: Try a different solvent with better-solvating properties for peptides, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
The reaction stalls over time.Peptide aggregation on the solid support.Disrupt aggregation: Incorporate a chaotropic salt like LiCl into the reaction mixture or use a solvent mixture known to disrupt secondary structures, such as trifluoroethanol (TFE) with dichloromethane (B109758) (DCM).

Experimental Protocols

Protocol 1: General Purification by Recrystallization

This protocol is suitable for the purification of the final Z-DL-proline-containing compound if it is a solid and has significantly different solubility from the byproducts.

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, ethanol/water mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This is a standard method for separating the desired product from soluble byproducts.

  • Stationary Phase: Pack a chromatography column with silica (B1680970) gel.

  • Eluent Selection: Determine a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, or dichloromethane and methanol) using thin-layer chromatography (TLC).

  • Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or another analytical method to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

Experimental Workflow for Byproduct Removal

experimental_workflow start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction Remove water-soluble impurities filtration Filtration extraction->filtration Remove insoluble byproducts (e.g., N-acylurea) recrystallization Recrystallization filtration->recrystallization If product is crystalline chromatography Column Chromatography filtration->chromatography For soluble impurities & diastereomers pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: A general workflow for the purification of this compound reaction products.

Logical Relationship of Common Byproducts

byproduct_relationship z_dl_pro This compound + Amine coupling Coupling Reaction z_dl_pro->coupling desired_product Desired Diastereomeric Peptides coupling->desired_product byproducts Byproducts coupling->byproducts diketopiperazine Diketopiperazine byproducts->diketopiperazine Intramolecular Cyclization n_acylurea N-Acylurea byproducts->n_acylurea From Coupling Reagent racemization Further Racemization Products byproducts->racemization During Activation

Caption: Relationship between the main reaction and common byproduct formation pathways.

References

Technical Support Center: Purification of Z-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing the benzyloxycarbonyl (Z) protecting group. The Z-group's hydrophobicity introduces specific difficulties that require careful optimization of purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Z-protected peptides?

A1: The main challenges arise from the physicochemical properties of the benzyloxycarbonyl (Z) group. Its significant hydrophobicity can lead to:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for purification techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This is due to strong intermolecular hydrogen bonding between peptide backbones, which promotes aggregation.[2]

  • Peptide Aggregation: Increased hydrophobicity can cause peptides to aggregate, leading to broad or tailing peaks during chromatography and making purification difficult.[1][3] This is particularly common in sequences with a high number of hydrophobic amino acids like Valine, Isoleucine, and Leucine.[2]

  • Co-elution with Impurities: Hydrophobic impurities, such as by-products from synthesis, may have retention times similar to the target Z-protected peptide in RP-HPLC, complicating separation.[1]

  • Difficulties in Removal: While the Z-group is stable, its removal requires specific conditions that can sometimes lead to side reactions or incomplete deprotection.[4][5]

Q2: What is the most effective chromatography method for purifying Z-protected peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying Z-protected peptides.[3][6] The separation is based on hydrophobicity, and the Z-group's presence enhances the peptide's retention on the non-polar stationary phase (like C18 or C8), allowing for good separation from more polar impurities.[3][7] However, for extremely hydrophobic peptides, normal-phase chromatography can be a viable alternative, as it avoids the solubility issues associated with aqueous mobile phases.[8]

Q3: Can the Z-group be removed during purification?

A3: The Z-group is generally stable to the acidic conditions of typical RP-HPLC mobile phases (e.g., 0.1% TFA).[9] Deprotection is a separate step performed before or after purification. The most common method for Z-group removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[4][5] Alternative methods include transfer hydrogenation or using strong acids like HBr in acetic acid.[5][10][11]

Q4: How can I improve the solubility of my Z-protected peptide for purification?

A4: To improve solubility, you can:

  • Use Organic Solvents: Dissolve the crude peptide in a strong organic solvent like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) before diluting it with the initial mobile phase for injection.[2][3]

  • Modify the Mobile Phase: Adding a small percentage of a different organic modifier, such as isopropanol (B130326), to the mobile phase can sometimes improve solubility.[3]

  • Use Chaotropic Agents: In some cases, adding chaotropic agents like guanidinium (B1211019) chloride can help disrupt the hydrogen bonding that leads to aggregation.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of Z-protected peptides.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Symptoms: The peak corresponding to the Z-protected peptide is wide, asymmetrical, or shows significant tailing.

Possible Cause Troubleshooting Solution Citation
Peptide Aggregation Dissolve the crude peptide in a stronger solvent (e.g., DMSO, DMF) before injection. Inject a more dilute sample. Increase column temperature to 40-50°C to improve peak shape.[1][3]
Column Overload Reduce the amount of peptide injected onto the column. For preparative runs, consider using a column with a larger diameter.[3]
Secondary Interactions Use a high-purity, end-capped column to minimize interactions with residual silanols. Ensure the mobile phase pH is appropriate.[3]
Inappropriate Mobile Phase Test different organic modifiers like isopropanol or ethanol. Optimize the gradient to be shallower to improve separation.[1][3]
Issue 2: Low or No Recovery of the Peptide

Symptoms: The expected peptide peak is very small or absent after purification, and the total recovery of the material is low.

Possible Cause Troubleshooting Solution Citation
Poor Solubility The peptide may have precipitated on the column. Ensure the peptide is fully dissolved before injection. Modifying the mobile phase pH might improve solubility.[3][12]
Irreversible Adsorption The highly hydrophobic peptide may bind irreversibly to the stationary phase. Try a less retentive column (e.g., C4 instead of C18). Increase the organic solvent concentration at the end of the gradient to ensure elution.[3]
Sample Loss During Handling Ensure clean collection tubes and careful handling during fraction collection and subsequent steps like lyophilization.[3]
Issue 3: Incomplete Z-Group Deprotection

Symptoms: After the deprotection step, mass spectrometry analysis shows the presence of the desired peptide along with species corresponding to the peptide with the Z-group still attached.

Possible Cause Troubleshooting Solution Citation
Inefficient Deprotection Reaction For Catalytic Hydrogenolysis: Ensure the catalyst (e.g., Pd/C) is fresh and active. Increase the reaction time or hydrogen pressure. Ensure the solvent is appropriate (e.g., methanol, ethanol).[1][5]
Catalyst Poisoning Certain functional groups (like sulfur in methionine or cysteine) can poison the palladium catalyst. Use a larger amount of catalyst or a different deprotection method.[13]
Incomplete Reaction (Acid Cleavage) If using HBr/AcOH, ensure the reagent is fresh. Increase the reaction time or temperature if necessary, but monitor for side reactions.[5]
Issue 4: Presence of Co-eluting Impurities

Symptoms: The main peak contains the desired product but is contaminated with impurities of similar retention times.

Possible Cause Troubleshooting Solution Citation
Similar Hydrophobicity of Impurities Optimize the RP-HPLC gradient to be shallower, which increases the separation time and can improve resolution.[3]
Presence of Diastereomers Racemization during synthesis can lead to diastereomers that are difficult to separate. A very shallow gradient is crucial for enhancing resolution.[3][14]
Choice of Stationary Phase Experiment with different stationary phases (e.g., C8, Phenyl) that may offer different selectivity compared to the standard C18 phase.[3]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Z-Protected Peptide

This protocol provides a starting point for purifying a Z-protected peptide. Optimization will be required based on the specific peptide's properties.

  • Sample Preparation:

    • Dissolve the crude Z-protected peptide in a minimal amount of a strong organic solvent such as DMF or DMSO.

    • Dilute the dissolved peptide with Mobile Phase A (see below) to ensure solubility upon injection. The final concentration should be low enough to prevent on-column aggregation.[1]

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatography Conditions:

    • Column: A C18 reversed-phase column is a common starting point. Dimensions will vary for analytical vs. preparative scale.[3]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

    • Column Temperature: 40-50°C.[1]

    • Gradient Elution:

      • Equilibrate the column with the initial percentage of Mobile Phase B.

      • Inject the prepared sample.

      • Run a linear gradient of increasing Mobile Phase B. A typical starting point is a gradient from 10% to 70% Mobile Phase B over 30-60 minutes.[1][3] This gradient must be optimized for each peptide.

    • Detection: Monitor the elution profile at 220 nm and 280 nm (if aromatic residues are present).[3]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak(s).

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the peptide.

Protocol 2: Z-Group Removal by Catalytic Hydrogenolysis

This is a common and mild method for removing the Z-protecting group.

Caution: Hydrogen gas is flammable. This procedure should be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • Dissolve the purified Z-protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[5]

    • To the solution, add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 10-20% by weight of the peptide.[1]

  • Hydrogenation:

    • Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a hydrogen-filled balloon or a dedicated hydrogenation apparatus.[5]

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]

    • Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[1]

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

  • Final Purification:

    • The deprotected peptide may require a final RP-HPLC polishing step to remove any minor impurities or residual catalyst.[1]

Visualizations

Purification_Workflow Crude Crude Z-Protected Peptide Solubilize Solubilization (e.g., DMF, DMSO) Crude->Solubilize Filter Filtration (0.45 µm) Solubilize->Filter HPLC Preparative RP-HPLC Filter->HPLC Analysis Fraction Analysis (LC-MS) HPLC->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize1 Lyophilization Pool->Lyophilize1 Pure_Z_Peptide Pure Z-Protected Peptide Lyophilize1->Pure_Z_Peptide Deprotection Z-Group Deprotection (e.g., Catalytic Hydrogenolysis) Pure_Z_Peptide->Deprotection Optional Path Purify_Final Final Purification / Desalting (RP-HPLC) Deprotection->Purify_Final Lyophilize2 Lyophilization Purify_Final->Lyophilize2 Final_Peptide Final Deprotected Peptide Lyophilize2->Final_Peptide

Caption: General workflow for purification of Z-protected peptides.

Caption: Troubleshooting workflow for common purification issues.

References

Enhancing the stability of stock solutions of Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Z-DL-Pro-OH stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For optimal stability and solubility, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent. Other suitable solvents include methanol (B129727) and ethanol.[1] The choice of solvent may depend on the specific requirements of your experiment.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How long can I store my this compound stock solution?

A3: The stability of your stock solution will depend on the storage conditions. Based on general recommendations for similar compounds, the following storage periods can be expected:

  • -80°C: Up to 6 months[2]

  • -20°C: Up to 1 month[2]

For extended storage, -80°C is preferable. It is always best practice to use freshly prepared solutions for critical experiments.

Q4: I see precipitation in my this compound stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur, especially with highly concentrated stock solutions. To redissolve the compound, you can gently warm the vial to room temperature and vortex it thoroughly. If precipitation persists, brief sonication may be helpful. To minimize precipitation, consider preparing a less concentrated stock solution if your experimental design allows.

Q5: Are there any known degradation pathways for this compound in solution?

A5: The primary potential degradation pathway for this compound involves the cleavage of the N-benzyloxycarbonyl (Cbz) protecting group.[3][4][5] This can be catalyzed by strong acids or through catalytic hydrogenolysis.[5] While generally stable, prolonged exposure to harsh conditions should be avoided.

Q6: How can I check the stability of my this compound stock solution?

A6: The stability of your stock solution can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradants. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
ChloroformSlightly Soluble[1]
DMSOSlightly Soluble[1]
EthanolSlightly Soluble[1]
MethanolSlightly Soluble[1]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
Storage TemperatureRecommended DurationKey ConsiderationsReference
-80°CUp to 6 monthsOptimal for long-term storage. Aliquot to avoid freeze-thaw cycles.[2]
-20°CUp to 1 monthSuitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[2]
Room TemperatureNot RecommendedSignificant degradation may occur over a shorter period. A study on various compounds in DMSO showed a 48% probability of observing the compound after 1 year.[6]

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a general method for assessing the stability of a this compound stock solution. Users may need to optimize the conditions for their specific equipment and requirements.

1. Objective: To determine the purity and concentration of this compound in a stock solution over time and under specific storage conditions.

2. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

3. Method:

  • Sample Preparation:

    • At each time point (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot of the this compound stock solution from its storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Vortex the solution to ensure homogeneity.

    • Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25°C

  • Data Analysis:

    • Integrate the peak corresponding to this compound at each time point.

    • Calculate the peak area of this compound.

    • Compare the peak area at each subsequent time point to the initial time point (T=0) to determine the percentage of the compound remaining.

    • Monitor for the appearance of any new peaks, which may indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation and Storage cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh this compound dissolve Dissolve in appropriate volume of solvent (e.g., DMSO) weigh->dissolve 1. vortex Vortex to ensure complete dissolution dissolve->vortex 2. aliquot Aliquot into single-use tubes vortex->aliquot 3. store Store at -20°C or -80°C aliquot->store 4. thaw Thaw a single aliquot at room temperature store->thaw 5. use Use in experiment thaw->use 6.

Caption: Workflow for preparing and storing stable this compound stock solutions.

degradation_pathway Potential Degradation Pathway of this compound Z_DL_Pro_OH This compound N-benzyloxycarbonyl-DL-proline Degradation_Products DL-Proline + Toluene + CO2 Z_DL_Pro_OH->Degradation_Products Catalyst Strong Acid or Catalytic Hydrogenolysis Catalyst->Z_DL_Pro_OH

Caption: Putative degradation pathway of this compound via cleavage of the Cbz group.

References

Managing incomplete reactions in Z-DL-Pro-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis using Z-DL-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for managing incomplete reactions and other challenges associated with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling reactions when using this compound?

A1: Incomplete coupling of this compound primarily stems from two factors:

  • Steric Hindrance: Proline is a secondary amine, and its cyclic structure can sterically hinder the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slower reaction kinetics compared to primary amino acids.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) through intermolecular hydrogen bonding. This aggregation can make the N-terminal amine inaccessible for coupling, a common issue in solid-phase peptide synthesis (SPPS).[2][3][4] Hydrophobic sequences are particularly prone to aggregation.[2][3]

Q2: The standard Kaiser test is giving a negative (yellow) result, but my final product analysis shows deletion sequences. Why is this happening?

A2: The Kaiser test is unreliable for detecting secondary amines like proline.[5] It relies on the reaction with a primary amine to produce a dark blue color. Since the N-terminus of a proline residue is a secondary amine, it will not give a positive result.[6] For monitoring coupling reactions involving proline, you must use alternative tests like the Isatin (B1672199) or Chloranil test, which are specifically designed to detect secondary amines.[5][6]

Q3: Which coupling reagents are most effective for difficult couplings involving this compound?

A3: For sterically hindered amino acids like proline, more powerful coupling reagents are necessary to achieve high efficiency. Uronium and phosphonium (B103445) salt-based reagents are generally more effective than standard carbodiimides.[1][7][8]

  • High-Efficiency Reagents: HATU, HCTU, and COMU are highly reactive and are excellent choices for improving coupling efficiency and reducing side reactions.[9][10]

  • Additives: When using carbodiimide (B86325) reagents like DCC or DIC, the addition of a racemization suppressant such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is crucial.[8][11][12] These additives also serve as rate enhancers.[13]

Q4: How does using a racemic (DL) mixture of proline affect the synthesis and purification?

A4: Using this compound introduces a racemic center into your peptide. This means that for every peptide chain containing other chiral amino acids, you will form a mixture of two diastereomers. These diastereomers can have very similar physicochemical properties, making their separation during purification by reversed-phase HPLC (RP-HPLC) extremely challenging.[1] This often results in broad or overlapping peaks, reducing the overall yield of the desired pure isomer.[1][14]

Q5: What are the best practices for removing the Z (Benzyloxycarbonyl) protecting group from a proline-containing peptide?

A5: The Z-group is stable under the basic conditions of Fmoc deprotection and the acidic conditions of Boc deprotection.[15] It is typically removed by catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid.[15]

  • Catalytic Hydrogenation: This is a mild and common method. However, it is incompatible with peptides containing other reducible groups, such as Cysteine with certain protecting groups.

  • Acidolysis (HBr/AcOH): This is a stronger method but can cause side reactions if not carefully controlled. It is a suitable alternative when hydrogenation is not feasible.

Q6: My peptide-resin is not swelling properly, and reactions are incomplete. What can I do?

A6: Poor resin swelling is a strong indicator of on-resin peptide aggregation.[2][3] This prevents reagents from accessing the reactive sites. To overcome this, you can:

  • Change Solvents: Switch to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP), or use a mixture containing dimethyl sulfoxide (B87167) (DMSO).[2][3]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can help break up hydrogen bonds and disrupt aggregation.[1][2]

  • Use Pseudoproline Dipeptides: In long or difficult sequences, strategically inserting pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[2][4]

Troubleshooting Guides

Visual Workflow: Troubleshooting Incomplete Coupling

The following diagram outlines a logical workflow for diagnosing and resolving incomplete coupling reactions when using this compound.

G Start Perform Coupling with this compound Isatin_Test Perform Isatin or Chloranil Test Start->Isatin_Test Coupling_Complete Coupling Complete: Proceed to Next Step Isatin_Test->Coupling_Complete Negative (Colorless) Recouple Incomplete Coupling: Recouple with this compound Isatin_Test->Recouple Positive (Blue/Green) Isatin_Test_2 Perform Isatin or Chloranil Test Again Recouple->Isatin_Test_2 Isatin_Test_2->Coupling_Complete Negative Optimize Still Incomplete: Optimize Protocol Isatin_Test_2->Optimize Positive Change_Reagent 1. Use stronger coupling reagent (e.g., HATU, COMU) Optimize->Change_Reagent Increase_Equiv 2. Increase equivalents of amino acid and reagent Optimize->Increase_Equiv Change_Solvent 3. Change solvent to NMP or add chaotropic salts Optimize->Change_Solvent End Proceed to Next Step Change_Reagent->End Increase_Equiv->End Change_Solvent->End

Caption: A logical workflow for troubleshooting incomplete coupling of proline.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Difficult Sequences

This table summarizes the effectiveness of various coupling reagents, which is critical for sterically hindered residues like proline.

Coupling ReagentTypeRelative ReactivityRacemization RiskKey Advantages
DIC/HOBt CarbodiimideModerateLow with HOBtCost-effective, widely used.[8]
HBTU/HCTU Uronium SaltHighLowFast reaction times, high efficiency.[8][9]
HATU Uronium SaltVery HighVery LowExcellent for hindered couplings, minimal side reactions.[8][9][10]
COMU Uronium SaltVery HighVery LowHigh solubility of byproducts, good for "green" chemistry.[9][10]
PyBOP Phosphonium SaltHighLowNo guanidinylation side reaction, good for cyclization.[8][12]

Note: Reactivity and risk are relative and can be sequence-dependent.

Table 2: Analytical Methods for Monitoring SPPS

This table outlines common analytical methods used to monitor reaction completeness during solid-phase peptide synthesis.

Analytical MethodTargetUtility for ProlinePrincipleResult Interpretation
Kaiser Test Primary AminesNot reliable[5]Ninhydrin reacts with primary amines.False Negative: Remains yellow/colorless with proline.[6]
Isatin Test Secondary AminesRecommended [5]Isatin reacts with N-terminal proline.Positive (Incomplete): Blue or green color.
Chloranil Test Secondary AminesRecommended [6]Chloranil reacts with secondary amines.Positive (Incomplete): Blue color.
RP-HPLC/MS Crude PeptideQuantitativeSeparates and identifies final products.[16][17]Identifies deletion sequences and diastereomers.

Key Experimental Protocols

Protocol 1: Isatin Test for Incomplete Proline Coupling

This protocol is used to qualitatively assess the presence of unreacted N-terminal proline residues on the resin.

Materials:

  • Reagent A: 2% isatin in benzyl (B1604629) alcohol.

  • Reagent B: Boc-Phe-OH (0.5 M) in benzyl alcohol.

  • Peptide-resin sample (5-10 mg).

  • Small test tube.

Procedure:

  • Place a small sample of the dried peptide-resin in a test tube.

  • Add 2-3 drops of Reagent A to the resin.

  • Add 2-3 drops of Reagent B to the resin.

  • Heat the mixture at 100°C for 5 minutes.

  • Observe the color of the resin beads.

Interpretation:

  • Blue or Green Beads: Positive result, indicating the presence of free N-terminal proline (incomplete coupling).

  • Yellow or Colorless Beads: Negative result, indicating a complete coupling reaction.

Protocol 2: Standard Coupling using HATU

This protocol describes a highly efficient coupling method suitable for this compound.

Materials:

  • N-terminal deprotected peptide-resin.

  • This compound (3 equivalents).

  • HATU (3 equivalents).

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

  • Anhydrous DMF or NMP.

Procedure:

  • Swell the peptide-resin in the chosen solvent (DMF or NMP) for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in the solvent. This is the pre-activation step.

  • Add DIPEA to the pre-activation mixture and agitate for 2-5 minutes.

  • Drain the solvent from the swollen resin and add the activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Drain the reaction mixture and wash the resin thoroughly with the solvent (e.g., 3x with DMF, 3x with DCM).

  • Perform an Isatin or Chloranil test to confirm reaction completion.[5][6]

Protocol 3: Z-Group Deprotection by Catalytic Hydrogenation

This protocol outlines the removal of the N-terminal Z-group after peptide assembly is complete.

Materials:

  • Z-protected peptide.

  • Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Methanol or Acetic Acid as solvent.

  • Hydrogen (H₂) gas supply (balloon or gas cylinder).

Procedure:

  • Dissolve the Z-protected peptide in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purge the reaction vessel with H₂ gas.

  • Stir the reaction mixture vigorously under an H₂ atmosphere (typically using a balloon) at room temperature.

  • Monitor the reaction progress using TLC or HPLC-MS. The reaction is typically complete within 2-16 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualization of the Peptide Coupling Reaction

This diagram illustrates the fundamental steps of an amide bond formation during peptide synthesis.

G cluster_reactants Reactants Z_Pro This compound Activated_Ester Activated Intermediate (Z-DL-Pro-O-HATU) Z_Pro->Activated_Ester Peptide_Resin H₂N-Peptide-Resin Coupled_Product Coupled Product (Z-Pro-NH-Peptide-Resin) Peptide_Resin->Coupled_Product Reagents Coupling Reagent (e.g., HATU) + Base Reagents->Activated_Ester Activated_Ester->Coupled_Product Nucleophilic Attack

References

Best practices for handling hygroscopic N-Cbz-DL-proline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Cbz-DL-proline

Welcome to the technical support center for N-Cbz-DL-proline. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on best practices for handling this hygroscopic compound. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Cbz-DL-proline and what are its common applications?

A1: N-Cbz-DL-proline, also known as N-Benzyloxycarbonyl-DL-proline, is a derivative of the amino acid proline where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] This protection is crucial in organic synthesis, particularly in peptide chemistry, as it allows for the controlled, sequential formation of peptide bonds without unintended side reactions.[1][3] It is widely used in the synthesis of peptides and other complex organic molecules in pharmaceutical development.[4][5]

Q2: What are the primary physical and chemical properties of N-Cbz-DL-proline?

A2: N-Cbz-DL-proline is typically an off-white to white crystalline solid or powder.[6][7] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Key properties are summarized in the table below.

Q3: What are the recommended storage conditions for N-Cbz-DL-proline?

A3: Proper storage is critical to maintain the integrity of the compound. For the solid powder, storage at -20°C is recommended for up to 3 years, or at 4°C for up to 2 years.[4] Always keep the container tightly closed and in a dry, cool, and well-ventilated area away from strong oxidizing agents.[8][9] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[4][10]

Q4: What are the general safety precautions for handling N-Cbz-DL-proline?

A4: While not classified as hazardous under OSHA 29 CFR 1910.1200, standard laboratory safety practices are essential.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[6][9] Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact, rinse eyes immediately with plenty of water and wash skin with soap and water.[6]

Quantitative Data Summary

The physical and chemical properties of N-Cbz-DL-proline are summarized below for quick reference.

PropertyValueCitations
Molecular Formula C₁₃H₁₅NO₄[8][11]
Molecular Weight ~249.27 g/mol [4][8]
Appearance White to off-white solid/powder[4][6][7]
Melting Point 75 - 78 °C[6][7][8]
Purity Typically >97%[11]

The recommended storage conditions for both solid and solution forms are detailed in the following table.

FormStorage TemperatureDurationCitations
Powder -20°C3 years[4]
4°C2 years[4]
In Solvent -80°C6 months[4][10]
-20°C1 month[4][10]

Troubleshooting Guide

Q5: My solid N-Cbz-DL-proline appears clumpy or sticky. What should I do?

A5: Clumping is a direct result of the compound's hygroscopic nature, where it has absorbed moisture from the air. This can happen if the container was not sealed tightly or was left open in a humid environment. While the compound may still be usable, the presence of water can interfere with moisture-sensitive reactions and affect accurate weighing. It is highly recommended to dry the compound under a high vacuum for several hours before use. To prevent this, always store the compound in a desiccator over a drying agent after opening.

start Compound appears clumpy/sticky check_hygroscopic Is the compound hygroscopic? start->check_hygroscopic action_dry Dry under high vacuum for several hours check_hygroscopic->action_dry  Yes   action_prevent Store in desiccator after use action_dry->action_prevent end_good Proceed with experiment action_prevent->end_good start Start: Dissolve N-Cbz-DL-proline in DMSO check_cloudy Is the solution cloudy? start->check_cloudy troubleshoot Troubleshooting Steps Use fresh, anhydrous DMSO Apply sonication and/or gentle heat check_cloudy->troubleshoot  Yes   success Success: Proceed with stock solution preparation check_cloudy->success  No   check_clear Is the solution clear now? troubleshoot->check_clear check_clear->success  Yes   fail Failure: Consider using a new vial of compound check_clear->fail  No   n1 1. Dissolve Cbz-Protected Compound in Solvent n2 2. Add Pd/C Catalyst (5-10 mol%) n1->n2 n3 3. Flush with H₂ Gas n2->n3 n4 4. Stir Vigorously at RT (Monitor by TLC/LC-MS) n3->n4 n5 5. Filter Reaction Mixture (Remove Catalyst) n4->n5 n6 6. Concentrate Filtrate (Rotary Evaporation) n5->n6 n7 7. Isolate Pure Deprotected Product n6->n7

References

Technical Support Center: Optimizing Z-DL-Pro-OH Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for the activation of Z-DL-Pro-OH in peptide synthesis and other acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its activation a critical step?

A1: this compound, or N-Cbz-DL-proline, is a derivative of the amino acid proline where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] Activation of its carboxylic acid group is a crucial prerequisite for forming an amide bond with an amine-containing molecule, a fundamental reaction in peptide synthesis. The efficiency of this activation directly impacts the overall yield and purity of the desired product.

Q2: What are the common methods for activating this compound?

A2: The most common methods involve converting the carboxylic acid into a more reactive species. This is typically achieved in situ using coupling reagents. These reagents can be broadly categorized as carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP, PyAOP).[2] The choice of reagent significantly affects the reaction rate and can help prevent unwanted side reactions.

Q3: Why might I be experiencing slow or incomplete activation of this compound?

A3: Slow or incomplete activation can be due to several factors. Proline is a secondary amine, which can make it a sterically hindered residue to couple.[3] Other common causes include:

  • Suboptimal Coupling Reagent: The chosen reagent may not be potent enough for the specific coupling partner.

  • Inadequate Reaction Conditions: Incorrect solvent, temperature, or stoichiometry of reagents can hinder the reaction.

  • Poor Solubility: The this compound or the amine component may not be fully dissolved in the chosen solvent.

  • Presence of Moisture: Water can hydrolyze the activated intermediate, quenching the reaction.

Q4: How do I monitor the progress of the activation and coupling reaction?

A4: For solid-phase peptide synthesis (SPPS), the completion of the coupling reaction is often monitored by a qualitative test for the presence of free primary amines on the solid support. The Kaiser test is a common method for this, where a blue or purple color indicates an incomplete reaction.[2] However, since proline is a secondary amine, the Kaiser test is unreliable and may give a false negative or a reddish-brown color.[2] In such cases, the isatin (B1672199) test or chloranil (B122849) test are recommended alternatives. For solution-phase synthesis, Thin Layer Chromatography (TLC) is a standard method to monitor the consumption of the starting materials.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for optimizing reaction times. The following table summarizes typical activation and coupling times for this compound with various common reagents under standard conditions. Please note that actual times may vary depending on the specific substrates, solvent, and temperature.

Coupling ReagentAdditiveTypical Pre-activation TimeTypical Coupling TimeRelative Reactivity
DCC (Dicyclohexylcarbodiimide)HOBt5-10 minutes2-4 hoursModerate. Often inefficient for sterically hindered couplings. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents which can simplify purification in solution-phase synthesis.[4][5]
DIC (Diisopropylcarbodiimide)HOBt or Oxyma5-10 minutes1-4 hoursModerate. Similar to DCC, but the diisopropylurea byproduct is more soluble, making it more suitable for solid-phase synthesis.[4][5]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)(Internal HOBt)1-5 minutes30-60 minutesHigh. A very efficient and widely used coupling reagent.[5][6]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)(Internal HOAt)1-5 minutes15-45 minutesVery High. Generally faster and more efficient than HBTU, especially for difficult couplings, due to the formation of a more reactive HOAt ester.[5][7]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)(Internal HOBt)1-5 minutes30-90 minutesHigh. A safer alternative to the carcinogenic BOP reagent, it is known for its high coupling efficiency.[7][8]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)(Internal Oxyma)1-5 minutes15-60 minutesVery High. An Oxyma-based reagent known for its high efficiency, excellent safety profile (non-explosive), and formation of water-soluble byproducts.[7]

Experimental Protocols

Protocol 1: General Procedure for this compound Activation and Coupling using HBTU

This protocol describes a standard method for coupling this compound to an amine-functionalized resin in solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (containing the free amine) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activation: Gently agitate the reagent mixture for 1-5 minutes at room temperature.

  • Coupling: Add the activated this compound solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform an isatin test to check for the presence of the secondary amine of proline. A negative result indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.

Protocol 2: General Procedure for this compound Activation and Coupling using DIC/Oxyma

This protocol provides an alternative method using a carbodiimide (B86325) activator.

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Activation: Add DIC (3 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling: Add the activated solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform an isatin test to confirm the completion of the reaction.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Troubleshooting Guide

Below is a troubleshooting guide in a question-and-answer format to address common issues encountered during this compound activation.

Q: My coupling reaction is very slow or incomplete, even after extending the reaction time. What should I do?

A: First, ensure that your reagents are anhydrous, as moisture can quench the reaction. If the problem persists, consider the following:

  • Switch to a more powerful coupling reagent: If you are using a carbodiimide like DCC or DIC, switching to a uronium/aminium salt like HATU or HCTU, or a phosphonium salt like PyBOP can significantly increase the reaction rate.[6] HATU is often considered one of the most efficient reagents for difficult couplings.[7]

  • Increase the temperature: Gently heating the reaction to 40-50°C can help overcome the activation energy barrier. However, this should be done with caution as it may increase the risk of side reactions.

  • Change the solvent: If solubility is an issue in DMF, consider using N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptide sequences.[9]

Q: I am still seeing a positive isatin test after a standard coupling time. What is the next step?

A: An incomplete coupling can often be resolved by performing a "double coupling".[6] After the initial coupling time, drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of the activated this compound. Allow the reaction to proceed for another coupling cycle.

Q: I suspect peptide aggregation is hindering the reaction. How can I address this?

A: Peptide aggregation can block the reactive sites on the solid support. To mitigate this:

  • Use a chaotropic salt: Adding a salt like LiCl to the reaction mixture can help disrupt secondary structures and improve reaction efficiency.

  • Switch to NMP: As mentioned, NMP is a good alternative solvent to disrupt aggregation.[9]

Visualizations

Activation_Pathway Z_Pro_OH This compound Activated_Intermediate Activated Intermediate (e.g., OAt-ester, OBt-ester) Z_Pro_OH->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DIC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Peptide_Bond Peptide Bond Formation Activated_Intermediate->Peptide_Bond Amine R-NH2 (Amine component) Amine->Peptide_Bond + Product Z-Pro-NH-R Peptide_Bond->Product Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General chemical pathway for the activation of this compound and subsequent amide bond formation.

Troubleshooting_Workflow Start Start: this compound Coupling Standard_Protocol Perform coupling with standard protocol (e.g., HBTU/DIPEA in DMF) Start->Standard_Protocol Monitor Monitor reaction (e.g., Isatin test) Standard_Protocol->Monitor Complete Reaction Complete Monitor->Complete Negative Incomplete Reaction Incomplete Monitor->Incomplete Positive Double_Couple Perform Double Coupling Incomplete->Double_Couple Monitor2 Monitor reaction again Double_Couple->Monitor2 Monitor2->Complete Negative Change_Reagent Switch to more potent reagent (e.g., HATU) Monitor2->Change_Reagent Positive Change_Solvent Change solvent to NMP or add LiCl Monitor2->Change_Solvent Increase_Temp Increase temperature to 40-50°C Monitor2->Increase_Temp Reassess Reassess protocol and reagents Change_Reagent->Reassess Change_Solvent->Reassess Increase_Temp->Reassess

Caption: A decision-making workflow for troubleshooting incomplete this compound coupling reactions.

References

Validation & Comparative

A Head-to-Head Comparison of Z-DL-Pro-OH and Boc-DL-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of amino acid protecting groups is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. Proline, with its unique cyclic structure, introduces specific conformational constraints and synthetic challenges. This guide provides an objective, data-driven comparison of two common Nα-protecting groups for DL-proline: the benzyloxycarbonyl (Z) group (in Z-DL-Pro-OH) and the tert-butoxycarbonyl (Boc) group (in Boc-DL-proline).

The primary distinction between Z- and Boc-proline lies in their deprotection chemistry, which dictates their primary applications in either solution-phase or solid-phase peptide synthesis (SPPS), respectively. The Z group is cleaved by catalytic hydrogenation, while the Boc group is labile to acid.[1][2] This fundamental difference forms the basis of their orthogonality, allowing for selective deprotection in the presence of other protecting groups.[1]

Quantitative Performance Comparison

While the literature does not contain a direct, head-to-head experimental comparison of this compound and Boc-DL-proline in the synthesis of the same peptide under identical conditions, it is possible to compile illustrative data based on established principles of peptide chemistry and data from analogous amino acid derivatives.[2][3] The following tables summarize key performance indicators for each protecting group strategy.

Table 1: General Characteristics and Applications

ParameterThis compoundBoc-DL-proline
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Primary Application Solution-Phase Peptide Synthesis (LPPS)[4][5]Solid-Phase Peptide Synthesis (SPPS)[2][6]
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2][7]Acidolysis (e.g., Trifluoroacetic Acid - TFA)[1][3]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc)[1]Orthogonal to groups labile to hydrogenolysis (e.g., Z)[1]
Byproducts of Cleavage Toluene and CO₂[1]Isobutylene and CO₂[1]

Table 2: Illustrative Performance Metrics in Peptide Synthesis

Performance MetricThis compound (in Solution-Phase)Boc-DL-proline (in Solid-Phase)
Expected Coupling Efficiency >98%[2]~98-99.5% (may require double coupling)[6]
Racemization Risk Low; Z-group is considered resistant to racemization during activation[2]Low for proline itself; overall strategy can affect other residues[3][8]
Key Side Reactions Minimal during couplingDiketopiperazine (DKP) formation is less likely than in Fmoc-SPPS[3]
Compatibility Not suitable for peptides with groups sensitive to hydrogenolysis (e.g., alkynes, alkenes)[1]Requires strong acids for deprotection and final cleavage, which can be harsh on sensitive residues[3][8]

Note: The data in Table 2 is illustrative and based on established principles of peptide synthesis and may vary depending on the specific peptide sequence, coupling conditions, and analytical methods used.[2]

Strategic Implications and Logical Workflow

The choice between Z- and Boc-proline is fundamentally a choice between two different synthesis philosophies. The Boc/Bzl strategy for SPPS is robust, especially for long and aggregation-prone sequences, as the repetitive acid treatments can help disrupt secondary structure formation.[3] However, it often requires harsh final cleavage conditions (e.g., HF acid), necessitating specialized equipment.[3] The Z-group is a classic protecting group for solution-phase synthesis, a technique that remains invaluable for large-scale synthesis and for peptides that are difficult to produce via SPPS.[5][9]

logical_workflow cluster_synthesis_type Choice of Synthesis Method cluster_reagent Reagent Selection Solid-Phase (SPPS) Solid-Phase (SPPS) Boc-DL-proline Boc-DL-proline Solid-Phase (SPPS)->Boc-DL-proline dictates use of Solution-Phase (LPPS) Solution-Phase (LPPS) This compound This compound Solution-Phase (LPPS)->this compound dictates use of

Caption: Logical relationship between synthesis method and proline derivative selection.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and Boc-DL-proline.

Protocol 1: Boc-SPPS Cycle for a Peptide Containing DL-Proline

This protocol outlines a manual synthesis cycle on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.[3]

  • Boc Deprotection:

    • Drain the DCM and wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes.[6]

    • Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[6]

  • Neutralization:

    • Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute) to neutralize the N-terminal ammonium (B1175870) salt to the free amine.[6]

    • Wash again with DCM (3-5 times).

  • Coupling of Boc-DL-proline:

    • In a separate vessel, pre-activate Boc-DL-proline (3-5 equivalents relative to resin substitution) with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.[2][6]

    • Add the activated Boc-DL-proline solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours.[6]

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.[6]

    • If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.[6]

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM. The cycle can now be repeated for the next amino acid.

boc_spps_workflow start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling (Activated Boc-DL-Pro-OH) neutralization->coupling monitoring Monitoring (e.g., Isatin Test) coupling->monitoring recouple Recouple monitoring->recouple Incomplete end_cycle End of Cycle (Peptide-Resin + 1) monitoring->end_cycle Complete recouple->coupling end_cycle->deprotection Continue Synthesis final Final Cleavage & Purification end_cycle->final End Synthesis

Caption: Experimental workflow for a Boc-SPPS cycle incorporating Boc-DL-proline.
Protocol 2: Solution-Phase Synthesis and Deprotection using this compound

This protocol describes the coupling of this compound to an amino acid ester, followed by the deprotection of the Z-group.

  • Coupling Reaction (DCC/HOBt method):

    • In a round-bottom flask, dissolve the C-terminally protected amino acid (e.g., H-Gly-OMe·HCl, 1 equivalent) and a base like Triethylamine (TEA) or N-Methylmorpholine (NMM) (1 equivalent) in anhydrous DCM and stir for 15-30 minutes at 0°C to prepare the neutralized amino acid ester.[7]

    • In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[7]

    • To the this compound solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[7]

    • Add the neutralized amino acid ester solution from the first step to this mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[7]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • Purify the resulting dipeptide (Z-DL-Pro-Gly-OMe) by chromatography or recrystallization.

  • Z-Group Deprotection (Catalytic Hydrogenation):

    • Dissolve the purified Z-protected dipeptide in a suitable solvent like methanol (B129727) (MeOH).[7]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).[7]

    • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this process three times.[7]

    • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash with MeOH.

    • Concentrate the filtrate under vacuum to yield the deprotected dipeptide (H-DL-Pro-Gly-OMe).

z_lpps_workflow start Start: This compound + H-Xaa-OR coupling Coupling (DCC/HOBt in DCM) start->coupling workup Work-up & Purification (Filtration, Extraction, Chromatography) coupling->workup deprotection Z-Group Deprotection (H₂, 10% Pd/C in MeOH) workup->deprotection final_product Deprotected Dipeptide: H-DL-Pro-Xaa-OR deprotection->final_product

Caption: Experimental workflow for solution-phase synthesis using this compound.

Conclusion

  • Choose Boc-DL-proline when:

    • Utilizing solid-phase peptide synthesis (SPPS).

    • Synthesizing long or aggregation-prone peptides where repetitive acid treatment is beneficial.[3]

    • An acid-labile protecting group is required for compatibility with an orthogonal protection scheme (e.g., with Z or Fmoc groups on side chains).[1]

  • Choose this compound when:

    • Performing solution-phase peptide synthesis (LPPS), which can be advantageous for large-scale production.[5]

    • Stability to acidic conditions is paramount.[1]

    • A deprotection method orthogonal to acid-labile groups is needed.[1]

    • The target peptide does not contain functional groups that are sensitive to catalytic hydrogenation.[1]

Ultimately, a comprehensive understanding of the chemical properties of both protecting groups and the potential side reactions associated with each strategy is essential for the rational design and successful execution of a peptide synthesis campaign.

References

A Comparative Guide to Fmoc-DL-proline and Z-DL-Pro-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acids is paramount to achieving high-yield, high-purity peptides. Proline, with its unique cyclic structure, presents specific challenges and opportunities in peptide design. This guide provides an objective comparison of two Nα-protected forms of DL-proline: Fmoc-DL-proline and Z-DL-Pro-OH, to aid researchers in making informed decisions for their SPPS applications. The use of the DL-racemic mixture is particularly relevant for the generation of peptide libraries containing stereochemical diversity, yielding a mixture of diastereomeric peptides.

Core Chemical Differences and Strategic Implications

The fundamental difference between Fmoc-DL-proline and this compound lies in the nature of their Nα-protecting groups, which dictates the deprotection strategy and overall compatibility with SPPS workflows.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is the cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy.[1] The Fmoc group is base-labile, typically removed under mild basic conditions using piperidine (B6355638).[2][3] This allows for the use of acid-labile tert-butyl (tBu)-based protecting groups for amino acid side chains, which are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[3]

  • Z (Benzyloxycarbonyl): The Z-group is traditionally associated with solution-phase peptide synthesis and the Boc/Bzl protection strategy.[2] It is stable to the basic conditions used for Fmoc removal. Deprotection of the Z-group is typically achieved through catalytic hydrogenolysis or treatment with strong acids.[2] This lack of compatibility with the standard Fmoc/tBu strategy, where side-chain protecting groups are acid-labile, makes this compound an unconventional choice for routine Fmoc-SPPS.

Performance Comparison in SPPS

Due to the fundamental incompatibility of standard Z-group deprotection with the Fmoc/tBu strategy, a direct head-to-head experimental comparison in a standard SPPS workflow is not prevalent in the literature. The following comparison is based on the known chemical properties of the protecting groups and general principles of SPPS.

ParameterFmoc-DL-prolineThis compound
SPPS Strategy Standard for Fmoc/tBu SPPSNot standard for Fmoc/tBu SPPS; more compatible with Boc/Bzl strategy or as an orthogonal protecting group for specific applications.
Nα-Deprotection Mildly basic (e.g., 20% piperidine in DMF)Catalytic hydrogenolysis or strong acid (e.g., HBr/AcOH, TFA)
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)Orthogonal to base-labile protecting groups, but deprotection conditions can be harsh and not fully compatible with standard resins and side-chain protections in Fmoc-SPPS.
Coupling Efficiency Generally high and well-documented. Proline's secondary amine can sometimes lead to slower coupling kinetics.Potentially lower due to steric hindrance from the benzyl (B1604629) group. May require longer coupling times or more potent coupling reagents.[4]
Racemization Proline is inherently less susceptible to α-carbon racemization during coupling.Similar to Fmoc-proline, the risk of racemization at the α-carbon is low for proline itself.
Side Reactions Prone to diketopiperazine formation at the dipeptide stage, especially when proline is at the C-terminus or the penultimate position.[5]Also susceptible to diketopiperazine formation. The choice of Nα-protecting group does not significantly alter this tendency for proline-containing dipeptides.
Application Routine synthesis of peptides, including those in peptide libraries with stereochemical diversity.Primarily for specialized applications where orthogonal protection is needed, such as on-resin cyclization or segment condensation where the Z-group is removed at a specific step.

Experimental Protocols

Standard Fmoc-SPPS Cycle for Fmoc-DL-proline

This protocol outlines a single coupling cycle for the incorporation of Fmoc-DL-proline into a peptide chain on a solid support.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-DL-proline:

  • In a separate vessel, pre-activate Fmoc-DL-proline (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIPEA; 6-10 equivalents) in DMF.

  • Add the activated Fmoc-DL-proline solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative method like the Kaiser test (will be negative for the secondary amine of proline). A chloranil (B122849) test is more appropriate for proline.

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection
  • After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.[6][7]

  • Precipitate the cleaved peptide in cold diethyl ether.

  • The resulting crude peptide will be a mixture of diastereomers, which can be purified and separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Visualizing the Chemistry

spss_workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Cleavage Final Cleavage (TFA Cocktail) Washing2->Final_Cleavage after last amino acid Repeat->Fmoc_Deprotection Peptide Purified Peptide Final_Cleavage->Peptide

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

deprotection_mechanisms cluster_fmoc Fmoc Deprotection cluster_z Z Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin DBF_Adduct DBF-Piperidine Adduct Fmoc_Peptide->DBF_Adduct Free_Amine_Fmoc H2N-Peptide-Resin Fmoc_Peptide->Free_Amine_Fmoc β-elimination Piperidine Piperidine (Base) Piperidine->Fmoc_Peptide Z_Peptide Z-NH-Peptide-Resin Free_Amine_Z H2N-Peptide-Resin Z_Peptide->Free_Amine_Z Hydrogenolysis H2, Pd/C (Hydrogenolysis) Hydrogenolysis->Z_Peptide Strong_Acid Strong Acid (e.g., HBr/AcOH) Strong_Acid->Z_Peptide

Caption: Comparison of Fmoc and Z group deprotection mechanisms.

Conclusion

For routine solid-phase peptide synthesis using the prevalent Fmoc/tBu strategy, Fmoc-DL-proline is the unequivocal choice. Its deprotection conditions are mild and fully compatible with the orthogonal protection scheme, ensuring efficient and reliable peptide assembly. The use of Fmoc-DL-proline is well-established for creating peptide libraries with stereochemical diversity at the proline position.

This compound , on the other hand, is not a direct substitute for Fmoc-DL-proline in standard Fmoc-SPPS. The harsh conditions required for Z-group deprotection (catalytic hydrogenolysis or strong acid) are generally incompatible with the acid-labile side-chain protecting groups and linkers used in Fmoc chemistry. The primary application of Z-protected amino acids in the context of modern SPPS is in specialized scenarios that require an additional layer of orthogonal protection, which falls outside the scope of routine peptide synthesis. Researchers should carefully consider the overall synthetic strategy and the compatibility of all protecting groups before incorporating Z-amino acids into an Fmoc-based workflow.

References

A Comparative Guide to Amine Protecting Groups for Proline: Unveiling the Advantages of Cbz Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and complex organic chemistry, the selection of an appropriate protecting group for amino acids is a critical decision that dictates the success of a synthetic strategy. Proline, with its unique secondary amine integrated into a pyrrolidine (B122466) ring, presents specific challenges and considerations. While modern solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, the classical Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, retains significant and sometimes overlooked advantages, particularly for proline protection in specific synthetic contexts.[1][2]

This guide provides an objective comparison of Cbz protection for proline against other common alternatives like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethoxycarbonyl), supported by experimental data and detailed protocols.

Comparative Analysis of Proline Protecting Groups

The ideal protecting group should be straightforward to introduce, stable throughout various reaction conditions, and removable with high yield and minimal side reactions.[2] The choice between Cbz, Boc, and Fmoc is contingent upon the overall synthetic route, the stability of other functional groups, and the required orthogonality of deprotection steps.[2][3]

  • Cbz (Carboxybenzyl): This protecting group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl).[2] It is renowned for its stability in both acidic and basic conditions.[1][3] Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ with Pd/C), a mild and highly selective method that offers true orthogonality to the acid-labile Boc and base-labile Fmoc groups.[1][2][4][5]

  • Boc (tert-Butoxycarbonyl): The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[3][6] This is the cornerstone of the Boc/Bzl SPPS strategy.[6] While robust, the repeated use of strong acid can be detrimental to sensitive residues within a peptide sequence.[7]

  • Fmoc (9-Fluorenylmethoxycarbonyl): As the foundation of the most common contemporary SPPS strategy, the Fmoc group is base-labile, typically cleaved with a piperidine (B6355638) solution.[6] This allows for milder overall reaction conditions compared to the Boc strategy.[6] However, the basic deprotection step can facilitate side reactions, particularly the formation of diketopiperazine when proline is at or near the N-terminus of the peptide chain.[6]

Core Advantages of Cbz Protection for Proline
  • Orthogonality in Complex Syntheses : The standout advantage of the Cbz group is its unique deprotection pathway.[2] Catalytic hydrogenolysis does not interfere with acid-labile groups (like Boc and t-butyl ethers) or base-labile groups (like Fmoc).[1][4] This orthogonality is crucial in the synthesis of complex molecules, such as cyclic peptides or those with multiple functionalization sites, where sequential and selective deprotection is necessary.[2][8][9] A synthetic strategy can be designed where a Cbz-protected proline remains intact through multiple cycles of Boc or Fmoc removal, to be unmasked at a specific, strategic point.[2]

  • Suppression of Side Reactions :

    • Racemization : The urethane-type protection offered by the Cbz group is known to provide excellent protection against racemization at the α-carbon during peptide coupling, as it helps suppress the formation of the racemization-prone oxazolone (B7731731) intermediate.[2]

    • Diketopiperazine (DKP) Formation : A significant side reaction in Fmoc-based SPPS, especially with proline-containing dipeptides, is the intramolecular cyclization to form diketopiperazine.[6] The basic conditions of Fmoc deprotection facilitate this unwanted reaction.[6] The stability of the Cbz group under these conditions, and its use in synthetic strategies that avoid repeated base exposure (like solution-phase synthesis), circumvents this issue.

  • Chemical Stability : The Cbz group is exceptionally stable under a wide range of conditions, including the strong acids used for Boc deprotection and the basic conditions for Fmoc cleavage.[3] This robustness makes Cbz-proline a reliable building block when multi-step transformations are required on other parts of the molecule.

  • Cost-Effectiveness : For large-scale and industrial synthesis, economic factors are significant. Benzyl chloroformate (Cbz-Cl), the reagent for introducing the Cbz group, is generally more economical than the reagents used for Boc (di-tert-butyl dicarbonate) and Fmoc (Fmoc-Cl) protection.[2]

Data Presentation

Table 1: Comparison of Deprotection Conditions and Yields
ParameterCbz ProtectionBoc ProtectionFmoc Protection
Primary Method Catalytic HydrogenolysisAcidolysisBas-induced Elimination
Typical Reagents H₂, Pd/C[3]Trifluoroacetic acid (TFA)[3]20% Piperidine in DMF[6]
Solvent Methanol (B129727), Ethanol, Ethyl Acetate[3]Dichloromethane (DCM)[3]Dimethylformamide (DMF)
Temperature Room Temperature[3]0 °C to Room Temperature[3]Room Temperature
Reaction Time 3 minutes to several hours[3][10]10 minutes to a few hours[3]5-20 minutes
Typical Yield Excellent (often >90%)[3]Excellent (often quantitative)[3]Excellent (often quantitative)
Key Byproducts Toluene, CO₂[10]Isobutylene, CO₂Dibenzofulvene-piperidine adduct
Table 2: Stability Profile of Common Proline Protecting Groups
ConditionCbz Group StabilityBoc Group StabilityFmoc Group Stability
Strong Acids (e.g., TFA, HBr/AcOH) Generally stable, but can be cleaved[3]Labile[3]Stable[11]
Weak Acids Stable[3]Generally stable[3]Stable
Bases (e.g., Piperidine) Stable[3]Stable[3]Labile[6]
Catalytic Hydrogenation (H₂/Pd-C) Labile[3]Stable[3][11]Generally stable, but can be removed[11]
Nucleophiles Stable[3]Stable[3]Labile towards amine nucleophiles

Experimental Protocols

Protocol 1: N-Cbz Protection of Proline

This protocol describes a typical procedure for the protection of the secondary amine of proline using benzyl chloroformate under Schotten-Baumann conditions.[1]

Materials:

  • L-Proline

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve L-Proline (1.0 equiv.) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 equiv.) to the cold solution while stirring.

  • Allow the reaction to stir for 12-20 hours, maintaining the temperature at 0 °C.[1]

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica (B1680970) gel column chromatography to yield N-Cbz-L-proline as a white powder. A typical reported yield is around 90%.[1]

Protocol 2: Deprotection of N-Cbz-Proline via Catalytic Hydrogenolysis

This is the most common and cleanest method for Cbz group removal.[10]

Materials:

  • N-Cbz-L-proline derivative

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) source (balloon or cylinder)

  • Celite

Procedure:

  • Dissolve the N-Cbz-proline compound (1.0 equiv.) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (typically 10-20% by weight of the starting material) to the solution.[10]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[1]

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected proline derivative.

Protocol 3: Rapid Cbz Deprotection using NaBH₄ and Pd/C

This alternative method offers a very fast and efficient deprotection without the need for a hydrogen gas cylinder.[10][12]

Materials:

  • N-Cbz-L-proline derivative

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Sodium borohydride (B1222165) (NaBH₄)

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 equiv.) in methanol at room temperature.[10]

  • Add 10% Pd/C (typically 10 wt%).

  • Carefully add sodium borohydride (1.0-1.5 equiv.) portion-wise to the mixture.[10][12]

  • Stir the reaction at room temperature. Deprotection is often complete within 3-10 minutes.[10][13]

  • Monitor the reaction by TLC.

  • Work-up consists of filtering the catalyst through Celite and evaporating the solvent.[10]

Mandatory Visualization

G Orthogonal Deprotection Strategies Start Fully Protected Peptide (Cbz, Boc, Fmoc) Cbz_Deprotect H₂ / Pd/C Start->Cbz_Deprotect Cleaves Cbz Boc_Deprotect Trifluoroacetic Acid (TFA) Start->Boc_Deprotect Cleaves Boc Fmoc_Deprotect Piperidine Start->Fmoc_Deprotect Cleaves Fmoc Result_Cbz_Free Boc, Fmoc Protected Cbz_Deprotect->Result_Cbz_Free Result_Boc_Free Cbz, Fmoc Protected Boc_Deprotect->Result_Boc_Free Result_Fmoc_Free Cbz, Boc Protected Fmoc_Deprotect->Result_Fmoc_Free

Caption: Orthogonal relationship of Cbz, Boc, and Fmoc deprotection.

G Cbz-Proline Synthesis and Deprotection Workflow Proline L-Proline Protection Protection Step Proline->Protection Cbz_Proline N-Cbz-L-Proline Protection->Cbz_Proline Yield ~90% Deprotection Deprotection Step Cbz_Proline->Deprotection Free_Proline Free L-Proline Derivative Deprotection->Free_Proline High Yield Reagent_Protect Cbz-Cl, NaHCO₃ THF/H₂O, 0°C Reagent_Protect->Protection Reagent_Deprotect H₂ / Pd/C MeOH, RT Reagent_Deprotect->Deprotection

Caption: Workflow for the protection and deprotection of proline with Cbz.

Conclusion

While Fmoc and Boc strategies are the workhorses of modern automated solid-phase peptide synthesis, the Cbz protecting group offers a powerful and often superior alternative for proline in specific applications. Its key advantages—robust stability, suppression of common side reactions like racemization and diketopiperazine formation, and true orthogonality to other common protecting groups—make it an invaluable tool. For complex multi-step syntheses, solution-phase peptide chemistry, and large-scale production, Cbz-proline remains a highly relevant and advantageous building block for researchers and drug development professionals.

References

A Comparative Guide to Peptide Synthesis: The Impact of Incorporating Racemic Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of amino acid building blocks is paramount for successful peptide synthesis. The use of a single enantiomer, typically the L-form, is standard practice to ensure the synthesis of a single, well-defined peptide product. This guide provides a comparative analysis of peptides synthesized using the standard, enantiomerically pure Z-L-Pro-OH versus the unconventional, racemic Z-DL-Pro-OH, highlighting the profound impact on synthesis, purification, characterization, and biological activity.

The use of a racemic mixture like this compound in peptide synthesis introduces significant complexity. Instead of a single target peptide, the synthesis yields a mixture of diastereomers—peptides that have the same composition but differ in the three-dimensional arrangement at the proline residue.[1][2] These diastereomers possess distinct physicochemical properties, which complicates every subsequent step of the research and development process.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key comparative aspects of using enantiomerically pure Z-L-Pro-OH versus racemic this compound in a standard peptide synthesis workflow. This comparison is based on established principles of peptide chemistry, as direct experimental data for the use of racemic proline in routine synthesis is scarce due to its non-standard and generally undesirable nature.

FeaturePeptide Synthesized with Z-L-Pro-OHPeptide Synthesized with this compoundRationale & Implications
Product Composition A single, stereochemically defined peptide.A complex mixture of diastereomeric peptides.Using this compound results in two distinct peptide products for each proline incorporation, exponentially increasing complexity with multiple proline sites.
Purification Straightforward purification using standard techniques like Reverse-Phase HPLC (RP-HPLC).[3]Extremely challenging. Requires specialized chiral chromatography or high-resolution techniques to separate closely related diastereomers.[1][3]Diastereomers often have very similar retention times, making baseline separation difficult and leading to impure fractions.[4]
Characterization Unambiguous characterization via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).Ambiguous. MS cannot distinguish between diastereomers as they have identical mass-to-charge ratios.[5] NMR spectra are complex and overlapping.This ambiguity makes it difficult to confirm the structure and purity of the individual peptide isomers.[2]
Yield of Target Peptide High, as all starting material contributes to the desired product.Low (theoretically <50% for a single proline), as the synthesis is split between multiple products.This inefficiency increases the cost and time required for synthesis.
Biological Activity Predictable and specific, related to a single, well-defined 3D structure.Unpredictable and potentially non-specific. The mixture may have reduced activity, altered activity, or even antagonistic effects.Diastereomers can have vastly different biological activities and binding affinities.[1][2]
Regulatory Approval Standard pathway for a well-characterized single active substance.Highly problematic. Regulatory agencies require stringent characterization and control of all isomeric impurities.[6]The presence of multiple, difficult-to-separate isomers presents a significant barrier to therapeutic development.

Experimental Protocols

The following are standard protocols for solid-phase peptide synthesis (SPPS) and subsequent characterization. When using this compound, the primary deviation occurs during the characterization and purification stages, which require more sophisticated and optimized methods to handle the resulting diastereomeric mixture.

1. Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a single coupling cycle for adding a proline residue to a growing peptide chain on a solid support resin.

  • Resin Preparation: The synthesis begins with a resin (e.g., Rink Amide resin) to which the first amino acid is attached.[7]

  • Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).[8] This exposes the free amine for the next coupling step.

  • Coupling: The proline derivative (either Z-L-Pro-OH or this compound) is pre-activated using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. This activated amino acid is then added to the resin, and the mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[7]

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Global Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[8]

2. Peptide Purification - Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: The crude peptide obtained after cleavage is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Chromatography: The solution is injected onto a C18 RP-HPLC column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptide.[3]

  • Fraction Collection: Fractions are collected as the peptide elutes from the column. For a peptide synthesized with Z-L-Pro-OH, a single major peak is expected. For a peptide from this compound, multiple, closely eluting peaks corresponding to the diastereomers will be observed, which may be difficult to resolve.[4]

  • Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

3. Peptide Characterization - Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to determine the molecular weight of the purified peptide.

  • Expected Outcome (Z-L-Pro-OH): A single mass peak corresponding to the theoretical mass of the target peptide.

  • Expected Outcome (this compound): A single mass peak corresponding to the theoretical mass. MS cannot differentiate between the diastereomers, as they are isobaric (have the same mass).[5] This highlights a key challenge in characterization.

Visualizing the Workflow and Consequences

The following diagrams illustrate the comparative workflows and the resulting products when using Z-L-Pro-OH versus this compound.

Diagram 1: Peptide Synthesis Workflow Comparison cluster_L Z-L-Pro-OH (Standard) cluster_DL This compound (Racemic) L_Start Start with Resin-Peptide(n) L_Deprotect Fmoc Deprotection L_Start->L_Deprotect L_Couple Couple Z-L-Pro-OH L_Deprotect->L_Couple L_Product Single Peptide(n+1) Product L_Couple->L_Product DL_Start Start with Resin-Peptide(n) DL_Deprotect Fmoc Deprotection DL_Start->DL_Deprotect DL_Couple Couple This compound DL_Deprotect->DL_Couple DL_Product Mixture of Diastereomers DL_Couple->DL_Product

Diagram 1: Comparative synthesis workflows.

Diagram 2: Purification & Characterization Outcomes L_Input Single Peptide Product (from Z-L-Pro-OH) L_Purify Standard RP-HPLC L_Input->L_Purify DL_Input Diastereomeric Mixture (from this compound) DL_Purify Specialized/Chiral RP-HPLC DL_Input->DL_Purify L_Char Unambiguous MS/NMR L_Purify->L_Char DL_Char Ambiguous MS Complex NMR DL_Purify->DL_Char

Diagram 2: Purification and characterization outcomes.

References

A Comparative Guide to the HPLC Analysis of Peptides Containing N-Cbz-DL-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of peptides is paramount. The incorporation of non-standard amino acid derivatives, such as N-Cbz-DL-proline, introduces challenges in peptide analysis, particularly in the separation of diastereomers. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing N-Cbz-DL-proline, offering supporting data and detailed experimental protocols.

The presence of both D- and L-proline enantiomers within a peptide sequence results in the formation of diastereomers. These diastereomers can exhibit different biological activities and conformations, making their separation and quantification critical for quality control and regulatory purposes.[1] This guide compares two primary approaches: direct separation of diastereomers using Chiral Stationary Phases (CSPs) and separation on conventional achiral reversed-phase columns.

Comparison of Key Performance Metrics

The choice of analytical technique for separating diastereomeric peptides involves a trade-off between resolution, method development complexity, and column cost. Below is a summary of the expected performance of chiral HPLC methods versus conventional reversed-phase HPLC for the analysis of a synthetic peptide containing N-Cbz-DL-proline.

Table 1: Comparison of Chiral HPLC Methods for N-Cbz-DL-serine

ParameterMethod 1: Polar Ionic ModeMethod 2: Normal Phase
Compound Name N-Cbz-DL-SerineN-Cbz-DL-Serine
Column Trade Name CHIRALPAK® ZWIX(+)CHIRALPAK® IC
Column Size / Particle Size 150 x 3mm / 3µm250 x 4.6mm / 5µm
Mobile Phase Composition 50mM formic acid + 25mM diethylamine (B46881) in methanol/acetonitrile/water (49/49/2)n-hexane/2-propanol/trifluoroacetic acid (80/20/0.1)
Chromatographic Mode Polar IonicNormal Phase
Flow Rate (mL/min) 0.51.0
Temperature (°C) 2525
Detection ELSDUV 270 nm
Retention Time (Rt) 1 2.49 min10.23 min
Retention Time (Rt) 2 3.00 min15.71 min
Alpha Value (α) 1.691.76
Resolution (Rs) 4.386.91

Table 2: Comparison of Achiral vs. Chiral HPLC Approaches for N-Cbz-DL-proline Peptides

Performance MetricReversed-Phase HPLC (Achiral C18)Chiral HPLC (e.g., CHIRALPAK® ZWIX(+))
Principle of Separation Hydrophobicity, influenced by peptide conformation.[3]Enantioselective interactions with the chiral stationary phase.[4][5]
Resolution of Diastereomers Variable; dependent on peptide sequence, temperature, and gradient.[3]Generally high; specifically designed for chiral recognition.[4][5]
Method Development Can be complex; requires optimization of temperature and gradient.More straightforward; relies on selecting the appropriate chiral column and mobile phase.
Column Cost Low to ModerateHigh
Throughput Moderate to HighModerate
Alternative Approaches Pre-column derivatization to form diastereomers separable on achiral columns.[2]N/A

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful separation of diastereomeric peptides.

Method 1: Chiral HPLC Separation (Polar Ionic Mode)

This method is based on a zwitterionic chiral stationary phase and is suitable for the direct separation of peptides containing N-Cbz-DL-proline.

  • Objective: To achieve direct baseline separation of peptide diastereomers containing N-Cbz-L-proline and N-Cbz-D-proline.

  • Instrumentation: Standard HPLC system with UV or ELSD detector.

  • Column: CHIRALPAK® ZWIX(+) or similar zwitterionic CSP, 150 x 3 mm, 3 µm particle size.[6]

  • Mobile Phase: 50mM formic acid + 25mM diethylamine in methanol/acetonitrile/water = 49/49/2 (v/v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection: UV at 220 nm or as appropriate for the peptide.

  • Sample Preparation: Dissolve the peptide sample in the mobile phase at a concentration of 0.5 mg/mL and filter through a 0.22 µm filter.

Method 2: Reversed-Phase HPLC Separation (Achiral)

This method utilizes a standard reversed-phase column and leverages temperature to induce conformational changes that allow for the separation of diastereomers.

  • Objective: To separate peptide diastereomers containing N-Cbz-L-proline and N-Cbz-D-proline on a conventional achiral column.

  • Instrumentation: HPLC system with a UV detector and a column thermostat capable of elevated temperatures.

  • Column: Zorbax 300 SB-C18, 4.6 x 250 mm, 5 µm particle size.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]

  • Gradient: A linear gradient tailored to the hydrophobicity of the specific peptide (e.g., 10-60% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 65°C (or optimized temperature).[3]

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.22 µm filter.

Visualizations

experimental_workflow Experimental Workflow for HPLC Analysis of N-Cbz-DL-proline Peptides cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis peptide Peptide Synthesis with N-Cbz-DL-proline dissolve Dissolve in Mobile Phase A peptide->dissolve filter Filter (0.22 µm) dissolve->filter injection Inject Sample filter->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify Diastereomers (Peak Area) chromatogram->quantify

Caption: Workflow for HPLC analysis of N-Cbz-DL-proline peptides.

method_selection Logical Flow for Method Selection start Need to separate peptide diastereomers with N-Cbz-DL-proline chiral_available Is a chiral column (e.g., ZWIX) available? start->chiral_available use_chiral Use Chiral HPLC Method (Direct Separation) chiral_available->use_chiral Yes use_achiral Use Achiral RP-HPLC (Optimize Temperature) chiral_available->use_achiral No derivatize Consider Pre-column Derivatization use_achiral->derivatize If separation is poor

Caption: Decision tree for selecting an HPLC method.

References

A Comparative Guide to the Analysis of Z-DL-Pro-OH and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of protected amino acids like N-benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) is crucial for synthesis monitoring, purity assessment, and characterization of derivatives. This guide provides an objective comparison of three common analytical techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Molecular weight determination and structural elucidation through fragmentation.Separation, quantification, and purity assessment.Detailed structural and conformational analysis.
Sensitivity Very high (picomole to femtomole).High (nanomole to picomole).Moderate (micromole to nanomole).
Sample Requirement Small (micrograms to nanograms).Small (micrograms).Larger (milligrams).
Data Output Mass-to-charge ratios (m/z) of parent ion and fragments.Chromatogram with retention times and peak areas.Spectrum with chemical shifts, coupling constants, and integrals.
Destructive YesNo (sample can be collected)No

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and identifying its structural features through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, minimizing in-source fragmentation and providing a clear molecular ion peak.

Expected Fragmentation Pattern

The fragmentation of this compound in ESI-MS/MS typically involves the loss of the benzyloxycarbonyl (Z) group and fragmentation of the proline ring. The most common fragments observed for Z-L-Proline are indicative of the fragmentation pattern for the DL-racemic mixture.[1]

Ion Descriptionm/z (Mass-to-Charge Ratio)
Tropylium cation [C7H7]+ (from Cbz group)91
Decarboxylated Proline fragment114
Fragment after loss of benzyl (B1604629) group160

Table 1: Prominent mass spectral peaks for Z-L-Pro-OH.[1]

Experimental Protocol: ESI-MS
  • Sample Preparation : Dissolve this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters :

    • Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for observing the protonated molecule [M+H]+.

    • Capillary Voltage: ~3-5 kV.

    • Nebulizing Gas (N2) Flow: ~1-2 L/min.

    • Drying Gas (N2) Flow: ~5-10 L/min.

    • Drying Gas Temperature: ~200-300 °C.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For structural confirmation, perform tandem MS (MS/MS) on the parent ion to generate a fragmentation spectrum.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample This compound Sample Dissolution Dissolve in Methanol/Acetonitrile Sample->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution ESI Electrospray Ionization (ESI) Dilution->ESI Infusion MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Data Analysis (MW, Fragmentation) Spectrum->Analysis HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detector (254 nm) Column->Detection Chromatogram Chromatogram (Absorbance vs. Time) Detection->Chromatogram Analysis Data Analysis (Purity, Quantification) Chromatogram->Analysis NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_processing Data Processing Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquisition Data Acquisition (¹H and ¹³C) Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum NMR Spectrum (Intensity vs. Chemical Shift) Processing->Spectrum Analysis Data Analysis (Structure, Conformation) Spectrum->Analysis

References

A Comparative Analysis of Prolidase Inhibitors: Z-DL-Pro-OH and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Prolidase Inhibitor Performance with Supporting Experimental Data.

Prolidase, a cytosolic exopeptidase, plays a critical role in the final stages of collagen degradation by cleaving dipeptides with a C-terminal proline or hydroxyproline. Its function is vital for recycling proline for collagen resynthesis and overall protein metabolism. Dysregulation of prolidase activity has been implicated in various pathological conditions, including cancer, fibrotic diseases, and skin disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of prolidase inhibitors, with a focus on Z-DL-Pro-OH and other notable compounds, supported by experimental data to inform research and development efforts.

Quantitative Comparison of Prolidase Inhibitors

The inhibitory potential of various compounds against prolidase has been evaluated using kinetic studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for this assessment. A lower value for these metrics indicates a higher inhibitory potency. The following table summarizes the available quantitative data for selected prolidase inhibitors.

InhibitorCommon AbbreviationType of InhibitionKi (µM)IC50 (µM)Species/Enzyme Source
N-Benzyloxycarbonyl-L-prolineCbz-Pro / Z-L-Pro-OHCompetitive90.4[1]Not ReportedHuman Recombinant
Captopril-Competitive25-35[2]Not ReportedRat Kidney and Liver
Enalapril-Not a direct potent inhibitorNot ReportedNot Reported-
Losartan-Not a direct potent inhibitorNot ReportedNot Reported-
Telmisartan-Not a direct potent inhibitorNot ReportedNot Reported-

Note: this compound is a racemic mixture of the D and L isomers. The provided data is for the L-isomer (Z-L-Pro-OH or Cbz-Pro), which is expected to be the biologically active form.

Experimental Protocols

Accurate assessment of prolidase inhibition requires robust and reproducible experimental assays. The following are detailed methodologies for commonly employed techniques to measure prolidase activity and inhibition.

Colorimetric Assay for Prolidase Activity (Modified Chinard's Method)

This method quantifies the amount of L-proline released from the substrate (typically Gly-Pro) by prolidase. The liberated proline is then measured colorimetrically.

Materials:

  • Tris-HCl buffer (pH 7.8)

  • Manganese chloride (MnCl₂) solution

  • Gly-Pro substrate solution

  • Trichloroacetic acid (TCA) solution

  • Glacial acetic acid

  • Ninhydrin (B49086) reagent

  • L-proline standard solutions

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Inhibitor solutions of varying concentrations

Procedure:

  • Enzyme Activation: Pre-incubate the enzyme solution with MnCl₂ in Tris-HCl buffer to ensure the presence of the essential manganese cofactor.

  • Reaction Initiation: Add the Gly-Pro substrate to the activated enzyme solution to start the enzymatic reaction. In parallel, set up control reactions without the enzyme and blank reactions without the substrate. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Reaction Termination: After a defined incubation period at 37°C, stop the reaction by adding TCA. This will precipitate the proteins.

  • Proline Quantification:

    • Centrifuge the samples to pellet the precipitated proteins.

    • To the supernatant, add glacial acetic acid and ninhydrin reagent.

    • Heat the mixture in a boiling water bath.

    • After cooling, measure the absorbance of the resulting color at a specific wavelength (typically 515 nm) using a spectrophotometer.

  • Data Analysis: Create a standard curve using the L-proline standards. Determine the concentration of proline released in the enzymatic reactions from the standard curve. Prolidase activity is typically expressed as nanomoles of proline released per minute per milligram of protein. For inhibition studies, calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

HPLC-Based Assay for Prolidase Activity

This method offers high sensitivity and specificity by separating and quantifying the product of the enzymatic reaction (proline or glycine, depending on the detection method) using high-performance liquid chromatography.

Materials:

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

  • Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines like glycine, or fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for proline)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., fluorescence or UV)

  • Enzyme, substrate, and inhibitor solutions as described in the colorimetric assay.

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in the colorimetric assay (steps 1-3).

  • Sample Preparation:

    • After stopping the reaction, centrifuge the samples.

    • Take an aliquot of the supernatant and derivatize the amino acid product with the chosen derivatizing agent to make it detectable.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the components using a suitable gradient elution program.

    • Detect the derivatized amino acid at the appropriate wavelength.

  • Data Analysis: Quantify the amount of product by comparing the peak area to a standard curve of the derivatized amino acid. Calculate the enzyme activity and inhibition as described for the colorimetric assay. A recently validated HPLC-DAD method allows for real-time analysis by measuring the cleavage rate of Gly-L-Pro and quantifying the release of glycine[1].

Signaling Pathways and Experimental Workflows

Prolidase has been identified to function not only as an enzyme but also as a signaling molecule that can activate cell surface receptors, thereby influencing cellular processes like proliferation and migration.

Prolidase-Induced EGFR Signaling Pathway

Extracellular prolidase can act as a ligand for the Epidermal Growth Factor Receptor (EGFR). This binding initiates a downstream signaling cascade, primarily through the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Prolidase_EGFR_Signaling Prolidase Extracellular Prolidase EGFR EGFR Prolidase->EGFR binds PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Migration mTOR->Proliferation promotes

Caption: Prolidase activates the EGFR/PI3K/Akt/mTOR pathway.

Experimental Workflow for Prolidase Inhibitor Screening

The general workflow for identifying and characterizing new prolidase inhibitors involves a series of steps, from initial screening to detailed kinetic analysis.

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library Primary_Assay Primary Prolidase Assay (e.g., Colorimetric) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., HPLC-based) Dose_Response->Secondary_Assay Kinetic_Analysis Kinetic Studies (Ki Determination) Secondary_Assay->Kinetic_Analysis SAR_Studies Structure-Activity Relationship (SAR) Kinetic_Analysis->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: Workflow for prolidase inhibitor discovery.

References

A Comparative Guide to Validating the Purity of Synthesized Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized building blocks is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for validating the purity of Z-DL-Pro-OH (N-Cbz-DL-proline), a key proline derivative in chemical synthesis.[1] The performance of this compound is compared with common alternatives, Fmoc-DL-Pro-OH and Boc-DL-Pro-OH, supported by representative experimental data and detailed methodologies.

Comparison of Protected Proline Derivatives

The choice of a protecting group for proline is a critical decision in peptide synthesis and other organic syntheses, influencing solubility, reaction conditions, and the potential for side reactions. This compound, with its benzyloxycarbonyl (Z or Cbz) protecting group, is a classical choice, while Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protected prolines are widely used in modern solid-phase peptide synthesis (SPPS).

Table 1: Comparison of Typical Purity and Key Characteristics of Protected DL-Proline Derivatives

FeatureThis compoundFmoc-DL-Pro-OHBoc-DL-Pro-OH
Typical Purity (%) ≥98%≥97%≥98%
Deprotection Condition Catalytic hydrogenationMild base (e.g., piperidine)Strong acid (e.g., TFA)
Key Advantages Stable protecting group, suitable for solution-phase synthesisMild deprotection, orthogonal to many side-chain protecting groupsRobust, less prone to certain side reactions like diketopiperazine formation
Key Limitations Harsh deprotection conditions (hydrogenolysis)Potential for dibenzofulvene adduct formationRepetitive acid treatment can lead to side-chain degradation
Primary Application Solution-phase peptide synthesis, general organic synthesisSolid-phase peptide synthesis (Fmoc-SPPS)Solid-phase peptide synthesis (Boc-SPPS)

Analytical Methods for Purity Validation

A multi-pronged analytical approach is essential for the comprehensive validation of this compound purity. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural and impurity identification information.

Table 2: Comparison of Analytical Methods for Purity Validation of this compound

Analytical MethodInformation ProvidedKey AdvantagesKey Limitations
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment, separation of impurities.High resolution, sensitivity, and quantitative accuracy.Requires method development and reference standards for impurity identification.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, complex spectra can be difficult to interpret.
MS (Mass Spectrometry) Molecular weight confirmation of the main compound and impurities.High sensitivity and specificity, provides definitive mass evidence for impurities.May not be quantitative without appropriate standards, ionization suppression can be an issue.
Elemental Analysis Determination of the elemental composition (C, H, N).Confirms the empirical formula of the bulk material.Does not provide information on organic impurities with the same elemental composition.

Common Impurities in this compound Synthesis

The synthesis of this compound can lead to several process-related impurities. Their identification and quantification are critical for ensuring the quality of the final product.

Table 3: Common Potential Impurities in this compound and their Detection

ImpurityPotential SourcePrimary Detection Method
DL-Proline Incomplete reaction of the starting material.HPLC, NMR, MS
Benzyl alcohol By-product from the synthesis of the Z-protecting group or from its degradation.HPLC, GC-MS
Toluene Residual solvent from the synthesis.GC-MS, NMR
Over-benzylated products Side reactions during the protection step.HPLC, MS
Dipeptide (Z-Pro-Pro-OH) Self-coupling of the activated amino acid.HPLC, MS

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To quantify the purity of this compound and separate it from potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Mobile Phase Preparation: Prepare and degas the mobile phases.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and identify potential impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Integrate the signals and compare the chemical shifts and coupling constants with known spectra of this compound. Look for signals that do not correspond to the main compound, which may indicate the presence of impurities.

Mass Spectrometry (MS) for Impurity Identification

Objective: To confirm the molecular weight of this compound and identify the mass of any potential impurities.

Instrumentation and Materials:

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

  • Syringe pump for direct infusion or an LC system for LC-MS

  • Solvent for sample preparation (e.g., acetonitrile/water with 0.1% formic acid)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in the appropriate solvent.

  • Data Acquisition:

    • Direct Infusion: Infuse the sample directly into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

    • LC-MS: Inject the sample onto an HPLC system coupled to the mass spectrometer to obtain mass information for each separated peak.

  • Data Analysis: Determine the molecular weight of the main component and compare it to the theoretical mass of this compound. Analyze the masses of any other detected ions to tentatively identify potential impurities.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for a comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis & Impurity Identification cluster_final Final Assessment Synthesis Synthesized this compound Initial_QC Initial Quality Control (TLC, Melting Point) Synthesis->Initial_QC HPLC HPLC Purity (>98%?) Initial_QC->HPLC Primary Purity Check NMR NMR Spectroscopy (Structural Confirmation) Initial_QC->NMR Structural Verification MS Mass Spectrometry (Impurity Profiling) Initial_QC->MS Impurity Detection Final_Purity Final Purity Assay & Report HPLC->Final_Purity Quantitative Data NMR->Final_Purity Qualitative Data MS->Final_Purity Impurity Identification Release Release for Use Final_Purity->Release Meets Specifications

A logical workflow for the comprehensive purity validation of synthesized this compound.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and reliability of subsequent research and development activities. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity and impurity profiles. While this compound remains a valuable building block, particularly in solution-phase synthesis, alternatives like Fmoc-DL-Pro-OH and Boc-DL-Pro-OH offer distinct advantages in the context of solid-phase peptide synthesis. The choice of the protected amino acid should be guided by the specific requirements of the synthetic strategy. By implementing the rigorous analytical protocols outlined in this guide, researchers can confidently ascertain the quality of their synthesized this compound.

References

A Comparative Guide to Proline-Containing Peptides: The Influence of Synthesis Strategy on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of proline residues into a peptide sequence imparts unique structural constraints that are critical for biological activity. The choice of the proline building block, specifically its protecting group and stereochemistry, during synthesis can profoundly influence the resulting peptide's performance. This guide provides an objective comparison of peptides synthesized using traditional methods, represented by Z-DL-Pro-OH, versus modern, stereospecific solid-phase peptide synthesis (SPPS) employing Fmoc-L-Pro-OH and Fmoc-D-Pro-OH. We present supporting experimental data on how these choices impact proteolytic stability and key biological activities, such as antimicrobial and ACE inhibitory effects.

Comparison of Proline Building Blocks in Peptide Synthesis

The selection of a proline derivative for peptide synthesis has significant implications for the efficiency of the synthesis process, the purity of the final product, and its ultimate biological function. The traditional use of a Z-protected racemic mixture of proline (this compound) contrasts sharply with modern approaches that utilize enantiomerically pure, Fmoc-protected proline.

The Carboxybenzyl (Z or Cbz) group is a classical amine-protecting group, often employed in solution-phase synthesis.[1][2][3] Its removal typically requires harsh conditions like catalytic hydrogenation or strong acids.[1][2] Synthesizing peptides with a racemic mixture (DL-proline) results in a heterogeneous mixture of diastereomeric peptides, which can be challenging to purify and characterize, and may lead to unpredictable biological activity.

In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[4] It is a base-labile protecting group, allowing for mild deprotection conditions (typically with piperidine) that are compatible with a wide range of acid-labile side-chain protecting groups.[3][5] This "orthogonal" strategy simplifies the synthesis of complex peptides.[1] The use of stereochemically pure Fmoc-L-Pro-OH or Fmoc-D-Pro-OH ensures the synthesis of a single, well-defined peptide isomer, which is crucial for structure-activity relationship (SAR) studies and clinical development.

FeatureThis compound (Traditional Approach)Fmoc-L/D-Pro-OH (Modern Approach)
Synthesis Phase Primarily Solution-Phase[1][2]Solid-Phase Peptide Synthesis (SPPS)[4]
Stereochemistry Racemic (DL) mixtureEnantiomerically Pure (L or D)
Protecting Group Z (Carboxybenzyl)[1][2]Fmoc (9-fluorenylmethyloxycarbonyl)[4]
Deprotection Harsh (e.g., Catalytic Hydrogenation, HBr/AcOH)[1][2]Mild (e.g., 20% Piperidine (B6355638) in DMF)[5]
Final Product Diastereomeric mixtureSingle, defined stereoisomer
Purification Complex and challengingRelatively straightforward
Biological Activity Potentially unpredictable and lower average potencyPredictable and specific to the isomer

Impact on Biological Activity: Experimental Data

The stereochemistry of the proline residue is a critical determinant of a peptide's biological activity and stability. The substitution of the naturally occurring L-proline with its D-enantiomer can dramatically alter a peptide's properties, most notably its resistance to enzymatic degradation.

Proteolytic Stability

Peptides composed of L-amino acids are susceptible to degradation by proteases in biological systems, limiting their therapeutic utility. Replacing L-amino acids with D-amino acids is a well-established strategy to enhance metabolic stability.[6][7]

Table 1: Proteolytic Stability of L-Proline vs. D-Proline Containing Peptides

Peptide SequenceProline IsomerAssay ConditionsHalf-life / StabilityReference
Sweet Arrow Peptide (VRLPPP)₃All-LTrypsin Solution / Human SerumRapid Degradation[6]
Sweet Arrow Peptide (vrlppp)₃All-DTrypsin Solution / Human SerumCompletely Stable (>48h)[6]
LPPSPNNPKPartially D-amino acid substitutedNot specifiedUnchanged enzymatic stability[8]
lppspnnkFully D-amino acid analogNot specifiedExceptional resistance to proteolysis[8]

Note: Lowercase letters in the peptide sequence denote D-amino acids.

These data clearly demonstrate that the incorporation of D-proline renders peptides highly resistant to proteolytic degradation, a desirable attribute for therapeutic peptides.

Antimicrobial Activity

Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that often act on intracellular targets.[9] The stereochemistry of proline can influence their activity. While many membrane-lytic antimicrobial peptides retain activity when synthesized with all D-amino acids, PrAMPs that rely on specific interactions with intracellular targets are often stereospecific.[9]

Table 2: Antimicrobial Activity of Proline-Containing Peptides

Peptide SequenceTarget OrganismMIC (µM)Reference
Bac5(1-17) derivativeE. coli16[10]
Di-substituted Bac5(1-17)E. coli8[10]
Tetra-substituted Bac5(1-17)E. coli4[10]
LPPSPNNPKNot specifiedStrongest antimicrobial activity among tested peptides[8]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial activity.

While the provided data for antimicrobial peptides focuses on sequence modification rather than a direct L vs. D proline comparison, it highlights the sensitivity of biological activity to structural changes. For PrAMPs, the L-isomers are typically more active, suggesting that a peptide synthesized with this compound would likely have significantly reduced antimicrobial efficacy due to the presence of the inactive D-isomer and potential interference with the active L-isomer.[9]

ACE Inhibitory Activity

Peptides that inhibit the Angiotensin-Converting Enzyme (ACE) are of great interest for the management of hypertension. The C-terminal residue of these peptides is crucial for their inhibitory activity, with proline being a favored amino acid at this position.[11][12]

Table 3: ACE Inhibitory Activity of Proline-Containing Peptides

Peptide SequenceIC₅₀ (µM)Reference
PNVA8.18 ± 0.24[13][14]
PNLG13.16 ± 0.39[13][14]
LCP8.25 ± 0.71[11]
AKP719.90 ± 16.04[11]

IC₅₀: Half-maximal inhibitory concentration. A lower IC₅₀ value indicates higher inhibitory potency.

The high potency of these L-proline-containing peptides underscores the importance of a defined stereochemistry for optimal interaction with the ACE active site. The presence of D-proline in a racemic synthesis would likely result in a significantly less potent mixture.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc chemistry.[15][16]

  • Resin Swelling: The appropriate resin (e.g., Rink Amide for a C-terminal amide) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.[16][17]

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with a 20% solution of piperidine in DMF for approximately 15-20 minutes.[15][18]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.[17]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-L-Pro-OH or Fmoc-D-Pro-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed for 1-2 hours to form the peptide bond.[16][19]

  • Washing: The resin is washed again with DMF to remove unreacted reagents.[17]

  • Repeat Cycle: Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and its Fmoc group is removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).[5][16]

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[17][20]

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.[21][22]

  • Bacterial Culture Preparation: A bacterial strain is grown in a suitable broth (e.g., Mueller-Hinton Broth, MHB) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[21]

  • Peptide Dilution: A stock solution of the peptide is prepared and serially diluted in the broth in a 96-well microtiter plate.[21]

  • Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[22]

  • MIC Determination: The MIC is determined as the lowest peptide concentration that completely inhibits visible bacterial growth.[22]

ACE Inhibition Assay (Spectrophotometric Method)

This protocol measures the ability of a peptide to inhibit ACE activity.[23][24][25]

  • Reagent Preparation: Prepare solutions of ACE, the substrate Hippuryl-Histidyl-Leucine (HHL), and the peptide inhibitor in a suitable buffer (e.g., sodium borate (B1201080) buffer, pH 8.3).[25]

  • Pre-incubation: The ACE solution is pre-incubated with the peptide inhibitor (or buffer for control) at 37°C for a short period (e.g., 10 minutes).[26]

  • Reaction Initiation: The enzymatic reaction is started by adding the HHL substrate to the mixture.[25][26]

  • Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 30-60 minutes).[25][26]

  • Reaction Termination: The reaction is stopped by adding a strong acid, such as 1 M HCl.[26]

  • Extraction: The product of the reaction, hippuric acid (HA), is extracted with an organic solvent like ethyl acetate.[26]

  • Quantification: The amount of extracted hippuric acid is quantified by measuring its absorbance at 228 nm using a spectrophotometer.[26]

  • Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of the control. The IC₅₀ value is determined by plotting the inhibition percentage against different peptide concentrations.[24]

Visualizations

Solid-Phase Peptide Synthesis Workflow cluster_0 SPPS Cycle (Repeated) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Wash_1 3. Washing (DMF) Fmoc_Deprotection->Wash_1 n-1 times Coupling 4. Amino Acid Coupling (Activated Fmoc-AA) Wash_1->Coupling n-1 times Wash_2 5. Washing (DMF) Coupling->Wash_2 n-1 times Wash_2->Fmoc_Deprotection n-1 times Cleavage 6. Final Cleavage & Deprotection (TFA) Wash_2->Cleavage After last AA Start 1. Swollen Resin on Solid Support Start->Fmoc_Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

ACE Inhibition Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction ACE ACE Renin Renin Inhibitor Proline-Containing Peptide Inhibitor Inhibitor->ACE  inhibits

Caption: Mechanism of ACE inhibition by proline-containing peptides.

References

A Comparative Guide to Z-DL-Pro-OH and Other Proline Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide and protein chemistry, proline and its analogs are of paramount importance due to their unique structural properties that influence protein folding, stability, and biological activity. This guide provides a comparative overview of Z-DL-Pro-OH and other key proline analogs, offering insights into their performance based on available experimental data. This compound (N-Cbz-DL-proline) is a protected form of proline, widely utilized as a fundamental building block in the synthesis of peptidomimetics and other complex organic molecules.[1][2] While direct performance data for this compound in biological assays is limited due to its primary role as a synthetic intermediate, this guide will benchmark its utility against the functional activities of other well-characterized proline analogs.

Performance Comparison of Proline Analogs

The following table summarizes the key characteristics and experimentally observed effects of various proline analogs. This data is compiled from multiple studies to provide a comparative perspective for researchers selecting appropriate analogs for their specific applications.

Proline AnalogKey Features & ApplicationsObserved Performance/EffectsRelevant Assay Types
This compound N-protected proline derivative for chemical synthesis.[1][2]Primarily used as a building block; not typically evaluated for direct biological activity.[1][2]N/A (Synthetic Intermediate)
4-Hydroxyproline (Hyp) A major component of collagen, crucial for its stability.Stabilizes the collagen triple helix. Its levels in biological fluids can indicate collagen catabolism.Collagen quantification assays, HPLC for detection in biological samples.[3][4]
Azetidine-2-carboxylic acid (Aze) A toxic, non-proteinogenic proline analog with a four-membered ring.[5][6]Can be misincorporated into proteins in place of proline, leading to protein misfolding, ER stress, and pro-apoptotic effects.[7][8] It has shown teratogenic effects.[7]Cell viability assays, protein misfolding and aggregation studies, analysis of ER stress markers.[7]
(2S,4R)-4-Fluoroproline ((4R)-FPro) A fluorinated analog that influences peptide and protein conformation.[9][10]Increases the thermal stability of proteins like ubiquitin by pre-organizing the polypeptide chain.[11][12] It favors the Cγ-exo ring pucker and the trans amide bond conformation.[11]Thermal and chemical denaturation assays (e.g., circular dichroism), protein folding kinetic studies.[11]
(2S,4S)-4-Fluoroproline ((4S)-FPro) A diastereomer of (4R)-FPro with distinct conformational preferences.[9]Favors the Cγ-endo ring pucker and the cis amide bond conformation, which can be used to study the role of cis-proline in protein folding and function.[11][13]NMR spectroscopy for cis/trans isomerization studies, protein stability assays.[13][14]
N-formyl L-proline (NFLP) An inhibitor of the enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1).[15]Acts as a chemical probe for PYCR1, inhibiting de novo proline biosynthesis and impairing cancer cell growth. It has a competitive inhibition constant (Ki) of 100 μM.[15]Enzyme kinetics assays (e.g., spectrophotometric or fluorometric assays) to determine inhibition constants.[15]

Signaling Pathways and Experimental Workflows

The biological effects of proline and its analogs are often mediated through their involvement in specific signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Proline Metabolism and its Link to Cellular Stress

Proline metabolism is intricately linked to cellular energy homeostasis and redox balance. The interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) is a key regulatory node.

Proline_Metabolism Proline Metabolism Pathway Glutamate Glutamate P5CS P5C Synthetase Glutamate->P5CS P5C Δ1-Pyrroline-5-Carboxylate (P5C) P5CS->P5C P5CR P5C Reductase P5C->P5CR P5CDH P5C Dehydrogenase P5C->P5CDH Proline Proline P5CR->Proline PRODH Proline Dehydrogenase Proline->PRODH Oxidation Stress Cellular Stress (e.g., Oxidative, ER Stress) Proline->Stress Mitigates PRODH->P5C P5CDH->Glutamate Stress->P5CS Induces

Caption: A simplified diagram of the proline biosynthesis and catabolism pathway, highlighting its role in response to cellular stress.

Collagen Synthesis Pathway

Proline, particularly in its hydroxylated form, is a critical component of collagen, the most abundant protein in mammals. The stability of the collagen triple helix is dependent on the presence of hydroxyproline.[16][17]

Collagen_Synthesis Collagen Synthesis and the Role of Proline cluster_ER Endoplasmic Reticulum Translation 1. Translation of pre-procollagen α-chains Hydroxylation 2. Hydroxylation of Proline and Lysine residues Translation->Hydroxylation Glycosylation 3. Glycosylation of hydroxylysine Hydroxylation->Glycosylation Prolyl_Hydroxylase Prolyl Hydroxylase (requires Vitamin C) Prolyl_Hydroxylase->Hydroxylation Assembly 4. Assembly of three pro-α-chains into procollagen Glycosylation->Assembly Secretion 5. Secretion of procollagen Assembly->Secretion Cleavage 6. Cleavage of propeptides to form tropocollagen Secretion->Cleavage Crosslinking 7. Cross-linking of tropocollagen to form collagen fibrils Cleavage->Crosslinking

Caption: The major steps in collagen biosynthesis, emphasizing the post-translational hydroxylation of proline residues.[18]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of proline analog performance. Below are representative protocols for key experiments.

Enzyme Inhibition Assay for PYCR1

This protocol is adapted for screening proline analogs as inhibitors of Pyrroline-5-carboxylate reductase 1 (PYCR1).

Objective: To determine the inhibitory potential of a proline analog against PYCR1.

Materials:

  • Recombinant human PYCR1 enzyme

  • Substrate: Δ1-pyrroline-5-carboxylate (P5C)

  • Cofactor: NAD(P)H

  • Test compound (proline analog)

  • Assay buffer: 20 mM MOPS pH 7.5, 10 mM MgCl2

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test proline analog in a suitable solvent (e.g., water or DMSO).

  • In a 96-well plate, add varying concentrations of the test compound. Include a positive control (a known inhibitor like N-formyl L-proline) and a negative control (vehicle).[15]

  • Add PYCR1 enzyme to all wells except the blank.

  • Initiate the reaction by adding P5C and NAD(P)H.

  • Monitor the decrease in absorbance at 340 nm (due to NAD(P)H oxidation) over time.

  • Calculate the initial reaction rates and determine the IC50 value for the test compound.

  • To determine the mechanism of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor.[15]

Cellular Uptake Assay

This assay measures the ability of a proline analog to be transported into cells.

Objective: To quantify the cellular uptake of a proline analog.

Materials:

  • Cultured cells (e.g., Caco-2 for intestinal transport)

  • Radiolabeled proline analog (e.g., with ³H or ¹⁴C) or a fluorescently labeled analog

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • 96-well cell culture plate

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Add the radiolabeled or fluorescently labeled proline analog to the cells and incubate for a specified time.

  • To terminate uptake, rapidly wash the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.[19]

  • To investigate the transport mechanism, perform competitive inhibition studies with known substrates of amino acid transporters.[20]

Protein Thermal Stability Assay (Circular Dichroism)

This method assesses the effect of a proline analog on the thermal stability of a protein.

Objective: To determine the change in melting temperature (Tm) of a protein upon incorporation of a proline analog.

Materials:

  • Wild-type protein and protein with incorporated proline analog

  • Circular Dichroism (CD) spectropolarimeter with a temperature controller

  • Quartz cuvette

  • Buffer solution appropriate for the protein

Procedure:

  • Prepare solutions of the wild-type and analog-containing proteins at the same concentration in the same buffer.

  • Record the far-UV CD spectrum of each protein at a starting temperature (e.g., 20°C) to confirm the secondary structure.

  • Monitor the CD signal at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical content) as the temperature is increased at a constant rate.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined from the midpoint of the thermal denaturation curve.[11]

  • An increase in Tm for the analog-containing protein compared to the wild-type indicates stabilization.

Experimental_Workflow General Workflow for Proline Analog Evaluation cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Z_DL_Pro_OH This compound (Starting Material) Synthesis Chemical Synthesis of Proline Analog Z_DL_Pro_OH->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay Protein_Stability Protein Stability Assay (e.g., CD, DSC) Purification->Protein_Stability Cell_Uptake Cellular Uptake Assay Purification->Cell_Uptake Enzyme_Assay->Cell_Uptake Cell_Viability Cell Viability/Toxicity Assay Protein_Stability->Cell_Viability Cell_Uptake->Cell_Viability Signaling_Analysis Signaling Pathway Analysis Cell_Viability->Signaling_Analysis

Caption: A logical workflow for the synthesis and evaluation of novel proline analogs, starting from a precursor like this compound.

Conclusion

This compound serves as a versatile and essential starting material for the synthesis of a wide array of proline analogs. While it is not intended for direct biological application, the functionalized analogs derived from it exhibit a broad spectrum of activities, from modulating protein stability to inhibiting specific enzymes. The choice of a particular proline analog should be guided by the desired biological outcome, with careful consideration of its conformational preferences and potential metabolic effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation and application of these powerful tools in chemical biology and drug discovery.

References

The Strategic Balancing Act: A Cost-Benefit Analysis of Z-DL-Pro-OH in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of raw materials is a critical determinant of both economic viability and final product characteristics. This guide provides an in-depth cost-benefit analysis of utilizing Z-DL-Pro-OH (N-Cbz-DL-proline) compared to its chiral counterparts, Fmoc-L-Pro-OH and Boc-L-Pro-OH, offering a comprehensive framework for informed decision-making in industrial peptide production.

The selection of a protecting group strategy for amino acids is a foundational decision in peptide synthesis, profoundly impacting process efficiency, purity profile, and overall manufacturing costs. While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dominate solid-phase peptide synthesis (SPPS), the more traditional Z (benzyloxycarbonyl) group, often employed in solution-phase synthesis (SPS), presents a unique set of considerations, particularly when used with a racemic mixture like DL-proline.

Executive Summary: The Trade-Offs at a Glance

The use of this compound in large-scale synthesis introduces a fundamental trade-off: a potential upfront cost saving on the raw material due to the racemic nature of the amino acid, versus the downstream complexities and costs associated with the purification of diastereomeric peptide products. This guide will dissect these factors, providing quantitative data where available, to illuminate the strategic considerations for process chemists and production managers.

Cost Analysis: A Tale of Three Protecting Groups

The economic feasibility of a large-scale synthesis campaign is heavily influenced by the cost of starting materials. The following table provides an estimated cost comparison for this compound and its common alternatives. It is important to note that bulk pricing can vary significantly based on supplier, purity grade, and market fluctuations.

Protected Amino AcidProtecting GroupTypical Synthesis PhaseEstimated Price (per kg)
This compound Benzyloxycarbonyl (Z)Solution-Phase~$150 - $400
Fmoc-L-Pro-OH 9-Fluorenylmethoxycarbonyl (Fmoc)Solid-Phase~$340 - $1450[1][2]
Boc-L-Pro-OH tert-Butoxycarbonyl (Boc)Solid-Phase/Solution-Phase~$1300 - $5500[1][3][4]

Note: Prices are estimates based on publicly available data for various quantities and may not reflect current industrial bulk pricing. A direct quote from suppliers for large quantities is recommended for accurate cost assessment.

The initial cost advantage of this compound is apparent. However, this is only one facet of the overall economic picture. The choice of protecting group dictates the entire synthesis and purification strategy, each with its own associated costs.

Performance and Process Considerations

Beyond the initial raw material cost, the performance of each protected amino acid in the synthesis process is a critical factor influencing the overall cost-benefit equation.

This compound in Solution-Phase Synthesis

The Z-protecting group is a classic choice for solution-phase peptide synthesis (SPS). Its stability under a range of conditions and removal by catalytic hydrogenation are well-established.[5]

Potential Benefits:

  • Lower Raw Material Cost: As highlighted, the racemic mixture is often cheaper to produce than the enantiomerically pure counterparts.

  • Scalability of Solution-Phase Synthesis: For shorter peptides, SPS can be more readily scaled to large quantities compared to SPPS.

Challenges:

  • Diastereomer Formation: The use of a racemic mixture results in the formation of two diastereomeric peptides, which will have different physicochemical properties.

  • Complex Purification: The separation of these diastereomers on a large scale is a significant challenge, often requiring multiple, costly chromatographic steps. This can dramatically increase solvent consumption, labor, and equipment usage, potentially negating the initial raw material cost savings.[6]

  • Racemization Risk: While proline itself is less prone to racemization at its α-carbon, the coupling conditions can still pose a risk, further complicating the final product profile.[1][7]

Fmoc-L-Pro-OH and Boc-L-Pro-OH in Solid-Phase Synthesis

Fmoc and Boc chemistries are the workhorses of modern solid-phase peptide synthesis (SPPS), offering high efficiency and automation potential.

Benefits:

  • Stereochemical Purity: Starting with enantiomerically pure amino acids ensures a single, well-defined final product, simplifying purification.

  • Established Protocols: Well-optimized and automated protocols for SPPS lead to high coupling efficiencies and predictable outcomes.[8]

  • Simplified Purification: While purification is still necessary, it is generally less complex than separating diastereomers.

Cost Considerations:

  • Higher Raw Material Cost: Enantiomerically pure protected amino acids are typically more expensive.

  • SPPS Reagent and Resin Costs: SPPS involves the use of expensive resins and coupling reagents, which can contribute significantly to the overall cost, especially at a large scale.

The following table summarizes the key performance and cost factors:

ParameterThis compound (SPS)Fmoc-L-Pro-OH (SPPS)Boc-L-Pro-OH (SPPS)
Raw Material Cost LowerHigherHigher
Synthesis Strategy Solution-PhaseSolid-PhaseSolid-Phase
Product Profile Diastereomeric MixtureSingle EnantiomerSingle Enantiomer
Purification Complexity High (Diastereomer Separation)ModerateModerate
Purification Costs Potentially Very HighHighHigh
Racemization Risk Moderate[1]Low to Moderate[7]Low to Moderate[9]
Overall Process Time Potentially Longer (due to purification)Faster (Automated Synthesis)Faster (Automated Synthesis)

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and process optimization. Below are generalized workflows for each synthesis strategy.

Solution-Phase Synthesis with this compound

This protocol outlines the coupling of this compound to an amino acid ester.

1. Activation of this compound:

  • Dissolve this compound (1 equivalent) and a coupling additive such as HOBt (1-hydroxybenzotriazole) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., Dichloromethane or Dimethylformamide).

  • Cool the solution to 0°C.

  • Add a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.1 equivalents) portion-wise and stir for 30-60 minutes.

2. Coupling Reaction:

  • In a separate vessel, prepare a solution of the C-terminally protected amino acid or peptide (1 equivalent) and a base such as Diisopropylethylamine (DIPEA) (1.1 equivalents) in the same anhydrous solvent.

  • Add the activated this compound solution to the amino component solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

3. Work-up and Purification:

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the organic phase with acidic, basic, and brine solutions to remove excess reagents and water-soluble by-products.

  • Dry the organic layer and concentrate under reduced pressure.

  • The resulting mixture of diastereomeric peptides must then be subjected to preparative chromatography for separation.

G Solution-Phase Coupling with this compound cluster_activation Activation cluster_coupling Coupling cluster_purification Purification This compound This compound Activated this compound Activated this compound This compound->Activated this compound + Coupling Agent Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC) Dipeptide Diastereomers Dipeptide Diastereomers Activated this compound->Dipeptide Diastereomers + Amino Acid Ester Amino Acid Ester Amino Acid Ester Chromatography Chromatography Dipeptide Diastereomers->Chromatography Isolated Diastereomers Isolated Diastereomers Chromatography->Isolated Diastereomers

Caption: Workflow for solution-phase synthesis using this compound.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Pro-OH

A standard Fmoc-SPPS cycle is outlined below.

1. Resin Swelling: Swell the appropriate resin in DMF. 2. Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. 3. Washing: Thoroughly wash the resin with DMF. 4. Coupling: Add a solution of Fmoc-L-Pro-OH (pre-activated with a coupling agent like HBTU/HATU in the presence of a base like DIPEA) to the resin and agitate. 5. Washing: Wash the resin to remove excess reagents. 6. Repeat: Repeat steps 2-5 for each subsequent amino acid. 7. Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA-based). 8. Purification: Purify the crude peptide by preparative HPLC.

G Fmoc-SPPS Cycle Start Start Fmoc-Deprotection Fmoc-Deprotection Start->Fmoc-Deprotection Washing_1 Washing Fmoc-Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Washing_2->Fmoc-Deprotection Next Amino Acid Final Cleavage & Purification Final Cleavage & Purification Washing_2->Final Cleavage & Purification Final Amino Acid

Caption: A simplified workflow for a single Fmoc-SPPS cycle.

Biological Implications and Signaling Pathways

The incorporation of a racemic mixture of proline can have significant biological consequences. While the L-proline containing peptide may exhibit the expected biological activity, the D-proline containing diastereomer could have:

  • Altered or No Activity: The stereochemistry of amino acids is crucial for receptor binding and biological function. The D-isomer may not bind to the target receptor at all.

  • Antagonistic Activity: In some cases, the D-isomer might act as an antagonist, inhibiting the action of the L-isomer or the natural ligand.

  • Novel Activity: The D-amino acid-containing peptide could interact with different biological targets, leading to unforeseen off-target effects.[10]

  • Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which can lead to a longer in-vivo half-life.[11]

Proline-rich motifs are critical in a multitude of signaling pathways, often mediating protein-protein interactions.[12] The cis-trans isomerization of the peptide bond preceding a proline residue can act as a molecular switch, regulating protein conformation and function.[13] Introducing a D-proline could disrupt these delicate conformational equilibria, potentially altering signaling cascades such as the MAPK, PI3K/Akt, and mTOR pathways, which are known to be influenced by proline availability and proline-rich peptides.[14][15]

G Proline-Mediated Signaling Proline-Rich Peptide Proline-Rich Peptide Receptor Receptor Proline-Rich Peptide->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Altered/No Binding Altered/No Binding Receptor->Altered/No Binding Cellular Response Cellular Response Signaling Cascade->Cellular Response D-Proline Peptide D-Proline Peptide D-Proline Peptide->Receptor May bind differently

Caption: Potential impact of D-proline on receptor binding and signaling.

Conclusion and Recommendations

The decision to use this compound in large-scale peptide synthesis is a high-stakes gamble that hinges on a careful and thorough cost-benefit analysis.

This compound may be a viable option when:

  • The target peptide is short , minimizing the number of diastereomeric products and simplifying purification.

  • A highly efficient and scalable method for diastereomer separation has been developed and validated.

  • The biological activity of both diastereomers is well-characterized, and the presence of the D-isomer is either benign or beneficial.

  • The primary driver is minimizing initial raw material expenditure, and the downstream processing costs are deemed manageable.

However, for the majority of large-scale therapeutic peptide manufacturing, the use of enantiomerically pure Fmoc-L-Pro-OH or Boc-L-Pro-OH is generally recommended due to:

  • Predictable synthesis outcomes and a single, well-defined product.

  • Simplified and more cost-effective purification processes.

  • Reduced regulatory hurdles due to a cleaner impurity profile.

  • Avoidance of potential complications arising from the unknown biological activity of the D-isomer.

Ultimately, the most prudent approach for any large-scale synthesis campaign is to conduct a thorough process development and cost analysis, including small-scale trials to evaluate the feasibility and economic impact of each option before committing to a full-scale manufacturing run.

References

A Researcher's Guide to Orthogonal Deprotection Strategies with Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving the desired molecular architecture with high fidelity. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in solution-phase synthesis, offers unique stability and deprotection characteristics that can be leveraged in complex orthogonal strategies. This guide provides an objective comparison of orthogonal deprotection strategies involving Z-DL-Pro-OH, presenting experimental data, detailed protocols, and a comparative analysis with alternative proline building blocks to aid researchers, scientists, and drug development professionals in designing robust synthetic routes.

The Principle of Orthogonal Protection with this compound

Orthogonal protection employs multiple classes of protecting groups within a single synthetic sequence, where each class can be selectively removed under specific conditions without affecting the others.[1] The Z-group is a key player in such strategies due to its remarkable stability to both acidic and basic conditions, while being selectively cleaved by hydrogenolysis.[2] This allows for the selective deprotection of other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, in the presence of a Z-protected proline residue.

dot

Caption: Orthogonality of common protecting groups with the Z-group.

Comparative Analysis of Orthogonal Deprotection Strategies

The choice of an orthogonal protecting group to be used alongside this compound depends on the overall synthetic strategy, including the sequence of deprotection steps and the presence of other sensitive functional groups.

Protecting GroupDeprotection Reagent(s)Typical ConditionsDeprotection TimeYield (%)Key Considerations
Z (Benzyloxycarbonyl) H₂, Pd/C or Catalytic Transfer Hydrogenation (e.g., HCOOH, HCOONH₄)Room temperature, atmospheric pressure1 - 6 hours>95%Requires hydrogenation setup; catalyst can be pyrophoric.[3]
Boc (tert-Butyloxycarbonyl) Trifluoroacetic acid (TFA)25-50% TFA in DCM, Room Temperature0.5 - 2 hours>90%Harsh acidic conditions may not be suitable for all substrates.[4]
Fmoc (9-Fluorenylmethoxycarbonyl) 20% Piperidine in DMFRoom Temperature5 - 20 minutes>99%Mild basic conditions; risk of diketopiperazine formation with N-terminal proline.[5]
Alloc (Allyloxycarbonyl) Pd(PPh₃)₄, PhenylsilaneAnhydrous DCM, Room Temperature, Inert Atmosphere1 - 2 hoursVariableRequires palladium catalyst which must be thoroughly removed.[6]
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) 2% Hydrazine (B178648) in DMF or 0.5 M Hydroxylamine HCl / 0.5 M Imidazole in NMPRoom Temperature3 x 3 min (Hydrazine) or 0.5 - 1 hour (Hydroxylamine)VariableHydrazine can also remove Fmoc; Dde migration can be a side reaction.[1][7]

Experimental Protocols

Protocol 1: Selective Deprotection of Z-group via Catalytic Transfer Hydrogenation

This protocol describes the removal of the Z-group from a peptide containing other acid or base-labile protecting groups.

Materials:

  • Z-protected peptide

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Formic acid (HCOOH)

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Carefully add 10% Pd/C (10% by weight of the substrate).

  • To the stirred suspension, add formic acid (2.0 - 5.0 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and evaporate under reduced pressure to yield the crude product.

  • Purify as required.

dot

protocol1 start Start: Z-Peptide dissolve Dissolve in MeOH start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst add_hcooh Add HCOOH add_catalyst->add_hcooh monitor Monitor by TLC/HPLC add_hcooh->monitor filter Filter through Celite monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate end End: Deprotected Peptide evaporate->end

Caption: Workflow for selective Z-group deprotection.

Protocol 2: Selective Deprotection of Boc-group in the Presence of this compound

This protocol outlines the removal of a Boc-group while the Z-group on proline remains intact.

Materials:

  • Boc- and Z-protected peptide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the protected peptide in DCM.

  • Add a solution of 25-50% TFA in DCM.

  • Stir the reaction at room temperature and monitor by TLC or HPLC (typically complete within 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • Carefully neutralize the residue with saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Z-protected peptide with a free amine.

Protocol 3: Selective Deprotection of Dde-group in the Presence of this compound

This protocol describes the removal of a Dde-group from a lysine (B10760008) side chain in a peptide containing this compound.

Materials:

  • Dde- and Z-protected peptide on resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure for Solid-Phase Synthesis:

  • Swell the peptide-resin in DMF.

  • Prepare a 2% solution of hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution for 3 minutes with agitation.

  • Drain the solution and repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF to remove excess hydrazine and the cleaved Dde-adduct.[7]

Alternatives to this compound in Orthogonal Synthesis

While this compound is a valuable building block, several alternatives offer different strategic advantages.

Proline DerivativeKey FeaturesAdvantagesDisadvantages
Boc-DL-Pro-OH Acid-labile Nα-protectionWell-established in Boc/Bzl SPPS; robust for long sequences.[5]Requires strong acid for final cleavage; potential for side reactions from the tert-butyl cation.[4]
Fmoc-DL-Pro-OH Base-labile Nα-protectionMilder deprotection conditions; orthogonal to acid-labile side-chain protecting groups.[5]Prone to diketopiperazine formation, especially at the dipeptide stage.[5]
Alloc-DL-Pro-OH Palladium-labile Nα-protectionOrthogonal to both acid- and base-labile groups; useful for on-resin cyclization.[8]Requires a palladium catalyst, which can be costly and requires thorough removal.
Fmoc-Hyp(Trt)-OH "Proline Editing" approachAllows for post-synthetic modification of the proline ring.[9]Requires an additional protection/deprotection step for the hydroxyl group.
Pseudoproline Dipeptides Proline mimics derived from Ser, Thr, or CysDisrupt peptide aggregation during synthesis.[10]Limited to specific dipeptide sequences; cleaved under final TFA deprotection.[10]

dot

alternatives cluster_Z This compound cluster_Boc Boc-DL-Pro-OH cluster_Fmoc Fmoc-DL-Pro-OH Z_Pro This compound Z_Adv Advantages: - Stable to acid and base - Orthogonal to Boc and Fmoc Z_Pro->Z_Adv Z_Dis Disadvantages: - Requires hydrogenation Z_Pro->Z_Dis Boc_Pro Boc-DL-Pro-OH Boc_Adv Advantages: - Robust for long sequences Boc_Pro->Boc_Adv Boc_Dis Disadvantages: - Harsh final cleavage Boc_Pro->Boc_Dis Fmoc_Pro Fmoc-DL-Pro-OH Fmoc_Adv Advantages: - Mild deprotection Fmoc_Pro->Fmoc_Adv Fmoc_Dis Disadvantages: - Diketopiperazine formation Fmoc_Pro->Fmoc_Dis

Caption: Comparison of Z-, Boc-, and Fmoc-proline.

Conclusion

The selection of a protection strategy for proline is a critical decision in peptide synthesis. This compound offers a robust and versatile option, particularly in complex syntheses requiring orthogonality to both acid- and base-labile protecting groups. Its stability allows for selective manipulations at other positions in the peptide chain. However, the requirement for catalytic hydrogenation for its removal necessitates consideration of catalyst compatibility and equipment availability.

A thorough evaluation of the target peptide's sequence, the presence of sensitive functionalities, and the desired synthetic endgame will ultimately guide the researcher to the most appropriate protected proline derivative. By understanding the distinct advantages and limitations of this compound and its alternatives, scientists can devise more efficient and successful strategies for the synthesis of complex and novel peptides.

References

A Researcher's Guide to N-Protected Proline Derivatives in Medicinal Chemistry: A Comparative Analysis of Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Z-DL-Pro-OH with Chiral and Alternatively Protected Proline Building Blocks for Pharmaceutical Synthesis.

In the landscape of medicinal chemistry and peptide synthesis, the unique cyclic structure of proline provides a critical scaffold for constraining peptide conformations, making it a cornerstone in the design of peptidomimetics and bioactive molecules.[1][2] The selection of an appropriate N-protected proline derivative is a foundational decision that dictates synthetic strategy and can profoundly impact the biological activity of the final compound. This guide provides a comparative analysis of N-Cbz-DL-proline (this compound), a racemic proline derivative, against its enantiomerically pure and alternatively protected counterparts.

Comparative Analysis of Proline Building Blocks

The utility of a proline derivative in synthesis is defined by two key features: its stereochemistry (D, L, or DL-racemic) and the nature of its N-terminal protecting group. This compound serves as a versatile, albeit less common in modern stereospecific drug design, starting material for the synthesis of various agents.[3][4]

1.1 The Critical Role of Stereochemistry

Biological systems are inherently chiral. Receptors, enzymes, and other biological targets often exhibit a high degree of stereoselectivity, meaning they interact differently with enantiomers of a chiral drug molecule.[5][6] The use of a racemic starting material like this compound will result in a racemic or diastereomeric mixture of the final product, which may have several consequences:

  • Reduced Potency: Often, only one enantiomer (the eutomer) is responsible for the desired biological activity, while the other (the distomer) is inactive or less active. Using a racemic mixture effectively dilutes the active compound by 50%.

  • Off-Target Effects or Toxicity: The distomer is not always benign. It can cause unwanted side effects or even toxicity.

  • Complex Purification: The final mixture of stereoisomers requires separation, often via chiral chromatography, which can be a costly and time-consuming process.

Therefore, for targeted drug design, enantiomerically pure starting materials like Z-L-Pro-OH or Z-D-Pro-OH are strongly preferred. This compound is most suitable for applications where stereochemistry is irrelevant or for the combinatorial synthesis of compound libraries where stereoisomers are intentionally generated for screening.

1.2 Comparison of N-Protecting Groups: Z vs. Fmoc vs. Boc

The choice of the N-α-protecting group is fundamental to the overall synthetic workflow, particularly in Solid-Phase Peptide Synthesis (SPPS).[7] The Carbobenzyloxy (Z or Cbz) group is a classical protecting group, while Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are more dominant in modern SPPS.[][9][10]

ParameterZ (Cbz) GroupFmoc GroupBoc Group
Cleavage Condition Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acids (HBr/AcOH)Base-labile (e.g., 20% Piperidine in DMF)Acid-labile (e.g., Trifluoroacetic Acid - TFA)
Stability Stable to mild acids and bases.Stable to acids.Stable to bases and catalytic hydrogenation.
Primary Application Classical solution-phase peptide synthesis.[11][12]Dominant in modern Solid-Phase Peptide Synthesis (SPPS).[13]Used in SPPS, particularly for long or aggregation-prone sequences.[7][]
Orthogonality Compatible with Boc and some acid-labile side-chain protecting groups.Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).Orthogonal to base-labile (e.g., Fmoc) and benzyl-based side-chain protecting groups.

1.3 Physicochemical Properties

The physical properties of these building blocks are crucial for handling and reaction setup.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₃H₁₅NO₄249.2671-76[]
Z-L-Pro-OH C₁₃H₁₅NO₄249.2676-78
Fmoc-L-Pro-OH C₂₀H₁₉NO₄337.37114-116
Boc-L-Pro-OH C₁₀H₁₇NO₄215.25133-136

Note: Data compiled from various chemical supplier specifications. Exact values may vary slightly by manufacturer.

Applications in Synthesis & Experimental Protocols

This compound and its alternatives are primarily used as building blocks in the synthesis of peptides and peptidomimetics, such as Angiotensin-Converting Enzyme (ACE) inhibitors, which often feature a proline or proline-like core.[15][16][17][18][19]

2.1 General Peptide Synthesis Workflow

Whether in solution or on a solid support, peptide synthesis follows a cyclical process of deprotection and coupling.

G cluster_0 Peptide Synthesis Cycle start Start with Resin-AA₁ or AA₁-Ester deprotect Nα-Deprotection (e.g., Piperidine for Fmoc, TFA for Boc, H₂/Pd for Z) start->deprotect wash1 Wash Step deprotect->wash1 couple Couple next Nα-Protected AA (e.g., Z-Pro-OH) + Coupling Reagents wash1->couple wash2 Wash Step couple->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotect No final Final Cleavage & Deprotection repeat->final Yes

Caption: General workflow for stepwise peptide synthesis.

2.2 Representative Experimental Protocol: Solution-Phase Coupling

This protocol outlines a typical coupling reaction to form a dipeptide using Z-protected proline in solution, a classic application.

Objective: Synthesize Z-Pro-Gly-OEt from Z-L-Pro-OH and H-Gly-OEt·HCl.

Materials:

  • Z-L-Pro-OH (1 equivalent)

  • Glycine (B1666218) ethyl ester hydrochloride (H-Gly-OEt·HCl) (1 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)[20]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)[11]

  • Triethylamine (TEA) or N-Methylmorpholine (NMM) (1 equivalent)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization: Dissolve H-Gly-OEt·HCl in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA (1 equivalent) dropwise and stir for 15 minutes to generate the free amine.

  • Activation: In a separate flask, dissolve Z-L-Pro-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool to 0°C.

  • Coupling: To the Z-L-Pro-OH solution, add a solution of DCC (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 20 minutes at 0°C.

  • Reaction: Add the neutralized glycine ethyl ester solution from step 1 to the activated Z-L-Pro-OH mixture. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.[21]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude dipeptide can be purified by silica (B1680970) gel column chromatography or recrystallization.

Impact of Stereochemistry on Biological Activity

The three-dimensional structure of a drug is paramount for its interaction with a biological target. The rigid ring of proline significantly influences the backbone conformation of a peptide. Using an L- or D-proline can lead to vastly different 3D shapes, and consequently, different binding affinities.[22][23]

G Impact of Chirality on Receptor Binding cluster_receptor Biological Receptor cluster_ligands receptor Binding Site L_Pro L-Proline Ligand (Eutomer) L_Pro->receptor Specific Binding (High Affinity) D_Pro D-Proline Ligand (Distomer) D_Pro->receptor No/Weak Binding (Low Affinity) DL_Pro L-Form D-Form DL_Pro->receptor 50% Binds Effectively

Caption: Stereospecificity in drug-receptor interactions.

This diagram illustrates that a receptor can possess a binding site that is complementary to only one enantiomer (e.g., the L-proline derivative). The D-enantiomer fits poorly or not at all, and a racemic product derived from this compound will contain a 50% mixture of the effective and ineffective forms.

Conclusion and Recommendations

This compound is a foundational building block in organic synthesis. However, for modern medicinal chemistry applications targeting specific biological pathways, its use is limited by its racemic nature.

  • This compound is best suited for synthesizing achiral target molecules, creating racemic compound libraries for high-throughput screening, or in academic settings for teaching fundamental synthesis principles.

  • Z-L-Pro-OH and Z-D-Pro-OH are the preferred reagents for stereospecific synthesis where the final compound's chirality is known to be critical for its biological function. This is the standard in modern drug development.

  • Fmoc-L-Pro-OH and Boc-L-Pro-OH are the reagents of choice for solid-phase peptide synthesis, with the Fmoc strategy being the most widely adopted due to its milder conditions and broader compatibility.

For researchers in drug development, the selection should be guided by the specific requirements of the target molecule. While this compound may offer a cost advantage, the downstream expenses and complexities associated with isomer separation and potential for off-target effects from the unwanted enantiomer often justify the upfront investment in enantiomerically pure starting materials.

References

The Strategic Role of N-Cbz-DL-proline in Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of drug molecules is paramount. N-Cbz-DL-proline, a protected form of the amino acid proline, serves as a critical building block in the synthesis of several important drugs. The Cbz (carboxybenzyl) protecting group offers stability and allows for selective reactions, making it a valuable tool for chemists. This guide provides a comparative analysis of drug synthesis routes utilizing N-Cbz-DL-proline against alternative methods, supported by experimental data and detailed protocols.

Case Study: Captopril (B1668294) Synthesis

Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, provides an excellent case study for the application of N-Cbz-protected proline.

Method 1: Synthesis of Captopril via N-Cbz-L-proline

One documented synthetic route for captopril involves the use of N-benzoyloxycarbonyl L-proline (N-Cbz-L-proline). This method leverages the stability of the Cbz group to facilitate the coupling of the proline moiety with the side chain.

Experimental Protocol:

  • Protection of L-proline: L-proline is reacted with benzyl (B1604629) chloroformate to yield N-benzoyloxycarbonyl L-proline (N-Cbz-L-proline).

  • Esterification: The carboxylic acid of N-Cbz-L-proline is esterified with isobutylene (B52900) in an acid-catalyzed reaction to form the t-butyl ester.

  • Deprotection: The Cbz group is removed via hydrogenolysis (H2/Pd-C) to yield L-proline t-butyl ester.

  • Acylation: The L-proline t-butyl ester is then acylated with 3-acetylthio-2-methylpropanoyl chloride.

  • Final Deprotection: The t-butyl ester is hydrolyzed using trifluoroacetic acid to yield 1-(3-acetylthio-2-methyl-propanoyl)-L-proline.

  • Ammonolysis: The final step involves ammonolysis to remove the acetyl group from the thiol, affording captopril.[1]

Captopril Synthesis via N-Cbz-L-proline L-proline L-proline N-Cbz-L-proline N-Cbz-L-proline L-proline->N-Cbz-L-proline Benzyl chloroformate N-Cbz-L-proline t-butyl ester N-Cbz-L-proline t-butyl ester N-Cbz-L-proline->N-Cbz-L-proline t-butyl ester Isobutylene, H+ L-proline t-butyl ester L-proline t-butyl ester N-Cbz-L-proline t-butyl ester->L-proline t-butyl ester H2, Pd/C Acylated Proline Ester Acylated Proline Ester L-proline t-butyl ester->Acylated Proline Ester 3-acetylthio-2-methylpropanoyl chloride Protected Captopril Protected Captopril Acylated Proline Ester->Protected Captopril TFA Captopril Captopril Protected Captopril->Captopril NH3/CH3OH

Captopril Synthesis Workflow using N-Cbz-L-proline

Method 2: Alternative Synthesis of Captopril without Cbz Protection

An alternative synthesis of captopril proceeds without the use of a Cbz protecting group, instead relying on the direct acylation of L-proline.

Experimental Protocol:

  • Side Chain Synthesis: Methacrylic acid is reacted with thiolactic acid to produce 3-acetylthio-2-methyl propanoic acid.

  • Acid Chloride Formation: The resulting acid is treated with thionyl chloride (SOCl2) to form 3-acetylthio-2-methylpropanoyl chloride.

  • Direct Acylation: L-proline is directly acylated with the prepared acid chloride.

  • Ammonolysis: The acetyl group is removed from the thiol via ammonolysis with alcoholic ammonia (B1221849) to yield captopril.[1]

Alternative Captopril Synthesis Methacrylic acid Methacrylic acid Side Chain Acid Side Chain Acid Methacrylic acid->Side Chain Acid Thiolactic acid Thiolactic acid Thiolactic acid->Side Chain Acid Side Chain Acid Chloride Side Chain Acid Chloride Side Chain Acid->Side Chain Acid Chloride SOCl2 Protected Captopril Protected Captopril Side Chain Acid Chloride->Protected Captopril L-proline L-proline L-proline->Protected Captopril Acylation Captopril Captopril Protected Captopril->Captopril Alcoholic NH3

Alternative Captopril Synthesis Workflow

Performance Comparison
ParameterMethod 1 (with N-Cbz-L-proline)Method 2 (without Cbz protection)
Number of Steps 64
Key Reagents Benzyl chloroformate, H2/Pd-C, TFAThionyl chloride, Alcoholic ammonia
Stereocontrol High, preserved from L-prolineHigh, preserved from L-proline
Potential Issues Requires hydrogenation and strong acid deprotection which may not be suitable for all substrates.Direct acylation can sometimes lead to side reactions if not optimized.
Overall Yield Dependent on the efficiency of protection and deprotection steps.Generally efficient for this specific synthesis.

Case Study: Lisinopril (B193118) Synthesis

Lisinopril, another widely used ACE inhibitor, is a lysine-proline dipeptide derivative. While N-Cbz-DL-proline is not the primary reagent in its most common synthetic routes, understanding its synthesis provides a valuable contrast to proline-centric syntheses like that of captopril.

Common Synthetic Route for Lisinopril

The synthesis of lisinopril typically involves the coupling of a protected lysine (B10760008) derivative with L-proline, followed by reductive amination.

Experimental Protocol:

  • Lysine Protection: The N⁶-amino group of L-lysine is protected, often with a trifluoroacetyl group.

  • Anhydride (B1165640) Formation: The protected lysine is converted to an N-carboxy anhydride.

  • Peptide Coupling: The anhydride is condensed with L-proline to form the dipeptide N⁶-trifluoroacetyl-L-lysyl-L-proline.[2]

  • Reductive Amination: The dipeptide is then reacted with ethyl 2-oxo-4-phenyl butyrate (B1204436) followed by hydrogenation.

  • Deprotection: The protecting groups are removed to yield lisinopril.[2][3]

This synthesis highlights an alternative strategy where the complexity lies in the lysine derivative rather than the proline, which is coupled in its unprotected form.

Lisinopril Synthesis L-lysine L-lysine Protected Lysine Protected Lysine L-lysine->Protected Lysine Protection (e.g., trifluoroacetyl) Lysine Anhydride Lysine Anhydride Protected Lysine->Lysine Anhydride Anhydride formation Protected Dipeptide Protected Dipeptide Lysine Anhydride->Protected Dipeptide L-proline L-proline L-proline->Protected Dipeptide Coupling Coupled Product Coupled Product Protected Dipeptide->Coupled Product Reductive Amination Lisinopril Lisinopril Coupled Product->Lisinopril Deprotection

General Workflow for Lisinopril Synthesis

Conclusion

The use of N-Cbz-DL-proline in drug synthesis, as exemplified by a route to captopril, offers a robust method for introducing the proline scaffold while preventing unwanted side reactions. The choice of a protecting group strategy versus a direct functionalization approach depends on the specific chemistry of the target molecule, the stability of intermediates, and the overall efficiency of the synthetic route. While the Cbz-protection method for captopril involves more steps, it provides a high degree of control. In contrast, the synthesis of lisinopril demonstrates a different synthetic strategy where proline is introduced without N-protection, showcasing the diverse approaches available to medicinal chemists in the construction of complex drug molecules. The selection of a particular synthetic route is a critical decision in drug development, balancing factors such as yield, purity, cost, and scalability.

References

A Comparative Guide to Evaluating the Stereochemical Integrity of N-Benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks like proline derivatives is paramount to the synthesis of stereochemically pure peptides and other complex molecules. This guide provides an objective comparison of the factors influencing the stereochemical stability of N-benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) and its enantiopure forms (Z-L-Pro-OH and Z-D-Pro-OH) in various chemical reactions, with a focus on peptide synthesis. We present available experimental data and detailed analytical protocols to assess racemization and epimerization.

Understanding the Stereochemical Nuances of Proline

Proline's unique cyclic structure imparts significant conformational rigidity to peptide chains. Unlike other amino acids, the N-α carbon bond is part of a five-membered pyrrolidine (B122466) ring, which restricts its phi (φ) dihedral angle. This rigidity makes proline residues less prone to racemization via the common oxazolone (B7731731) mechanism during peptide coupling when the nitrogen is protected with a urethane-type group like benzyloxycarbonyl (Z or Cbz). However, the potential for epimerization is not entirely eliminated and is influenced by several factors.

Factors Influencing the Stereochemical Integrity of Z-Pro-OH

The stereochemical stability of Z-L-Pro-OH or Z-D-Pro-OH during a chemical reaction, particularly peptide bond formation, is dependent on several experimental parameters.

  • Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are effective, their use can sometimes lead to racemization, especially if additives are not used. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are generally considered safer options for preserving stereochemical integrity.[1][2]

  • Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used with coupling reagents to suppress racemization.[3] However, one study noted that in the specific case of coupling proline phenacyl esters, HOBt unexpectedly catalyzed racemization.[4]

  • Bases: The choice and stoichiometry of the base used for neutralization or to facilitate coupling can impact stereochemical integrity. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases to minimize the risk of α-proton abstraction, which is the first step in racemization.[5]

  • Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents may facilitate racemization to a greater extent for some amino acid residues.[6]

  • Temperature: Lower reaction temperatures are generally recommended to suppress epimerization.[6]

While urethane-based protecting groups like Z (Cbz), Fmoc, and Boc are known to significantly reduce the propensity for racemization compared to acyl-type protecting groups, the relative stability can be sequence- and condition-dependent. Direct quantitative comparisons of Z-Pro-OH against Fmoc-Pro-OH and Boc-Pro-OH under a standardized set of diverse reaction conditions are not extensively documented in a single study. However, the general principles of minimizing racemization apply to all.

Experimental Protocols for Assessing Stereochemical Integrity

The primary method for evaluating the stereochemical integrity of Z-Pro-OH is to quantify the amount of the undesired enantiomer (e.g., Z-D-Pro-OH in a sample of Z-L-Pro-OH) after a reaction. This is typically achieved through chiral chromatography or NMR spectroscopy.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a highly sensitive and accurate method for separating and quantifying enantiomers.

Objective: To separate and quantify the L- and D-enantiomers of Z-Pro-OH.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA, AD-H, or similar polysaccharide-based column)[7][8]

  • Mobile phase solvents: n-Hexane, ethanol (B145695) (or isopropanol), trifluoroacetic acid (TFA)

  • Sample of this compound (as a racemic standard)

  • Reaction product containing Z-Pro-OH

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

  • Sample Preparation: Dissolve the reaction product in the mobile phase. If the product is a peptide, it may need to be hydrolyzed first to liberate the Z-Pro-OH residue, though analysis of the intact diastereomeric peptides is often preferred to avoid artifacts from hydrolysis.

  • Chromatographic Conditions (Example): [8]

    • Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of hexane (B92381) and ethanol with a small percentage of TFA (e.g., 90:10 hexane:ethanol + 0.1% TFA). The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: Ambient

  • Analysis:

    • Inject the this compound standard to determine the retention times of the D and L enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    • The percentage of racemization can be calculated from the amount of the minor enantiomer formed.

Note on Derivatization: Since Z-Pro-OH has a UV chromophore, direct detection is possible. For proline itself or other derivatives lacking a chromophore, pre-column derivatization with a fluorescent reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) may be necessary.[7]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), can be used to determine enantiomeric excess without chromatographic separation.

Objective: To determine the enantiomeric excess of a Z-Pro-OH sample using ¹H NMR.

Materials:

  • NMR spectrometer (300 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol or a similar chiral alcohol.

  • Sample of this compound (as a racemic standard)

  • Reaction product containing Z-Pro-OH

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the Z-Pro-OH sample (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.6 mL CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • To a separate tube containing a racemic this compound standard, and to the sample tube, add the chiral solvating agent in a stoichiometric amount (e.g., 1 equivalent).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both the standard and the sample containing the CSA. The CSA will form transient diastereomeric complexes with the D and L enantiomers of Z-Pro-OH, leading to the splitting of certain proton signals.[9]

  • Data Analysis:

    • Identify a well-resolved pair of signals in the spectrum of the racemic standard corresponding to the two diastereomeric complexes. Protons on the Z-group or the proline ring close to the chiral center are often good candidates.

    • Integrate the corresponding signals in the spectrum of your sample.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Comparative Data Summary

N-Protecting GroupGeneral Stereochemical StabilityDeprotection ConditionsComments
Z (Benzyloxycarbonyl) High Catalytic Hydrogenolysis (H₂/Pd-C)Considered very safe against racemization during coupling.[1] Deprotection is mild and clean.[10]
Fmoc High Mild Base (e.g., Piperidine)The standard for solid-phase peptide synthesis (SPPS). Generally very low racemization during coupling.[11]
Boc High Strong Acid (e.g., TFA)Also provides excellent protection against racemization. The harsh deprotection conditions can be a limitation for sensitive peptides.
Benzoyl Lower Strong Acid or BaseAcyl-type protecting groups are more susceptible to forming oxazolone intermediates, leading to a higher risk of racemization compared to urethane-type groups.[10]

This table provides a qualitative comparison. The actual extent of racemization is highly dependent on specific reaction conditions.

Visualizing the Workflow and Concepts

G cluster_reaction Chemical Reaction cluster_analysis Analysis cluster_results Quantification start Z-L-Pro-OH + Reagents reaction Peptide Coupling or other reaction start->reaction product Crude Product Mixture reaction->product hplc Chiral HPLC Analysis product->hplc nmr NMR Analysis with CSA product->nmr hplc_result Separated Enantiomer Peaks hplc->hplc_result nmr_result Split Diastereomer Signals nmr->nmr_result quant Calculate % Racemization / % ee hplc_result->quant nmr_result->quant final Report Stereochemical Integrity quant->final

Caption: Workflow for assessing the stereochemical integrity of Z-Pro-OH.

G cluster_L L-Enantiomer Pathway L_AA Z-L-Pro-OH Activated_L Activated Intermediate (e.g., O-acylisourea) L_AA->Activated_L + Coupling Reagent Enolate Enolate Intermediate Activated_L->Enolate α-Proton Abstraction (Base-catalyzed) Peptide_L Desired L-Peptide Activated_L->Peptide_L + Amino Component Enolate->Activated_L Reprotonation Activated_D Activated D-Intermediate Enolate->Activated_D Reprotonation Peptide_D Diastereomeric D-Peptide (Impurity) Activated_D->Peptide_D + Amino Component

Caption: Simplified racemization pathway via enolization.

Conclusion

The N-benzyloxycarbonyl (Z) protecting group provides robust protection against racemization for proline in most chemical reactions, particularly peptide synthesis. Its stereochemical integrity is comparable to other common urethane-type protecting groups like Fmoc and Boc. However, the potential for low levels of epimerization exists and is highly dependent on the specific reaction conditions. For applications demanding high stereochemical purity, it is essential to select mild coupling reagents (e.g., HATU, PyBOP), use sterically hindered or weak bases, and maintain low reaction temperatures. Rigorous analytical assessment using chiral HPLC or NMR spectroscopy is crucial to quantify and confirm the stereochemical purity of the final product.

References

Safety Operating Guide

Proper Disposal of Z-DL-Pro-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Z-DL-Pro-OH (also known as N-Cbz-DL-proline), a proline derivative used in chemical synthesis. Adherence to these step-by-step procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While not always classified as a hazardous substance, it is best practice to treat all laboratory chemicals with a high degree of caution.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: When handling the powder form, work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Skin: Wash the affected area thoroughly with soap and water.

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to prevent its release into the environment. As a standard laboratory chemical, it should be disposed of as chemical waste through your institution's established procedures.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof waste container compatible with the solvent used. Do not mix with other waste streams unless compatibility is confirmed.

  • Containerization:

    • Use a chemically compatible container with a secure lid for all this compound waste.

    • The container must be clearly labeled as "this compound Waste" and include the primary solvent if it is a liquid waste. Follow any additional labeling requirements from your institution's Environmental Health and Safety (EHS) office.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Empty Containers:

    • Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The first rinsate should be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on local regulations.

    • After thorough rinsing, deface or remove the original label before disposing of the container as non-hazardous waste or recycling, in accordance with your institution's policies.

  • Final Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Never dispose of this compound in the regular trash or pour it down the drain unless explicitly permitted by your institution's EHS for very small, dilute, and neutralized quantities, which is generally not recommended as a standard procedure.

Quantitative Data for Disposal

While specific quantitative limits for the disposal of this compound are not widely published and are largely dependent on local regulations, the following table provides general guidelines for handling chemical waste of this type.

ParameterGuidelineNotes
Waste Classification Non-hazardous or hazardous chemical waste, depending on local regulations and any solvents used.Always consult your institution's EHS office for the correct classification.
Container Type Chemically resistant, sealed container (e.g., HDPE or glass).Ensure compatibility with the waste (solid or liquid solution).
Labeling "this compound Waste," list of contents, and hazard warnings as required by your institution.Accurate labeling is crucial for safe handling and disposal.
Storage Time Limit Varies by jurisdiction and the amount of waste accumulated (e.g., 90-180 days).Check with your EHS office for specific time limits for satellite accumulation areas.
Rinsate Management The first rinse of an empty container is typically considered hazardous waste.The disposal of subsequent rinses depends on local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) state Determine Physical State start->state solid_waste Solid Waste (e.g., powder, contaminated PPE) state->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsates) state->liquid_waste Is it liquid? collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid storage Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage ehs Contact EHS for Chemical Waste Pickup storage->ehs disposal Professional Disposal ehs->disposal

Disposal workflow for this compound waste.

Disclaimer: This document provides general guidance and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) office for detailed procedures and requirements for chemical waste disposal.

Essential Safety and Operational Guide for Handling Z-DL-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for Z-DL-Pro-OH (N-Cbz-DL-proline). The following procedures are designed to ensure the safe and compliant use of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for the related compound N-Cbz-L-proline does not classify it as a hazardous substance under OSHA 2012 standards, it is prudent to handle this compound with a comprehensive PPE strategy as its toxicological properties have not been fully investigated.[1][2] Always handle this compound as if it were potentially irritating to the eyes, skin, and respiratory tract.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact with the compound. Gloves should be inspected before use and replaced immediately if contaminated.
Body Protection A standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Footwear Closed-toe shoes that fully cover the foot.Standard laboratory policy to protect against spills and falling objects.

Step-by-Step Handling and Operational Plan

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Keep the container tightly closed when not in use.

Weighing and Aliquoting:

  • All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers.

  • Clean the balance and surrounding surfaces thoroughly after use.

Solution Preparation:

  • When dissolving the solid, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • If the solvent is volatile, ensure the preparation is conducted within a fume hood.

Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a small, contained spill of the solid powder, trained laboratory personnel can manage the cleanup.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE.

  • Cleanup Procedure:

    • Gently cover the spill with damp paper towels to avoid generating dust.[3]

    • Carefully sweep the material into a designated waste container.[3] Avoid dry sweeping which can create airborne dust.[4]

    • Decontaminate the spill area with soap and water.

  • Waste Disposal: Collect all contaminated materials (paper towels, gloves, etc.) in a sealed bag and dispose of it as chemical waste.

  • Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5][6][7] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.

Disposal Plan

This compound is not classified as a federally regulated hazardous waste.[1] However, all chemical waste must be disposed of in accordance with institutional and local regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all solid waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels from spill cleanup) in a dedicated, clearly labeled, and sealable container.

    • The label should include the full chemical name: "this compound (N-Cbz-DL-proline)" and indicate that it is "Non-Hazardous Chemical Waste."

  • Waste Segregation: Do not mix this waste with other waste streams, especially not with hazardous materials.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area until it is collected by your institution's EHS department.

  • Empty Containers: "RCRA Empty" containers (no freestanding liquid and no more than 3% by weight of the total capacity of the container remains) can typically be disposed of in the regular trash after the label has been defaced.[2] However, it is prudent to consult your institution's specific guidelines for empty container disposal.[1][9]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound receiving Receiving storage Storage receiving->storage Inspect & Log ppe Don PPE storage->ppe handling Handling (Weighing/Prep) in Fume Hood ppe->handling experiment Experimental Use handling->experiment emergency Emergency Event (Spill/Exposure) handling->emergency decontamination Decontamination of Work Area & Tools experiment->decontamination waste_collection Waste Collection (Solid & Contaminated PPE) experiment->waste_collection experiment->emergency decontamination->waste_collection disposal Disposal via EHS waste_collection->disposal first_aid First Aid & Spill Cleanup emergency->first_aid Follow Protocol first_aid->waste_collection

Caption: Workflow from receiving this compound to its final disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.